molecular formula C9H4Cl2FN B1384811 2,4-Dichloro-6-fluoroquinoline CAS No. 406204-74-8

2,4-Dichloro-6-fluoroquinoline

Cat. No.: B1384811
CAS No.: 406204-74-8
M. Wt: 216.04 g/mol
InChI Key: XLEGVSYSXNPSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-fluoroquinoline is a useful research compound. Its molecular formula is C9H4Cl2FN and its molecular weight is 216.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEGVSYSXNPSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650710
Record name 2,4-Dichloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406204-74-8
Record name 2,4-Dichloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Synthesis of 2,4-Dichloro-6-fluoroquinoline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-dichloro-6-fluoroquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the selected synthetic route, offering detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a deeper understanding of the synthesis and application of this important chemical intermediate.

Introduction: The Quinoline Core in Modern Therapeutics

The quinoline moiety is a privileged heterocyclic system that forms the structural backbone of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. From the historical significance of quinine in combating malaria to the development of modern fluoroquinolone antibiotics, the quinoline scaffold has consistently proven to be a fertile ground for the discovery of novel therapeutic agents.[1][2] The strategic functionalization of the quinoline ring allows for the fine-tuning of its pharmacological properties, making it a highly sought-after template in drug design.

The subject of this guide, this compound, is a particularly valuable intermediate. The presence of two reactive chlorine atoms at the 2 and 4 positions provides versatile handles for subsequent nucleophilic substitution reactions, enabling the introduction of various pharmacophores. Furthermore, the fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity to target proteins.[3][4] These structural features make this compound a key building block in the synthesis of targeted therapies, including kinase inhibitors for oncology.[5][6]

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of this compound points towards a two-step approach. The primary disconnection occurs at the C-Cl bonds, leading back to the 6-fluoro-4-hydroxyquinolin-2(1H)-one intermediate. This quinolinone core can then be disconnected via a cyclocondensation reaction, leading to the readily available starting material, 4-fluoroaniline, and a suitable three-carbon building block, such as a malonic acid derivative.

Two primary synthetic strategies were considered for the formation of the quinolinone ring: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. The Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, was selected for its reliability and adaptability to a wide range of substituted anilines.[1][7][8] This method proceeds in two distinct stages: the initial formation of an enamine intermediate followed by a high-temperature cyclization.

The subsequent chlorination of the 6-fluoro-4-hydroxyquinolin-2(1H)-one intermediate is most effectively achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10][11] This reagent efficiently replaces both hydroxyl groups with chlorine atoms to yield the desired this compound.

Synthetic Workflow and Experimental Protocols

The following sections provide a detailed, step-by-step guide for the synthesis of this compound, broken down into its two key stages.

Stage 1: Synthesis of 6-Fluoro-4-hydroxyquinolin-2(1H)-one

This stage employs the Conrad-Limpach reaction to construct the core quinolinone ring system from 4-fluoroaniline and diethyl malonate.

Reaction Scheme:

Stage 1: Conrad-Limpach Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Fluoroaniline 4-Fluoroaniline Enamine_Intermediate Enamine Intermediate 4-Fluoroaniline->Enamine_Intermediate Condensation (Heat) Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Enamine_Intermediate Quinolone 6-Fluoro-4-hydroxyquinolin-2(1H)-one Enamine_Intermediate->Quinolone Thermal Cyclization (High Temperature)

Caption: Conrad-Limpach synthesis of the quinolinone intermediate.

Experimental Protocol:

  • Step 1: Formation of the Enamine Intermediate.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 equivalent) and diethyl malonate (1.1 equivalents).

    • Heat the mixture with stirring at 140-150 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.

    • After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude enamine intermediate can be used in the next step without further purification.

  • Step 2: Thermal Cyclization.

    • In a separate flask, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.

    • Slowly add the crude enamine intermediate from the previous step to the hot solvent with vigorous stirring.

    • Maintain the reaction temperature at 250-260 °C for 30-60 minutes to effect cyclization.

    • Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.

    • Collect the solid precipitate by vacuum filtration and wash it with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

    • The crude 6-fluoro-4-hydroxyquinolin-2(1H)-one can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Stage 2: Chlorination to this compound

This stage involves the conversion of the quinolinone intermediate to the final dichlorinated product using phosphorus oxychloride.

Reaction Scheme:

Stage 2: Chlorination cluster_reactant Reactant cluster_reagent Reagent cluster_product Product Quinolone 6-Fluoro-4-hydroxyquinolin-2(1H)-one Dichloroquinoline This compound Quinolone->Dichloroquinoline Chlorination (Reflux) POCl3 POCl₃ POCl3->Dichloroquinoline

Caption: Chlorination of the quinolinone intermediate.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the dried 6-fluoro-4-hydroxyquinolin-2(1H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 110 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation and Characterization

The successful synthesis of this compound and its intermediate can be confirmed through various analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-Fluoro-4-hydroxyquinolin-2(1H)-one C₉H₆FNO₂179.15~270-275Signals in the aromatic region (7.0-8.0 ppm) and a broad singlet for the N-H proton.Signals corresponding to the quinolinone core.
This compound C₉H₄Cl₂FN216.04~95-100Aromatic protons in the range of 7.5-8.5 ppm.Aromatic carbons and carbons attached to halogens.

Note: The NMR data are estimations based on similar structures and should be confirmed experimentally.[12][13][14][15][16]

Infrared (IR) Spectroscopy:

  • 6-Fluoro-4-hydroxyquinolin-2(1H)-one: Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).[17][18]

  • This compound: Absence of N-H and C=O stretching peaks. Presence of characteristic aromatic C-H stretching (~3000-3100 cm⁻¹) and C-Cl stretching (~600-800 cm⁻¹).[17]

Mass Spectrometry (MS):

  • This compound: The mass spectrum should show a molecular ion peak (M⁺) at m/z 215 and isotopic peaks (M+2, M+4) characteristic of a molecule containing two chlorine atoms.

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in the development of kinase inhibitors for the treatment of cancer.[5][6][19] The dichloro substitutions allow for sequential and regioselective nucleophilic aromatic substitution reactions, enabling the construction of complex molecular architectures.

Example Application: Synthesis of Kinase Inhibitors

The 4-chloro position is generally more reactive towards nucleophilic attack than the 2-chloro position. This differential reactivity can be exploited to first introduce a desired substituent at the 4-position, followed by modification at the 2-position. This strategy is commonly employed in the synthesis of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors, where an aniline or a similar nitrogen-containing heterocycle is introduced at the 4-position.[5][20]

Kinase_Inhibitor_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Dichloroquinoline This compound Substituted_Quinoline 4-Substituted-2-chloro-6-fluoroquinoline Dichloroquinoline->Substituted_Quinoline Nucleophilic Substitution (e.g., with an amine) Kinase_Inhibitor Kinase Inhibitor Substituted_Quinoline->Kinase_Inhibitor Further Functionalization

Caption: General scheme for the synthesis of kinase inhibitors.

The cytotoxic potential of fluoroquinolone analogs against various cancer cell lines has been documented, suggesting that derivatives of this compound could exhibit promising anticancer activity.[3][4][21][22][23]

Conclusion

The synthesis of this compound via the Conrad-Limpach reaction followed by chlorination with phosphorus oxychloride represents a robust and scalable route to this valuable synthetic intermediate. The strategic placement of the chloro and fluoro substituents provides a versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently synthesize and utilize this important building block in their drug discovery endeavors.

References

  • Conrad-Limpach Synthesis. SynArchive. (n.d.). Retrieved from [Link]

  • Conrad–Limpach synthesis. In Wikipedia. (2023, October 29). [Link]

  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Fluoroquinolones effectiveness. (A) - Comparison of cytotoxic... - ResearchGate. (n.d.). Retrieved from [Link]

  • G. S. S. V. Ramana, D. S. Jain, & E. K. S. V. Kumar. (2024, November 20). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing.
  • Conrad-Limpach Synthesis. SynArchive. (n.d.). Retrieved from [Link]

  • Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press.
  • PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. BenchChem.
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022, March 3). MDPI.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009, April 2). SciSpace.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10).
  • Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl) - ResearchGate. (n.d.). Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
  • Osborne, A. G., Buley, J. M., Clarke, H., Dakin, R. C. H., & Price, P. I. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. RSC Publishing.
  • Infrared spectra and the structure of drugs of the fluoroquinolone group. (2025, August 6).
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). MDPI.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2025, August 8).
  • 2,4-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
  • 2,4-Dichloro-6-methoxyquinoline. (n.d.). PMC - NIH.
  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011).
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). MDPI.
  • POCl3 chlorination of 4-quinazolones. (n.d.). Semantic Scholar.
  • FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline. - ResearchGate. (n.d.). Retrieved from [Link]

  • 13C NMR Spectroscopy. (n.d.).
  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). DergiPark.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PMC - NIH.
  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). DergiPark.
  • 6-Fluoroquinoline 97 396-30-5. (n.d.). Sigma-Aldrich.
  • 6-Fluoroquinoline 97 396-30-5. (n.d.). Sigma-Aldrich.

Sources

"2,4-Dichloro-6-fluoroquinoline chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Dichloro-6-fluoroquinoline: Synthesis, Reactivity, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core chemical properties, establish a robust synthetic protocol based on established chemical principles, explore its characteristic reactivity with a focus on regioselective functionalization, and discuss its pivotal role in the development of therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Core Molecular Properties and Characteristics

This compound (CAS Number: 406204-74-8) is a polysubstituted quinoline featuring two reactive chlorine atoms at the C2 and C4 positions and a fluorine atom on the carbocyclic ring at the C6 position. This specific arrangement of halogens imparts a unique combination of reactivity and physicochemical properties that are highly valuable in drug design. The fluorine atom at C6 is a common bioisosteric replacement for hydrogen, often used to enhance metabolic stability, binding affinity, and lipophilicity without significantly increasing steric bulk.[1]

The quinoline core itself is recognized as a "privileged scaffold" in pharmacology, forming the basis for numerous drugs with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial agents.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource(s)
CAS Number 406204-74-8
Molecular Formula C₉H₄Cl₂FN[2]
Molecular Weight 216.04 g/mol [2]
Physical Form Solid
Melting Point Data not available in cited literature.
¹H NMR Predicted values: Aromatic protons expected in the δ 7.5-8.5 ppm range. Specific shifts and couplings are not available in the cited literature.[3][4]
¹³C NMR Predicted values: Aromatic carbons expected in the δ 110-150 ppm range. Quaternary carbons bonded to halogens would be further downfield. Specific assignments are not available in the cited literature, but data for the analogous 2,4-dichloroquinoline is published.[5][6][7]
¹⁹F NMR Predicted value: A single resonance expected in the δ -100 to -120 ppm range (relative to CFCl₃), typical for an aryl fluoride.[8][9][10]

Synthesis of this compound

The most chemically sound and widely adopted method for the synthesis of 2,4-dichloro-substituted quinolines is the condensation of a corresponding aniline with a malonic acid derivative, followed by a cyclization and chlorination cascade, often in a one-pot procedure using phosphorus oxychloride (POCl₃).[11] For the title compound, this involves the reaction of 4-fluoroaniline with malonic acid.

Proposed Synthetic Pathway

The reaction proceeds via two key stages:

  • Condensation and Cyclization: 4-fluoroaniline reacts with malonic acid to form a malonamic acid intermediate. Upon heating in the presence of POCl₃, this intermediate cyclizes to form 2,4-dihydroxy-6-fluoroquinoline.

  • Chlorination: The excess phosphorus oxychloride present in the reaction mixture then acts as the chlorinating agent, converting the dihydroxy intermediate into the target this compound.

Synthesis_Workflow cluster_reactants Starting Materials A 4-Fluoroaniline D Condensation & Cyclization (Heat) A->D B Malonic Acid B->D C POCl₃ (Phosphorus Oxychloride) (Reagent & Solvent) C->D F Chlorination (in situ with excess POCl₃) C->F E 2,4-Dihydroxy-6-fluoroquinoline (Intermediate) D->E E->F G This compound (Final Product) F->G caption Proposed one-pot synthesis of this compound. Reactivity_Diagram Start This compound Step1 Nucleophile 1 (Nu-H) (e.g., Amine, Thiol) Mild Conditions (e.g., RT, base) Start->Step1 Highly Regioselective Attack at C4 Product1 2-Chloro-4-(nucleosubstituted)- 6-fluoroquinoline Step1->Product1 Step2 Nucleophile 2 (Nu'-H) (Can be same or different) Forced Conditions (e.g., Heat) Product1->Step2 Substitution at C2 Product2 2,4-Disubstituted- 6-fluoroquinoline Step2->Product2 caption Sequential functionalization pathway of this compound.

Sources

Tofersen (CAS Number: 406204-74-8): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a First-in-Class Antisense Oligonucleotide for the Treatment of SOD1-Mediated Amyotrophic Lateral Sclerosis

Introduction

Tofersen, sold under the brand name Qalsody, represents a significant breakthrough in the treatment of a specific genetic form of amyotrophic lateral sclerosis (ALS).[1][2] This antisense oligonucleotide (ASO) is the first therapy approved to target a root cause of ALS, specifically for adult patients with a mutation in the superoxide dismutase 1 (SOD1) gene.[3] Mutations in the SOD1 gene are responsible for approximately 2% of all ALS cases.[4][5] This guide provides a comprehensive overview of Tofersen's properties, mechanism of action, clinical development, and administration for researchers, scientists, and drug development professionals.

Physicochemical Properties

While a discrete molecular structure may not be available, Tofersen is an antisense oligonucleotide.[6][7] ASOs are short, synthetic, single strands of nucleic acids that bind to a specific messenger RNA (mRNA) sequence to alter gene expression.[8] Tofersen is designed to be complementary to the mRNA of the SOD1 gene.[8]

Table 1: Physicochemical and Pharmacokinetic Properties of Tofersen

PropertyValue
CAS Number 406204-74-8 (for the underlying compound)
Molecular Class Antisense Oligonucleotide (ASO)[4][9]
Mechanism of Action RNase H-dependent degradation of SOD1 mRNA[10][11]
Administration Intrathecal injection[1][9]
Distribution Primarily within the central nervous system[9]
Metabolism Expected to be by exonuclease-mediated hydrolysis[6]
Elimination Half-Life (CSF) Approximately 4 weeks[6]

Mechanism of Action: Targeting the Genetic Basis of SOD1-ALS

Mutations in the SOD1 gene lead to the production of a misfolded and toxic SOD1 protein.[8][12] This aberrant protein is prone to aggregation within motor neurons and astrocytes, contributing to cellular dysfunction and the progressive neurodegeneration characteristic of ALS.[9]

Tofersen's mechanism of action is centered on reducing the production of this toxic SOD1 protein.[10] As an antisense oligonucleotide, it is specifically designed to bind to the SOD1 mRNA.[8] This binding event creates an RNA-DNA hybrid that is a substrate for the cellular enzyme RNase H.[8][10] RNase H then cleaves and degrades the SOD1 mRNA, thereby preventing its translation into the harmful SOD1 protein.[8][10] By lowering the levels of the mutant SOD1 protein, Tofersen aims to mitigate its toxic effects on motor neurons and slow the progression of the disease.[8][9]

Tofersen Mechanism of Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription Ribosome Ribosome SOD1_mRNA->Ribosome Translation Degradation mRNA Degradation SOD1_mRNA->Degradation RNase H Mediated Tofersen Tofersen (ASO) Tofersen->SOD1_mRNA Binds to mRNA Toxic_SOD1 Toxic SOD1 Protein Ribosome->Toxic_SOD1 Aggregation Protein Aggregation & Motor Neuron Death Toxic_SOD1->Aggregation

Caption: Tofersen binds to mutant SOD1 mRNA, leading to its degradation and reduced synthesis of toxic SOD1 protein.

Clinical Development and Efficacy

The approval of Tofersen was supported by data from a series of clinical trials, including a Phase 1/2 ascending-dose study and the pivotal Phase 3 VALOR trial.[13]

Key Clinical Trial Findings:
  • Reduction of SOD1 Protein: The Phase 1/2 trial demonstrated that Tofersen was generally safe and effectively lowered the concentration of SOD1 protein in the cerebrospinal fluid (CSF).[12] In the VALOR trial, Tofersen administration led to significant reductions in CSF total SOD1 protein.[14]

  • Biomarker Evidence of Reduced Neurodegeneration: A key finding that supported the accelerated approval of Tofersen was its effect on neurofilament light chain (NfL) levels.[2][15] NfL is a biomarker of neuronal damage.[12] Treatment with Tofersen resulted in a reduction of plasma NfL by approximately 50% by 12-16 weeks.[12]

  • Clinical Outcomes: While the initial 28-week analysis of the VALOR trial did not meet its primary endpoint of slowing disease progression as measured by the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R), there were trends toward clinical benefit.[12][14] Longer-term data from the open-label extension of the VALOR trial showed that earlier initiation of Tofersen slowed the decline in clinical function, respiratory function, muscle strength, and quality of life.[12] A meta-analysis of randomized controlled trials also showed a significantly lower rate of decline in ALSFRS-R scores in the Tofersen group compared to placebo.[16]

Administration and Dosing

Tofersen is administered intrathecally via a lumbar puncture, which is necessary to bypass the blood-brain barrier and deliver the drug directly to the central nervous system.[8][9]

Dosing Regimen:

The recommended dosage is 100 mg (15 mL) per administration.[17][18]

  • Loading Doses: Treatment is initiated with three loading doses administered at 14-day intervals.[17][19]

  • Maintenance Doses: Following the loading phase, a maintenance dose is administered once every 28 days.[17][19]

Preparation and Administration Protocol:
  • Preparation: The vial should be allowed to warm to room temperature before administration.[19][20] The solution should be inspected for particulate matter and discoloration.[17]

  • CSF Removal: Prior to injection, it is recommended to remove 10 mL of CSF.[9][20]

  • Administration: The 100 mg (15 mL) dose is administered as an intrathecal bolus injection over 1 to 3 minutes.[19][20]

Tofersen Dosing and Administration Workflow Start Start Dose1 Loading Dose 1 (100 mg) Start->Dose1 Wait14_1 Wait 14 Days Dose1->Wait14_1 Dose2 Loading Dose 2 (100 mg) Wait14_1->Dose2 Wait14_2 Wait 14 Days Dose2->Wait14_2 Dose3 Loading Dose 3 (100 mg) Wait14_2->Dose3 Wait28 Wait 28 Days Dose3->Wait28 Maintenance Maintenance Dose (100 mg) Wait28->Maintenance Repeat Repeat Every 28 Days Maintenance->Repeat

Caption: Tofersen administration begins with three loading doses at 14-day intervals, followed by monthly maintenance doses.

Safety and Tolerability

The most common adverse reactions observed in clinical trials were pain, fatigue, arthralgia (joint pain), increased CSF white blood cells, and myalgia (muscle pain).[1][15]

Serious Adverse Events:

Serious neurologic adverse events have been reported in a small percentage of patients treated with Tofersen.[21] These include:

  • Myelitis and radiculitis (inflammation of the spinal cord and nerve roots)[9][22]

  • Papilledema and elevated intracranial pressure[9][22]

  • Aseptic meningitis[9][22]

Close monitoring for symptoms of these serious adverse events is crucial, and management may require interruption or discontinuation of treatment.[22][23]

Future Directions

Ongoing research is focused on determining the optimal timing for initiating Tofersen treatment. The ATLAS trial is currently investigating the efficacy of Tofersen in presymptomatic individuals with SOD1 gene mutations to see if it can delay the onset of symptoms or slow disease progression once they appear.[4][12] The long-term use of Tofersen has shown promise in stabilizing symptoms and, in some cases, improving function, providing hope for changing the trajectory of this devastating disease.[24]

Conclusion

Tofersen is a pioneering therapy that represents a significant advancement in the treatment of SOD1-ALS.[9] Its targeted mechanism of action, which directly addresses the underlying genetic cause of the disease, has demonstrated a clear biological effect by reducing levels of the toxic SOD1 protein and biomarkers of neurodegeneration.[2][10] While the clinical benefits become more apparent with longer-term treatment, Tofersen offers a new therapeutic option for a patient population with a high unmet medical need.[12][24] Continued research will further elucidate its long-term efficacy and safety profile and its potential role in presymptomatic individuals.

References

  • Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral sclerosis - PMC. [Link]

  • Tofersen | The ALS Association. [Link]

  • Tofersen - StatPearls - NCBI Bookshelf. [Link]

  • Tofersen | MND Association. [Link]

  • Long-term use of new ALS drug slows disease progress for some - Futurity. [Link]

  • FDA Approves Tofersen to Treat Rare Form of ALS - CheckRare. [Link]

  • What is the mechanism of Tofersen? - Patsnap Synapse. [Link]

  • Tofersen - Wikipedia. [Link]

  • FDA approves treatment of amyotrophic lateral sclerosis associated with a mutation in the SOD1 gene. [Link]

  • Tofersen Dosage Guide + Max Dose, Adjustments - Drugs.com. [Link]

  • Tofersen: uses, dosing, warnings, adverse events, interactions - MedCentral. [Link]

  • Tofersen (Qalsody®) - Amyotrophic Lateral Sclerosis. [Link]

  • Tofersen: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]

  • FDA Approves Tofersen as First SOD1-ALS Treatment | NeurologyLive. [Link]

  • Drug for rare form of ALS, based in part on WashU research, approved by FDA. [Link]

  • Safety and Adverse Events | QALSODY® (tofersen). [Link]

  • Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis - PMC. [Link]

  • Tofersen (intrathecal route) - Side effects & uses - Mayo Clinic. [Link]

  • FDA approves QALSODY™ (tofersen) as the first treatment targeting a genetic cause of ALS. [Link]

  • What are the side effects of Tofersen? - Patsnap Synapse. [Link]

  • Lessons in patience gained from the tofersen clinical trials - VJNeurology. [Link]

  • Dosing & Administration 1 - BiogenLinc. [Link]

  • Tofersen Shows Promising Results in SOD1 ALS Treatment—A New Hope for Genetic Therapies - Target ALS. [Link]

  • Tofersen - PubChem. [Link]

  • Label: QALSODY- tofersen injection - DailyMed. [Link]

  • QALSODY® (tofersen) Dosing and Administration Brochure. [Link]

  • Tofersen for SOD1 amyotrophic lateral sclerosis: a systematic review and meta-analysis. [Link]

  • tofersen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Phase 1–2 Trial of Antisense Oligonucleotide Tofersen for SOD1 ALS - ResearchGate. [Link]

  • Behind the Drug: Tofersen (Qalsody) for ALS - Quest | Muscular Dystrophy Association. [Link]

  • Tofersen in adults with SOD1-ALS: phase 3 VALOR trial and open-label extension results. [Link]

  • Noninvasive quantification of fasciculations to track tofersen therapy in SOD1-ALS: the first case series | Journal of Neurology, Neurosurgery & Psychiatry. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-6-fluoroquinoline is a halogenated quinoline derivative. Compounds within the quinoline family are pivotal scaffolds in medicinal chemistry and materials science. The precise substitution pattern of chloro and fluoro groups on the quinoline core significantly influences the molecule's chemical reactivity, electronic properties, and potential biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development application.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound (CAS No: 406204-74-8).[1][2] As a Senior Application Scientist, this document is structured not merely as a data repository but as an instructional manual, detailing the rationale behind data acquisition protocols and the logic of spectral interpretation. We will leverage data from structurally similar compounds to predict and interpret the spectra, a common and essential practice in chemical research.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectroscopic signature. The molecule consists of a bicyclic aromatic system with two distinct rings: a benzene ring and a pyridine ring.

  • Pyridine Ring: Substituted with two chlorine atoms at positions 2 and 4. These electron-withdrawing groups will significantly deshield adjacent protons and carbons.

  • Benzene Ring: Substituted with a fluorine atom at position 6. The high electronegativity of fluorine and its ability to couple through space and through bonds will introduce characteristic splitting patterns in both ¹H and ¹³C NMR spectra.

For clarity in the following sections, the standard IUPAC numbering for the quinoline ring will be used.


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will analyze the expected ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show signals only for the aromatic protons, as there are no aliphatic protons in the structure. The interpretation relies on understanding the electronic effects of the halogen substituents and the predictable proton-proton (H-H) and proton-fluorine (H-F) coupling constants. The analysis of related compounds like 2,4-dichloroquinoline and 6-fluoroquinoline is instrumental in these predictions.[3][4]

Predicted Chemical Shifts (in CDCl₃, relative to TMS):

  • H-3 (Singlet): This proton is on the pyridine ring, situated between two chlorine atoms. Due to the strong deshielding effect of the adjacent chlorine at C-4 and the nitrogen atom, its signal is expected to be a sharp singlet around δ 7.4-7.5 ppm . The absence of adjacent protons means there will be no H-H coupling.

  • H-5 (Doublet of Doublets): This proton is on the benzene ring. It is ortho to the fluorine at C-6, resulting in a significant ³J(H-F) coupling. It is also ortho to H-7, leading to a ³J(H-H) coupling. The signal is predicted to appear around δ 7.8-7.9 ppm .

  • H-7 (Doublet of Doublets): This proton is meta to the fluorine atom, resulting in a smaller ⁴J(H-F) coupling. It is ortho to H-8 and H-5, leading to two distinct ³J(H-H) couplings. We predict this signal to be in the region of δ 7.5-7.6 ppm .

  • H-8 (Doublet): This proton is ortho to the ring nitrogen and adjacent to H-7. It will be strongly deshielded and is expected to appear as a doublet downfield, around δ 8.1-8.2 ppm , due to coupling with H-7.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms. The chemical shifts are heavily influenced by the electronegative halogen substituents, and the fluorine atom will cause characteristic C-F coupling. Data from related structures like 2,4-dichloroquinoline and other fluoroaromatics informs these predictions.[5][6]

Predicted Chemical Shifts and C-F Coupling (in CDCl₃):

  • C-2 & C-4 (Attached to Cl): These carbons will be significantly deshielded and are expected around δ 150-152 ppm and δ 145-147 ppm , respectively.

  • C-3: This carbon is situated between two chlorinated carbons. Predicted to be around δ 122-124 ppm .

  • C-6 (Attached to F): This carbon will show a large one-bond C-F coupling (¹J(C-F) ≈ 250-260 Hz) and will have a chemical shift in the range of δ 160-163 ppm (value is for the center of the doublet).

  • C-5 & C-7: These carbons are ortho and meta to the fluorine-bearing carbon, respectively. They will exhibit smaller two-bond and three-bond C-F couplings. C-5 is predicted around δ 118-120 ppm (²J(C-F) ≈ 20-25 Hz), and C-7 around δ 110-112 ppm (²J(C-F) ≈ 20-25 Hz).

  • C-8: Expected around δ 130-132 ppm (³J(C-F) ≈ 8-10 Hz).

  • C-4a & C-8a (Bridgehead): These quaternary carbons are predicted in the aromatic region, likely around δ 148-150 ppm and δ 125-127 ppm , respectively. C-8a will show a small C-F coupling.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a line width of <0.5 Hz on the TMS signal.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

    • Collect 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • Acquire data with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Collect at least 1024 scans to achieve an adequate signal-to-noise ratio for all carbons, including quaternary ones.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the ¹H signals and pick peaks for both spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Predicted Mass Spectrum and Interpretation
  • Molecular Ion (M⁺): The exact mass of C₉H₄Cl₂FN is 214.9701 Da. In a low-resolution mass spectrometer, this would be observed at an m/z of 215.

  • Isotopic Pattern: The most telling feature will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks:

    • M⁺ peak (containing two ³⁵Cl): at m/z 215 (relative intensity ~100%).

    • (M+2)⁺ peak (one ³⁵Cl, one ³⁷Cl): at m/z 217 (relative intensity ~65%).

    • (M+4)⁺ peak (two ³⁷Cl): at m/z 219 (relative intensity ~10%). This 100:65:10 ratio is a definitive indicator of a dichloro-substituted compound.

  • Key Fragmentation: Electron Ionization (EI) would likely induce fragmentation. The quinoline ring is relatively stable, but losses of Cl atoms or HCl are plausible fragmentation pathways.

    • [M-Cl]⁺: A peak at m/z 180 (loss of a chlorine radical).

    • [M-HCl]⁺: A peak at m/z 179 (loss of hydrogen chloride).

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for volatile, thermally stable compounds like this.[7]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Splitless mode, 250 °C.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This ensures good separation and peak shape.

  • MS Method (Electron Ionization - EI):

    • Ion Source: Electron Ionization (EI) at 70 eV. The high energy ensures reproducible fragmentation patterns for library matching.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400. This range covers the molecular ion and expected fragments.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to the compound.

    • Analyze the molecular ion cluster to confirm the presence of two chlorine atoms.

    • Identify key fragment ions to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Predicted IR Absorption Bands and Interpretation

The IR spectrum will be dominated by absorptions from the aromatic system and the carbon-halogen bonds.[9][10]

  • Aromatic C-H Stretch: A group of weak to medium bands above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

  • Aromatic C=C and C=N Stretch: Several sharp, medium-to-strong intensity bands in the 1600-1450 cm⁻¹ region. These are characteristic of the quinoline ring system.

  • C-F Stretch: A strong, characteristic absorption band is expected in the 1250-1150 cm⁻¹ region. Its exact position can confirm the presence of the aryl-fluoride bond.

  • C-Cl Stretch: Strong absorptions in the 850-750 cm⁻¹ region are characteristic of aryl-chloride bonds.

  • C-H Out-of-Plane Bending: The pattern of bands in the 900-675 cm⁻¹ region (the "fingerprint region") can provide information about the substitution pattern on the aromatic rings.[11]

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method for obtaining IR spectra of solid samples.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.

    • Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹ .

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, although for routine identification, it is often optional.

    • Label the major absorption peaks with their corresponding wavenumbers (cm⁻¹).

Workflow and Data Integration

The characterization of a compound like this compound is a holistic process. Each spectroscopic technique provides a piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment. The following diagram illustrates this integrated workflow.

G Spectroscopic Analysis Workflow for this compound cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Interpretation cluster_confirm Final Confirmation Sample Pristine Sample (this compound) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute in CH2Cl2 Sample->Prep_MS Prep_IR Use Neat Solid Sample->Prep_IR NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR MS GC-MS System (EI Mode) Prep_MS->MS IR FT-IR Spectrometer (ATR) Prep_IR->IR Interpret_NMR Analyze Shifts, Couplings (H-F, H-H) NMR->Interpret_NMR Interpret_MS Analyze M+ Isotope Pattern, Fragmentation MS->Interpret_MS Interpret_IR Identify Functional Group Frequencies IR->Interpret_IR Confirmation Combined Data Confirms Molecular Structure Interpret_NMR->Confirmation Interpret_MS->Confirmation Interpret_IR->Confirmation

Caption: Integrated workflow for the spectroscopic characterization of a chemical sample.

Summary of Spectroscopic Data

The following table summarizes the key predicted spectroscopic data for this compound.

TechniqueParameterPredicted Value / Observation
¹H NMR Chemical Shift (δ, ppm)H-3 (s, ~7.4), H-5 (dd, ~7.8), H-7 (dd, ~7.5), H-8 (d, ~8.1)
¹³C NMR Chemical Shift (δ, ppm)9 signals; C-6 (d, ~161, ¹J(C-F)≈255 Hz)
MS (EI) Molecular Ion (m/z)215, 217, 219
Isotopic Ratio (M:M+2:M+4)~100 : 65 : 10 (Confirms two Cl atoms)
IR Key Absorptions (cm⁻¹)~3100 (Ar C-H), ~1600-1450 (Ar C=C/C=N), ~1200 (C-F), ~800 (C-Cl)

Conclusion

This guide outlines a comprehensive, multi-technique approach to the spectroscopic characterization of this compound. By integrating data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a complete and unambiguous structural assignment can be achieved. The provided protocols are designed to be robust and self-validating, ensuring high-quality data suitable for research, development, and quality control purposes. The predictive analysis, based on established principles and data from analogous structures, serves as a reliable benchmark for researchers working with this compound.

References

  • PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. Retrieved from [Link]

  • Subashini, R., Hathwar, V. R., Manivel, P., Prabakaran, K., & Khan, F. N. (2009). 2,4-Dichloro-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o370. Retrieved from [Link]

  • Rasayan J. Chem. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. RASĀYAN Journal of Chemistry, 18(2). Retrieved from [Link]

  • Osborne, A. G., Buley, J. M., Clarke, H., Dakin, R. C. H., & Price, P. I. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, (22), 2747-2752. Retrieved from [Link]

  • Shevchuk, O. S., & Vovk, M. V. (2015). Infrared spectra and the structure of drugs of the fluoroquinolone group. Pharmaceutical Chemistry Journal, 49, 339–343. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • LabSolutions. (n.d.). 2,4-Dichloro-6-fluoro-quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • Organic Chemistry with Victor. (2021, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

  • DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

  • Wang, Y., et al. (2013). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E, 69(Pt 12), o1833. Retrieved from [Link]

  • Batiha, G. E. S., et al. (2020). Gas chromatography-mass spectrometry analysis, phytochemical screening and antiprotozoal effects of the methanolic Viola tricolor and acetonic Laurus nobilis extracts. BMC Complementary Medicine and Therapies, 20(1), 80. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of 2,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signature of 2,4-dichloro-6-fluoroquinoline, a halogenated quinoline derivative of interest to researchers in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document presents a detailed, predicted ¹H, ¹³C, and ¹⁹F NMR analysis. The predictions are grounded in established principles of NMR spectroscopy and substantiated by comparative analysis with structurally related compounds. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of substituted quinolines, offering insights into spectral interpretation, experimental design, and data validation.

Introduction: The Structural Significance of this compound

Quinolines are a class of heterocyclic aromatic compounds that form the core of numerous pharmaceuticals and functional materials. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their chemical and biological properties. This compound is a trifunctionalized quinoline with chloro-substituents at the 2- and 4-positions, which are susceptible to nucleophilic substitution, and a fluoro-substituent at the 6-position, which can modulate the electronic properties and metabolic stability of the molecule.

A thorough understanding of the molecular structure is paramount for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous elucidation of the chemical structure of organic molecules in solution. This guide provides a detailed NMR analysis of this compound, focusing on ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Predicted NMR Spectral Data

The following ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound have been predicted based on the known spectral data of 2,4-dichloroquinoline[1][2] and 6-fluoroquinoline[3][4], as well as established substituent effects in aromatic systems.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit four signals in the aromatic region, corresponding to the four protons on the quinoline ring system.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-37.50 - 7.60s-
H-57.80 - 7.90ddJ(H⁵-H⁷) ≈ 2.5 Hz, J(H⁵-F⁶) ≈ 9.0 Hz
H-77.60 - 7.70dddJ(H⁷-H⁸) ≈ 9.0 Hz, J(H⁷-F⁶) ≈ 5.0 Hz, J(H⁷-H⁵) ≈ 2.5 Hz
H-88.15 - 8.25ddJ(H⁸-H⁷) ≈ 9.0 Hz, J(H⁸-F⁶) ≈ 0.5 Hz
Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine carbon atoms of the quinoline core. The chemical shifts are influenced by the electronegative chlorine and fluorine substituents, and several carbons are expected to show C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-2151 - 153-
C-3124 - 126-
C-4144 - 146-
C-4a126 - 128J ≈ 5 Hz
C-5115 - 117J ≈ 25 Hz
C-6160 - 162J ≈ 250 Hz
C-7131 - 133J ≈ 10 Hz
C-8120 - 122J ≈ 5 Hz
C-8a147 - 149J ≈ 15 Hz
Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom at the C-6 position. This signal will be split by the neighboring protons, primarily H-5 and H-7.

Table 3: Predicted ¹⁹F NMR Chemical Shift and Coupling Constants for this compound (in CDCl₃, referenced to CFCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
F-6-110 to -115ddJ(F⁶-H⁵) ≈ 9.0 Hz, J(F⁶-H⁷) ≈ 5.0 Hz

Experimental Workflow for NMR Analysis

A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data. The following section outlines a step-by-step methodology for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Protocol:

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H and ¹⁹F NMR, and 30-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing compound for ¹⁹F NMR, can be added.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample information.

NMR Data Acquisition

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (Optional) cluster_analysis Data Analysis & Structure Elucidation Prep Prepare Sample in CDCl3 H1 ¹H NMR Prep->H1 C13 ¹³C{¹H} NMR H1->C13 F19 ¹⁹F NMR C13->F19 COSY ¹H-¹H COSY F19->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC HOESY ¹H-¹⁹F HOESY HMBC->HOESY Analysis Spectral Interpretation & Assignment HOESY->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: A typical workflow for the comprehensive NMR analysis of this compound.

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum provides a wealth of information about the substitution pattern of the quinoline ring.

  • H-3: The proton at the 3-position is expected to appear as a singlet, as it lacks any adjacent proton neighbors. Its chemical shift will be influenced by the adjacent chloro-substituents.

  • H-5, H-7, and H-8: These three protons form a coupled spin system on the benzo-ring.

    • H-8: This proton is typically the most downfield of the benzo-protons due to the anisotropic effect of the quinoline nitrogen. It will appear as a doublet of doublets due to coupling with H-7 (ortho coupling, J ≈ 9.0 Hz) and a small long-range coupling to the fluorine at C-6.

    • H-7: This proton will be a doublet of doublet of doublets, showing coupling to H-8 (ortho), H-5 (meta, J ≈ 2.5 Hz), and the fluorine at C-6 (J ≈ 5.0 Hz).

    • H-5: This proton will appear as a doublet of doublets, with coupling to H-7 (meta) and a larger coupling to the adjacent fluorine at C-6 (ortho, J ≈ 9.0 Hz).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton.

  • Carbons Bearing Chlorine (C-2, C-4): These carbons will be significantly downfield due to the electronegativity of the chlorine atoms.

  • Carbon Bearing Fluorine (C-6): This carbon will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz, a characteristic feature in ¹³C NMR of fluorinated aromatics.

  • Other Aromatic Carbons: The remaining carbons will show resonances in the typical aromatic region, with their chemical shifts and C-F coupling constants providing crucial information for unambiguous assignment. Long-range C-F couplings are expected for C-5, C-7, C-4a, C-8, and C-8a.[5]

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated compounds due to its high sensitivity and large chemical shift dispersion.

  • F-6: The single fluorine atom at the 6-position will give rise to one signal. The chemical shift is expected in the typical range for an aryl fluoride. The multiplicity will be a doublet of doublets due to coupling with the two ortho protons, H-5 and H-7.

The Role of 2D NMR in Structural Confirmation

For unequivocal assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is highly recommended.

Caption: Key 2D NMR correlations for the structural elucidation of this compound.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will establish the connectivity between adjacent protons, confirming the H-5/H-7/H-8 spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, allowing for the straightforward assignment of the protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the entire molecular framework.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between the fluorine atom and nearby protons, confirming the spatial proximity of F-6 to H-5 and H-7.

Synthesis and Potential Impurities

The synthesis of this compound typically involves the cyclization of a suitably substituted aniline precursor. A common route is the reaction of 4-fluoroaniline with malonic acid in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).[6]

Potential impurities that could be observed in the NMR spectra include:

  • Starting materials: Residual 4-fluoroaniline or malonic acid derivatives.

  • Reaction intermediates: Partially chlorinated or hydrolyzed quinoline species.

  • Isomeric products: Depending on the precise synthetic route, minor amounts of other isomers could be formed.

Careful analysis of the NMR spectra, particularly looking for minor peaks, is crucial for assessing the purity of the synthesized compound.

Conclusion

This technical guide provides a detailed and predictive NMR analysis of this compound. By combining foundational NMR principles with comparative data from related structures, a comprehensive spectral signature has been established. The outlined experimental protocols and interpretation strategies offer a robust framework for researchers working with this and other substituted quinolines. The application of 1D and 2D NMR techniques, as detailed in this guide, will enable the unambiguous structural confirmation and purity assessment of this compound, facilitating its further development in various scientific disciplines.

References

  • PubChem. (n.d.). Quinoline, 6-fluoro-. Retrieved from [Link]3]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Long-range carbon–fluorine scalar coupling in some fluorinated aromatic compounds. Retrieved from [Link]5]

  • SpectraBase. (n.d.). 2,4-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]2]

  • Osborne, A. G., Buley, J. M., Clarke, H., Dakin, R. C. H., & Price, P. I. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. J. Chem. Soc., Perkin Trans. 1, 2747-2751.[6]

Sources

The Definitive Guide to FT-IR Spectroscopy of Quinoline Derivatives: An In-depth Technical Handbook

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of quinoline derivatives. This document moves beyond a simple recitation of protocols to offer field-proven insights into experimental design, spectral interpretation, and the integration of computational chemistry for robust and reliable analysis.

Part 1: Foundational Principles and Experimental Design

The Quinoline Scaffold: A Vibrational Perspective

Quinoline, a bicyclic aromatic heterocycle, presents a complex but interpretable infrared spectrum. Its vibrational modes arise from the individual motions of its constituent atoms and the collective vibrations of its two rings. Understanding these fundamental vibrations is the cornerstone of interpreting the spectra of its more complex derivatives. The key vibrational regions for the quinoline core are:

  • C-H Stretching Region (3100-3000 cm⁻¹): Aromatic C-H stretching vibrations typically appear at higher wavenumbers than their aliphatic counterparts. In quinoline, a series of weak to medium bands in this region confirms the presence of the aromatic system.[1][2]

  • Ring Stretching Region (1625-1430 cm⁻¹): These absorptions, often referred to as C=C and C=N stretching vibrations, are highly characteristic of the aromatic rings. The quinoline ring exhibits a series of sharp bands in this region, which are sensitive to substitution patterns.[1][2]

  • In-Plane Bending Region (1300-1000 cm⁻¹): C-H in-plane bending vibrations are found in this region.

  • Out-of-Plane Bending Region (900-675 cm⁻¹): The strong absorptions in this region are due to C-H out-of-plane bending ("oop") vibrations. The positions of these bands are highly diagnostic of the substitution pattern on both the benzene and pyridine rings of the quinoline nucleus.

Strategic Sample Preparation: Ensuring Spectral Integrity

The quality of an FT-IR spectrum is fundamentally dependent on the chosen sample preparation technique. The physical state (solid or liquid) and purity of the quinoline derivative dictate the optimal approach.

Causality in Method Selection:

  • For Solid Samples (Crystalline Powders, Amorphous Solids):

    • Attenuated Total Reflectance (ATR): This is often the preferred method due to its simplicity, speed, and non-destructive nature.[3][4][5] A small amount of the solid is placed directly onto the ATR crystal (typically diamond or germanium), and pressure is applied to ensure good contact.[6][7] This technique is ideal for routine analysis and for samples that are difficult to grind or are insoluble. The shallow penetration depth of the IR beam (a few micrometers) makes it a surface-sensitive technique.[3]

    • Potassium Bromide (KBr) Pellets: This traditional transmission method involves grinding a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing the mixture into a transparent pellet.[6][8] This method provides high-quality spectra for pure, crystalline compounds but requires more sample preparation and is sensitive to moisture, which can introduce broad O-H bands.

  • For Liquid Samples (Oils, Solutions):

    • ATR: A single drop of the liquid is placed on the ATR crystal. This is the quickest and easiest method for liquid analysis.[6][7]

    • Liquid Cells (Transmission): A few drops of the neat liquid or a solution are placed between two IR-transparent salt plates (e.g., NaCl or KBr).[6][9] This method is useful for quantitative analysis due to the fixed path length but requires careful handling and cleaning of the cells.[8] When using a solvent, it is crucial to choose one with minimal absorption in the regions of interest and to run a background spectrum of the pure solvent for subtraction.[8]

Experimental Protocol: ATR-FTIR Analysis of a Solid Quinoline Derivative

  • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is a critical step to account for any atmospheric (CO₂, H₂O) or instrumental contributions.

  • Sample Application: Place a small amount of the solid quinoline derivative onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp and carefully clean the sample from the crystal surface using a suitable solvent.

Part 2: Deciphering the Spectrum: Interpretation and the Role of Substituents

A Systematic Approach to Spectral Interpretation

Interpreting the FT-IR spectrum of a quinoline derivative is a process of systematic deduction, starting from the most prominent and reliable absorption bands.

A Logical Workflow for Spectral Analysis

A 1. High-Frequency Region (4000-2500 cm⁻¹) B Check for O-H (broad, ~3300 cm⁻¹) or N-H (sharp, ~3400-3300 cm⁻¹) A->B C Check for Aromatic C-H (sharp, 3100-3000 cm⁻¹) A->C D 2. Double & Triple Bond Region (2500-1500 cm⁻¹) C->D E Check for C≡N or C≡C (~2250 cm⁻¹) D->E F Check for C=O (strong, sharp, ~1700 cm⁻¹) D->F G Check for Aromatic C=C/C=N (multiple bands, 1620-1450 cm⁻¹) D->G H 3. Fingerprint Region (1500-650 cm⁻¹) G->H I Correlate with known quinoline ring modes H->I J Identify C-O, C-N, C-Cl stretches H->J K Analyze C-H out-of-plane bends (strong, ~900-675 cm⁻¹) for substitution pattern H->K L Final Structure Confirmation I->L J->L K->L

Caption: A systematic workflow for interpreting the FT-IR spectrum of a quinoline derivative.

The Influence of Substituents on Vibrational Frequencies

The true power of FT-IR lies in its sensitivity to changes in molecular structure. Attaching different functional groups to the quinoline core induces predictable shifts in the vibrational frequencies due to electronic (inductive and resonance) and steric effects.

Table 1: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for Selected Quinoline Derivatives

Vibrational ModeQuinoline (Parent)8-Hydroxyquinoline2-Chloroquinoline4-Methylquinoline5,7-Dichloro-8-hydroxyquinoline
O-H Stretch (H-bonded) N/A~3400-3200 (broad)N/AN/A~3450 (broad)
Aromatic C-H Stretch 3050-3020~3050~3060~3055~3070
Aliphatic C-H Stretch (CH₃) N/AN/AN/A2970-2920N/A
C=O Stretch (Aldehyde) N/AN/AN/AN/AN/A
Ring C=C & C=N Stretches 1620, 1595, 1575, 15001580, 1505, 14701610, 1585, 15601600, 1570, 15101575, 1495, 1465
C-O Stretch (Phenolic) N/A~1280N/AN/A~1275
C-Cl Stretch N/AN/A~830N/A~820, ~790
C-H Out-of-Plane Bends ~810, ~750~825, ~745~830, ~755~815, ~760~820

Note: These are approximate values. Actual peak positions can vary based on the physical state, intermolecular interactions, and the specific instrument used.

Key Mechanistic Insights:

  • Electron-Withdrawing Groups (EWGs), e.g., -Cl, -NO₂: These groups decrease electron density in the ring, generally leading to a slight increase in the frequency of ring stretching vibrations. The strong C-Cl stretching vibration is typically observed in the fingerprint region.[7]

  • Electron-Donating Groups (EDGs), e.g., -OH, -CH₃: These groups increase electron density, which can slightly decrease the frequency of ring stretching modes. For hydroxyl derivatives like 8-hydroxyquinoline, the most prominent feature is a broad O-H stretching band around 3300 cm⁻¹, indicative of hydrogen bonding.[10][11] The phenolic C-O stretch appears as a strong band around 1280 cm⁻¹.

  • Hydrogen Bonding: The presence of groups capable of hydrogen bonding (e.g., -OH, -NH₂) has a profound effect on the spectrum. It causes a significant broadening and red-shifting (shift to lower frequency) of the X-H stretching band.[12][13] This is a direct consequence of the weakening of the X-H covalent bond due to the intermolecular interaction.

Part 3: The Synergy of Experiment and Theory

Bridging the Gap with Computational Chemistry

While correlation tables provide a solid foundation, unambiguous peak assignment for complex quinoline derivatives can be challenging. This is where computational chemistry, specifically Density Functional Theory (DFT), becomes an indispensable tool. By calculating the theoretical vibrational spectrum of a proposed structure, we can directly compare it to the experimental spectrum.

The Integrated DFT-Experimental Workflow:

This self-validating system enhances the confidence of spectral assignments. A strong correlation between the calculated and experimental spectra provides powerful evidence for the proposed molecular structure.[6][7]

cluster_exp Experimental Workflow cluster_dft Computational Workflow A Synthesize/Isolate Quinoline Derivative B Prepare Sample (ATR, KBr, etc.) A->B C Acquire FT-IR Spectrum B->C I Compare & Correlate Experimental vs. Theoretical Spectra C->I D Propose Molecular Structure E Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) D->E F Frequency Calculation E->F G Apply Scaling Factor (e.g., ~0.96) F->G H Generate Theoretical Spectrum G->H H->I J Assign Vibrational Modes with High Confidence I->J

Caption: An integrated workflow combining experimental FT-IR with DFT calculations for robust spectral analysis.

Protocol: Theoretical Spectrum Calculation using DFT
  • Structure Drawing: Draw the 3D structure of the quinoline derivative using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) is a common and effective choice).[7] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This computes the harmonic vibrational frequencies and their corresponding IR intensities.

  • Frequency Scaling: Theoretical calculations systematically overestimate vibrational frequencies due to the harmonic approximation. It is standard practice to apply an empirical scaling factor (typically around 0.96 for B3LYP functionals) to the calculated frequencies to improve agreement with experimental data.[1][7]

  • Visualization: The calculated frequencies and intensities can be plotted to generate a theoretical spectrum, which can then be overlaid with the experimental spectrum for direct comparison.

By leveraging this powerful combination of empirical observation and theoretical prediction, researchers can achieve a level of structural detail and confidence that is unattainable with either method alone. This integrated approach embodies the principles of a self-validating system, ensuring the scientific integrity of the spectral analysis of quinoline derivatives.

References

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

  • ScienceDirect. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Quora. (2021, March 20). How does hydrogen bonding affect the IR spectra? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies. Retrieved from [Link]

  • Frontiers. (2022, January 6). Infrared Spectra of Hydrogen-Bonded Molecular Complexes Under Spatial Confinement. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

  • Scirp.org. (2021, January 11). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]

  • American Laboratory. (2011, March 10). Positional Fluctuation of IR Absorption Peaks: Frequency Shift of a Single Band or Relative Intensity Changes of Overlapped Bands? Retrieved from [Link]

Sources

Foreword: The Analytical Imperative for Dichlorofluoroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Dichlorofluoroquinolones

Dichlorofluoroquinolones represent a specialized subclass of fluoroquinolone antibiotics, synthetic compounds widely employed in both human and veterinary medicine to combat bacterial infections.[1] Their chlorinated structure, however, presents unique challenges and opportunities in analytical chemistry. The presence of these residues in environmental samples, food products, and biological matrices necessitates highly sensitive and specific detection methods to ensure food safety, monitor environmental contamination, and support pharmacokinetic studies in drug development.[2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as the definitive technology for this purpose, offering unparalleled specificity and sensitivity.[3]

This guide, intended for researchers and drug development professionals, moves beyond standard operating procedures to explore the fundamental principles and strategic decisions that underpin the robust mass spectrometric analysis of dichlorofluoroquinolines. We will dissect the analytical workflow from sample matrix to spectral data, emphasizing the causality behind each experimental choice to build a self-validating analytical system.

The Analytical Blueprint: From Sample to Signal

The journey of a dichlorofluoroquinolone molecule from a complex sample to a quantifiable signal in the mass spectrometer is a multi-stage process. Each step is designed to isolate the analyte, ionize it efficiently, and detect it with high specificity. The overall workflow is a system of sequential purification and analysis, where the output of one stage becomes the optimized input for the next.

cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Complex Matrix (e.g., Plasma, Tissue, Water) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Isolate Analytes Cleanup Concentration & Reconstitution Extraction->Cleanup Remove Interferences LC Liquid Chromatography (LC) Cleanup->LC Inject Ionization Ionization Source (e.g., ESI) LC->Ionization Elute MS1 Mass Analyzer 1 (Precursor Selection) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID Isolate MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Fragment Detector Detector MS2->Detector Data Data Acquisition & Processing Detector->Data

Caption: High-level workflow for LC-MS/MS analysis of dichlorofluoroquinolines.

Strategic Sample Preparation: The Foundation of Sensitivity

The primary goal of sample preparation is to extract the target dichlorofluoroquinolones from a complex matrix while minimizing interferences that can suppress the analyte signal in the mass spectrometer—a phenomenon known as the matrix effect.[4]

Solid-Phase Extraction (SPE): The Method of Choice

For aqueous samples (e.g., wastewater, plasma) and digested tissues, Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique.[5][6] The choice of SPE sorbent is critical. Fluoroquinolones are amphoteric, possessing both acidic (carboxylic acid) and basic (piperazine ring) functional groups.[2] This property dictates the extraction strategy. A mixed-mode cation exchange sorbent is often ideal, as it can retain the protonated amine group under acidic conditions, allowing for rigorous washing steps to remove neutral and acidic interferences.

Protocol: Mixed-Mode Cation Exchange SPE for Dichlorofluoroquinolines
  • Sample Pre-treatment: Acidify the liquid sample to a pH of ~2.5-3.0 with formic acid. This ensures the piperazine moiety is fully protonated.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) sequentially with methanol and then acidified water (pH ~3.0). This activates the sorbent and ensures proper interaction.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate to ensure efficient retention of the analyte.

  • Washing:

    • Wash 1: Pass a solution of acidified water through the cartridge to remove hydrophilic, unretained matrix components.

    • Wash 2: Pass methanol through the cartridge to remove retained non-polar, neutral, and acidic interferences. The analyte remains bound by the strong cation-exchange mechanism.

  • Elution: Elute the dichlorofluoroquinolone with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the protonated piperazine group, disrupting its interaction with the cation exchange sorbent and releasing the analyte.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis. This step concentrates the sample and ensures compatibility with the chromatographic system.

Ionization: The Gateway to the Mass Spectrometer

For polar, non-volatile molecules like fluoroquinolones, Electrospray Ionization (ESI) is the predominant ionization technique.[7] It is a soft ionization method that typically generates protonated molecular ions [M+H]+ with minimal in-source fragmentation, which is ideal for quantitative analysis.[8]

Why ESI is Superior for this Class:

  • Analyte Polarity: Dichlorofluoroquinolones are sufficiently polar to be analyzed in solution and readily accept a proton.

  • Soft Ionization: ESI imparts low internal energy to the analyte, preserving the molecular ion for precursor selection in tandem MS.[9]

  • LC Compatibility: It directly interfaces with the liquid mobile phase from the HPLC system.[10]

Analysis is almost universally performed in positive ion mode to protonate the basic nitrogen on the piperazine ring, which is the most favorable site for ionization.[2]

Ionization TechniquePrincipleSuitability for Dichlorofluoroquinolines
Electrospray Ionization (ESI) Soft ionization. A high voltage is applied to a liquid to create an aerosol. Solvent evaporation leads to charged gas-phase ions.Excellent. Ideal for polar, pre-charged, or easily chargeable analytes in solution. Generates strong [M+H]+ ions.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the mobile phase, which then transfers a proton to the analyte.Good Alternative. Suitable for less polar compounds that are not as amenable to ESI. Can be used but ESI is generally preferred.
Electron Ionization (EI) Hard ionization. High-energy electrons bombard the sample, causing extensive fragmentation. Used with GC-MS.Poor for Direct Analysis. Requires derivatization to make the analyte volatile for GC.[11] The extensive fragmentation complicates precursor ion selection.[12]

Tandem Mass Spectrometry (MS/MS): Unwavering Specificity

Tandem mass spectrometry is the cornerstone of quantitative and confirmatory analysis, providing two layers of mass-based selection to eliminate ambiguity.[13] In a typical triple quadrupole (QqQ) or Q-TOF instrument, the process involves selecting the [M+H]+ ion (precursor ion) in the first mass analyzer, fragmenting it in a collision cell, and then detecting specific fragment ions (product ions) in the second mass analyzer.[14]

The Dichloro Isotopic Signature: A Built-in Confirmation

A key feature in the mass spectrometry of dichlorofluoroquinolines is the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic isotopic cluster for any chlorine-containing ion:

  • M: Containing two ³⁵Cl atoms.

  • M+2: Containing one ³⁵Cl and one ³⁷Cl atom.

  • M+4: Containing two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 100:65:10) provide a highly confident means of identifying a dichloro-substituted compound, distinguishing it from isobaric interferences. High-resolution mass spectrometers (HRMS), such as Orbitrap or TOF analyzers, can resolve these isotopic patterns with exceptional clarity.[15]

Fragmentation Pathways: Decoding the Structure

Collision-Induced Dissociation (CID) of protonated fluoroquinolones follows predictable pathways, which are crucial for selecting specific and sensitive product ions for Multiple Reaction Monitoring (MRM) assays.[1][7]

Common Fragmentation Mechanisms:

  • Decarboxylation: The most common initial fragmentation is the neutral loss of CO₂ (44 Da) from the carboxylic acid group.[16][17]

  • Side-Chain Cleavage: The piperazine or piperidine ring at the C-7 position is prone to fragmentation. This involves characteristic losses from the substituent on the distal nitrogen of the piperazine ring or cleavage of the ring itself.[7]

  • Sequential Losses: Water (H₂O) or HF can also be lost from the quinolone core structure.[7]

The presence of two chlorine atoms on the quinolone core generally does not alter these fundamental pathways but ensures that any fragment containing the core will exhibit the characteristic M, M+2, M+4 isotopic pattern.

cluster_main Generic Fluoroquinolone Fragmentation (Positive ESI) cluster_path1 Pathway 1 cluster_path2 Pathway 2 Precursor [M+H]⁺ (Protonated Molecule) Contains Dichloro Core Ion1 [M+H - H₂O]⁺ Precursor->Ion1 -H₂O Ion2 [M+H - CO₂]⁺ (Loss of 44 Da) Precursor->Ion2 -CO₂ Ion3 [M+H - Side Chain Fragments]⁺ (Cleavage at C-7 position) Precursor->Ion3 Ring Cleavage Product_Ions Key Product Ions (Contain Dichloro Core)

Sources

"physical and chemical properties of 2,4-Dichloro-6-fluoroquinazoline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dichloro-6-fluoroquinazoline: Properties, Reactivity, and Applications

Introduction

2,4-Dichloro-6-fluoroquinazoline stands as a pivotal heterocyclic compound, serving as a versatile building block in the landscape of medicinal chemistry and materials science. Its strategic combination of a quinazoline core, reactive chlorine substituents, and a fluorine atom imparts a unique electronic profile and synthetic utility. This guide offers a comprehensive exploration of its physical, spectral, and chemical properties, grounded in established scientific principles. We will delve into its characteristic reactivity, particularly the regioselective nature of nucleophilic substitution, which is fundamental to its application in the synthesis of targeted therapeutic agents. For researchers and drug development professionals, understanding the nuances of this molecule is key to unlocking its potential in creating novel, high-value compounds.

Molecular Structure and Identifiers

The foundational identity of 2,4-Dichloro-6-fluoroquinazoline is defined by its unique arrangement of atoms and its corresponding systematic nomenclature.

Chemical Structure:

Caption: Molecular Structure of 2,4-Dichloro-6-fluoroquinazoline.

A summary of its key identifiers is presented below, providing standardized information for database searches and regulatory documentation.[1][2][3]

IdentifierValue
IUPAC Name 2,4-dichloro-6-fluoroquinazoline[1]
CAS Number 134517-57-0[1]
Molecular Formula C₈H₃Cl₂FN₂[1]
Molecular Weight 217.02 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1F)C(=NC(=N2)Cl)Cl[1]
InChI InChI=1S/C8H3Cl2FN2/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H[1]
InChIKey VLPYLGGGYDUVJN-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The physical state and solubility of 2,4-Dichloro-6-fluoroquinazoline dictate its handling, storage, and reaction conditions. The properties are a direct consequence of its molecular structure and intermolecular forces.

PropertyValueSource
Appearance White to yellow solid[4]
Boiling Point 277.3 ± 22.0 °C (Predicted)[4]
Density 1.571 ± 0.06 g/cm³ (Predicted)[4]
pKa -1.09 ± 0.30 (Predicted)[4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[4]

Spectral Characterization

Elucidation of the molecular structure and confirmation of purity are achieved through various spectroscopic techniques. While a complete spectral dataset for this specific molecule is not publicly available, characterization would typically involve the following methods, with expected outcomes based on its structure and data from analogous compounds.[5][6][7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the fluorinated benzene ring. The coupling patterns (e.g., doublet of doublets) and chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and chloro-pyrimidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display eight distinct signals for each carbon atom in the molecule. The carbons attached to the chlorine atoms (C2 and C4) would appear significantly downfield.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) that is invaluable for structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C=N, C=C aromatic stretching, and C-Cl bonds, confirming the presence of the quinazoline core and chloro substituents.

Chemical Reactivity and Synthetic Utility

The chemical behavior of 2,4-Dichloro-6-fluoroquinazoline is dominated by the high reactivity of its two chlorine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[9][10]

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

A critical aspect of this molecule's reactivity is the differential susceptibility of the C2 and C4 positions to nucleophilic attack. It is well-documented in the literature for 2,4-dichloroquinazoline systems that the C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position.[10] This regioselectivity is attributed to greater resonance stabilization of the Meisenheimer intermediate formed upon attack at C4.

This predictable reactivity allows for the sequential and controlled introduction of different functional groups, making it an exceptionally valuable intermediate in multi-step syntheses.[10][11]

SNAr_Mechanism reactant 2,4-Dichloro-6-fluoroquinazoline product 2-Chloro-4-(substituted)-6-fluoroquinazoline reactant->product Regioselective Substitution nucleophile Nucleophile (e.g., R-NH2) nucleophile->reactant Attack at C4 position

Caption: Regioselective substitution at the C4 position.

Synthetic Protocol: An Exemplary Synthesis

The synthesis of dichlorinated quinazolines typically involves a two-step process starting from an appropriate anthranilic acid derivative. The following protocol is adapted from established procedures for structurally similar compounds and illustrates the core chemical transformations.[12][13]

Step 1: Formation of the Quinazoline-2,4(1H,3H)-dione

  • Suspend the starting material, 2-amino-5-fluorobenzoic acid, in water.

  • Add a solution of sodium cyanate (NaOCN) dropwise while stirring vigorously.

  • After stirring, basify the mixture with sodium hydroxide (NaOH).

  • Acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of ~4 to induce precipitation.

  • Filter the precipitate, wash with water, and dry to yield 6-fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination to 2,4-Dichloro-6-fluoroquinazoline

  • Create a mixture of the 6-fluoroquinazoline-2,4(1H,3H)-dione from Step 1, phosphorus oxychloride (POCl₃), and a catalytic amount of an amine base like N,N-diethylaniline.[13]

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).[12]

  • Carefully cool the reaction mixture and pour it slowly onto crushed ice with stirring.

  • The product will precipitate out of the aqueous solution.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain the final product, 2,4-Dichloro-6-fluoroquinazoline.

Synthesis_Workflow start 2-Amino-5-fluorobenzoic Acid step1 Step 1: Cyclization (NaOCN, HCl) start->step1 intermediate 6-Fluoroquinazoline-2,4(1H,3H)-dione step1->intermediate step2 Step 2: Chlorination (POCl₃, N,N-diethylaniline) intermediate->step2 product 2,4-Dichloro-6-fluoroquinazoline step2->product

Sources

"reactivity of 2,4-Dichloro-6-fluoroquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 2,4-Dichloro-6-fluoroquinoline

Abstract

This compound is a pivotal heterocyclic scaffold in modern medicinal chemistry and materials science. Its strategic arrangement of two chlorine atoms at the electron-deficient C2 and C4 positions, coupled with the electronic influence of a C6-fluoro substituent, imparts a distinct and exploitable reactivity profile. This guide provides an in-depth analysis of the molecule's chemical behavior, focusing on the principles of regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to leverage this versatile building block for the synthesis of novel, high-value compounds.

Introduction: The Molecular Architecture and Electronic Landscape

This compound (CAS No: 406204-74-8) is a substituted quinoline, a class of nitrogen-containing heterocycles widely recognized for its prevalence in bioactive compounds.[1][2] The true synthetic value of this molecule lies in the differential reactivity of its halogen substituents, which enables sequential and site-selective functionalization.[3]

The electronic character of the quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is significantly amplified by three halogen substituents:

  • Chlorine atoms (C2, C4): These act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and serve as handles for transition-metal-catalyzed cross-couplings.

  • Fluorine atom (C6): While a poor leaving group in SNAr, the C6-fluoro group exerts a powerful electron-withdrawing inductive effect. This effect modulates the overall electron density of the bicyclic system, enhancing the electrophilicity of the C2 and C4 positions and often improving the metabolic stability and binding affinity of derivative compounds in drug design.[3][4]

This unique electronic landscape makes this compound an ideal substrate for predictable and controlled chemical transformations.

The Core of Reactivity: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

SNAr_Mechanism sub This compound ts1 Transition State 1 sub->ts1 + Nu⁻ meisenheimer Meisenheimer Complex (Anionic Intermediate) ts1->meisenheimer Addition (Rate-determining) ts2 Transition State 2 meisenheimer->ts2 prod 4-Substituted Product ts2->prod Elimination lg Cl⁻ ts2->lg

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Critical Question of Regioselectivity

With two potential leaving groups (C2-Cl and C4-Cl), the key to harnessing this molecule's synthetic potential lies in understanding and controlling the regioselectivity of the initial nucleophilic attack.[7] In 2,4-dihaloquinoline systems, substitution overwhelmingly favors the C4 position.[8][9]

Causality: The heightened reactivity at C4 is a direct consequence of electronic factors:

  • Inductive and Resonance Effects: The ring nitrogen exerts a strong electron-withdrawing effect, which is more effectively relayed to the para-like C4 position, rendering it significantly more electrophilic than the C2 position.

  • Intermediate Stability: The negative charge of the Meisenheimer complex formed upon attack at C4 is better stabilized by delocalization onto the electronegative nitrogen atom compared to the intermediate formed from C2 attack.

Computational studies, such as Density Functional Theory (DFT) calculations, corroborate this experimental observation, showing that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, marking it as the kinetically favored site for nucleophilic attack.[10]

Regioselectivity start This compound path_c4 Attack at C4 (More Electrophilic) start->path_c4 Nucleophile (Nu⁻) [Lower Activation Energy] path_c2 Attack at C2 (Less Electrophilic) start->path_c2 [Higher Activation Energy] intermediate_c4 More Stable Meisenheimer Complex path_c4->intermediate_c4 intermediate_c2 Less Stable Meisenheimer Complex path_c2->intermediate_c2 product_c4 Major Product: 4-Substituted-2-chloro-6-fluoroquinoline intermediate_c4->product_c4 product_c2 Minor or No Product intermediate_c2->product_c2

Caption: Regioselectivity of nucleophilic attack on the quinoline core.

Controlled Functionalization: A Positional Guide

The predictable regioselectivity allows for a stepwise approach to creating diverse molecular architectures.

Stage 1: Selective Substitution at the C4-Position

The first functionalization almost invariably occurs at the C4 position under mild to moderate reaction conditions. This initial step is robust and compatible with a wide range of nucleophiles.

Nucleophile ClassRepresentative NucleophileTypical BaseSolventTemperature (°C)
Primary/Secondary Amines Benzylamine, PiperidineEt₃N, i-Pr₂NEtTHF, EthanolRoom Temp to 80
Alcohols/Phenols Sodium Methoxide, PhenolNaH, K₂CO₃THF, DMF25 to 100
Thiols/Thiophenols Thiophenol, Cysteine estersEt₃N, NaHDMF, CH₃CN0 to 60

Experimental Protocol: Synthesis of 4-(benzylamino)-2-chloro-6-fluoroquinoline

  • Trustworthiness: This protocol is a self-validating system. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the product identity can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the disappearance of one chlorine atom and the appearance of signals corresponding to the benzylamino group.

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Addition of Base: Add triethylamine (Et₃N, 1.5 eq) to the solution and stir for 5 minutes at room temperature. The base acts as an acid scavenger for the HCl generated during the reaction.

  • Nucleophile Addition: Slowly add benzylamine (1.1 eq) dropwise to the stirring solution. The choice of a slight excess of the amine ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-6 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting solid by flash column chromatography or recrystallization from ethanol to yield the pure product.

Stage 2: Substitution at the C2-Position

Once the C4 position is functionalized, the remaining C2-chloro group can be displaced. This subsequent reaction typically requires more forcing conditions (e.g., higher temperatures, longer reaction times, or microwave irradiation) due to the reduced electrophilicity of the C2 position after the introduction of an electron-donating group at C4. This two-step sequence is a powerful strategy for synthesizing 2,4-disubstituted quinolines with distinct functionalities.[10]

Experimental Protocol: Synthesis of N⁴-benzyl-N²-butyl-6-fluoroquinoline-2,4-diamine

  • Setup: In a microwave reaction vial, combine 4-(benzylamino)-2-chloro-6-fluoroquinoline (1.0 eq), n-butylamine (3.0 eq), and a catalytic amount of a strong, non-nucleophilic base like DBU in a polar aprotic solvent such as NMP or DMSO.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 150-180 °C for 30-60 minutes. Microwave heating is chosen to rapidly and uniformly achieve the high temperature required to overcome the higher activation energy for C2 substitution.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the solvent and excess amine. Dry the organic phase, concentrate, and purify by column chromatography to isolate the disubstituted product.

Expanding the Toolkit: Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the C-Cl bonds serve as versatile handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with exceptional control.[11][12] The regioselectivity observed in SNAr chemistry often translates to cross-coupling, with the C4 position being the preferred site for initial coupling under carefully controlled conditions.[9]

The Suzuki-Miyaura coupling, which joins an organoboron reagent with the organohalide, is among the most widely applied cross-coupling reactions in pharmaceutical synthesis due to its high functional group tolerance.[11]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (X = Cl) pd0->pd2_complex   ox_add Oxidative Addition ox_add->pd2_complex pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 transmetal Transmetalation transmetal->pd2_r1r2 pd2_r1r2->pd0 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product r1x R¹-X (Quinoline-Cl) r1x->ox_add r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->transmetal base Base base->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Regioselective Suzuki Coupling at the C4-Position

  • Inert Setup: Degas all solvents thoroughly. To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1). The choice of a phosphine ligand and solvent system is critical for achieving high yields and selectivity.

  • Reaction: Heat the mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through celite to remove the catalyst. Wash the organic phase with water and brine, dry over MgSO₄, and concentrate. Purify via column chromatography to yield the 4-aryl-2-chloro-6-fluoroquinoline.

Conclusion: A Versatile Scaffold for Innovation

The reactivity of this compound is governed by a predictable hierarchy, with the C4-chloro position serving as the primary site for nucleophilic substitution and cross-coupling, followed by the less reactive C2-chloro position. The C6-fluoro group, while generally unreactive as a leaving group, is instrumental in activating the ring system and imparting desirable physicochemical properties to its derivatives. A thorough understanding of these principles of regioselectivity and reactivity allows scientists and drug development professionals to design rational, efficient, and versatile synthetic routes to novel quinoline-based compounds with significant potential in medicine and beyond.

References

  • ResearchGate. (n.d.). Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl) -1-(4-hydroxyphenyl)prop-2-en-1-one) and 24 (3-(2,7-dichloro-6-fluoroquinolin-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one). Retrieved from [Link]

  • Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]

  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. Retrieved from [Link]

  • Alves, M. F., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(24), 7585. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Osborne, A. G., et al. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, (22), 2747-2752. Retrieved from [Link]

  • Organ, M. G., et al. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews, 40(10), 4949-5218. Retrieved from [Link]

  • YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]

  • YouTube. (2024). What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. Retrieved from [Link]

  • Santos, M. M. M. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 823-830). Royal Society of Chemistry. Retrieved from [Link]

  • Thomson, A. M., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic letters, 12(15), 3460–3463. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Retrieved from [Link]

  • YouTube. (2020). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Retrieved from [Link]

  • Subashini, R., et al. (2009). 2,4-Dichloro-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o370. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • IS MUNI. (n.d.). Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Thiols. Retrieved from [Link]

Sources

The Versatile Architect: A Technical Guide to 2,4-Dichloro-6-fluoroquinoline as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its inherent bioactivity and synthetic tractability have made it a focal point for the development of novel drugs. Within this important class of heterocycles, 2,4-dichloro-6-fluoroquinoline emerges as a particularly valuable and versatile building block. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, combined with the modulating electronic influence of a fluorine atom at the C6 position, offers a unique platform for the construction of complex molecular architectures with diverse pharmacological profiles.

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, providing insights into the synthesis, reactivity, and application of this compound. By elucidating the causality behind experimental choices and providing detailed, actionable protocols, this guide aims to empower scientists to harness the full potential of this powerful synthetic intermediate.

Synthesis of this compound: A Proposed Pathway

The proposed synthesis commences with the readily available starting material, 4-fluoroaniline. The reaction proceeds through a three-step sequence involving condensation, thermal cyclization, and subsequent chlorination.

Proposed Synthetic Scheme:

Synthesis of this compound start 4-Fluoroaniline intermediate1 6-Fluoro-4-hydroxy-2(1H)-quinolone start->intermediate1 Condensation & Cyclization reagent1 Diethyl Malonate + Phosphorus Oxychloride product This compound intermediate1->product Chlorination reagent2 Phosphorus Oxychloride (excess)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of 6-Fluoro-4-hydroxy-2(1H)-quinolone

  • To a stirred solution of 4-fluoroaniline (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether), add diethyl malonate (1.1 eq).

  • Heat the mixture gradually to a temperature of 250-260 °C and maintain for 30-60 minutes to facilitate the initial condensation and elimination of ethanol.

  • The intermediate anilinomaleate will undergo thermal cyclization in situ to form 6-fluoro-4-hydroxy-2(1H)-quinolone, which will precipitate from the hot solution.

  • Cool the reaction mixture to room temperature, and dilute with a non-polar solvent like hexane to aid precipitation.

  • Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum.

Causality behind Experimental Choices: The use of a high-boiling solvent like diphenyl ether is crucial to provide the necessary thermal energy for the intramolecular cyclization to occur. The reaction is driven by the formation of the stable quinolone ring system.

Step 2: Synthesis of this compound

  • Carefully add the dried 6-fluoro-4-hydroxy-2(1H)-quinolone (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (at least 3-5 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Causality behind Experimental Choices: Phosphorus oxychloride serves as both the chlorinating agent and the reaction solvent. The excess POCl₃ ensures complete conversion of both the hydroxyl and the keto groups of the quinolone intermediate into chlorides. The acidic workup with ice-water hydrolyzes the remaining POCl₃ and precipitates the water-insoluble product.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use as a synthetic building block. The following table summarizes its key physicochemical properties. While experimental spectroscopic data is not widely published, predicted data based on analogous structures is provided for reference.

PropertyValue
CAS Number 406204-74-8[3]
Molecular Formula C₉H₄Cl₂FN
Molecular Weight 216.04 g/mol [4]
Appearance Expected to be a solid at room temperature.
Purity Commercially available with purities typically around 96-98%.[3][4]

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm). The protons on the benzene ring will exhibit splitting patterns influenced by the fluorine and their relative positions.

  • ¹³C NMR: The carbon NMR will display nine distinct signals. The carbons attached to chlorine (C2 and C4) will be significantly downfield. The carbon attached to fluorine (C6) will show a characteristic large C-F coupling constant.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic isotopic peaks for the two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-Cl, C-F, and C=N bonds within the quinoline ring system.

Reactivity and Synthetic Applications: A Regioselective Approach

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This controlled reactivity is the key to constructing diverse libraries of substituted quinolines.

The Principle of Regioselectivity

In the 2,4-dichloroquinoline system, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position under mild reaction conditions.[5][6][7][8][9] This enhanced reactivity at C4 is attributed to the electronic influence of the ring nitrogen, which activates the C4 position for nucleophilic substitution.

Under more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or the presence of a catalyst), the C2 chlorine can also be displaced. This stepwise reactivity provides a powerful handle for introducing different substituents at the C2 and C4 positions.

Regioselective Substitution start This compound intermediate 2-Chloro-4-(nucleophile-1)-6-fluoroquinoline start->intermediate Regioselective S N Ar at C4 reagent_mild Nucleophile 1 (Mild Conditions) product 2-(Nucleophile-2)-4-(nucleophile-1)-6-fluoroquinoline intermediate->product S N Ar at C2 reagent_harsh Nucleophile 2 (Harsh Conditions)

Caption: General workflow for the regioselective substitution of this compound.

Application in the Synthesis of Kinase Inhibitors: A Case Study

The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors.[1][2][10] The ability to introduce diverse functionalities at the C2 and C4 positions of this compound makes it an ideal starting point for the synthesis of such compounds.

Illustrative Synthetic Application:

While a specific example utilizing this compound in the synthesis of a named kinase inhibitor is not prominently documented, a general synthetic strategy can be outlined based on its known reactivity. For instance, a common approach in kinase inhibitor design involves the introduction of an aniline or a similar amine-containing heterocycle at the C4 position to interact with the hinge region of the kinase active site. The C2 position can then be further functionalized to occupy other pockets within the ATP-binding site.

Step-by-Step Workflow for Kinase Inhibitor Synthesis (Illustrative):

  • C4-Amination: React this compound with a desired aniline or heterocyclic amine (e.g., aminopyrazole) in the presence of a mild base (e.g., diisopropylethylamine) in a suitable solvent (e.g., isopropanol) at elevated temperatures. This will selectively displace the C4 chlorine.

  • C2-Functionalization: The resulting 2-chloro-4-amino-6-fluoroquinoline can then be subjected to a second nucleophilic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce a different functional group at the C2 position.

This stepwise approach allows for the modular synthesis of a library of quinoline-based compounds for screening as potential kinase inhibitors. The fluorine at the C6 position can contribute to improved metabolic stability and binding affinity of the final compounds.

Conclusion

This compound represents a highly valuable and strategically important building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established quinoline-forming methodologies. The true power of this intermediate lies in the differential reactivity of its two chlorine atoms, enabling a regioselective and stepwise approach to the synthesis of complex, polysubstituted quinolines. As the quest for novel and more effective therapeutic agents continues, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in the future of drug development.

References

Sources

The Expanding Therapeutic Frontier of Fluoroquinolones: A Technical Guide to Unlocking Diverse Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluoroquinolones, a cornerstone of antibacterial therapy for decades, are experiencing a renaissance in drug discovery.[1][2] Initially celebrated for their potent broad-spectrum antibacterial activity, rigorous scientific inquiry has unveiled a much broader biological potential, extending into oncology, virology, and antiparasitic applications.[1][3][4][5] This technical guide provides an in-depth exploration of the multifaceted biological activities of fluoroquinolone compounds, designed for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, explore the critical structure-activity relationships that govern their diverse effects, and provide detailed protocols for evaluating their potential in various therapeutic contexts. This document moves beyond a simple recitation of facts to offer a causal understanding of experimental design and data interpretation, empowering researchers to rationally design and screen novel fluoroquinolone derivatives with enhanced efficacy and selectivity.

The Foundational Core: Antibacterial Mechanism of Action

The quintessential biological activity of fluoroquinolones lies in their ability to disrupt bacterial DNA replication, leading to rapid cell death.[][7] This bactericidal effect is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][7][8]

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial step for initiating DNA replication and relieving torsional stress during transcription and replication.[8][9] Fluoroquinolones bind to the DNA-gyrase complex, stabilizing the transient double-strand breaks created by the enzyme.[10] This prevents the re-ligation of the DNA strands, leading to an accumulation of lethal DNA damage.[10] Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[][11]

  • Topoisomerase IV: This enzyme is essential for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[][8] By inhibiting topoisomerase IV, fluoroquinolones prevent the segregation of newly replicated chromosomes, ultimately halting cell division.[12] This is the predominant mechanism of action against Gram-positive bacteria.[][11]

The selective toxicity of fluoroquinolones for bacterial cells stems from the structural differences between prokaryotic and eukaryotic topoisomerases.[13]

Fluoroquinolone Antibacterial Mechanism FQ Fluoroquinolone DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) FQ->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV FQ->Topo_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Blocks progression Daughter_Chromosomes Interlinked Daughter Chromosomes Topo_IV->Daughter_Chromosomes Prevents separation DNA Bacterial DNA Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Daughter_Chromosomes->Cell_Death

Caption: Fluoroquinolone antibacterial mechanism of action.

Structure-Activity Relationships (SAR): The Key to Unlocking Diverse Potential

The remarkable versatility of the fluoroquinolone scaffold lies in the ability to modulate its biological activity through strategic chemical modifications. Several key positions on the quinolone ring system are critical for determining potency, spectrum, and even the type of biological activity.[1][14][15]

  • N-1 Substituent: A cyclopropyl group at the N-1 position generally enhances overall antibacterial potency.[15][16]

  • C-3 Carboxylic Acid: This group is essential for binding to the DNA gyrase-DNA complex and for antibacterial activity.[17]

  • C-6 Fluoro Group: The fluorine atom at the C-6 position significantly enhances the inhibition of DNA gyrase and improves cell membrane permeability, leading to increased antibacterial activity.[][14]

  • C-7 Substituent: The substituent at the C-7 position, typically a piperazine or pyrrolidine ring, plays a crucial role in determining the antibacterial spectrum, potency against Gram-positive bacteria, and pharmacokinetic properties.[15][16] Modifications at this position are also critical for shifting the activity towards anticancer properties.[17][18]

  • C-8 Substituent: A halogen (F or Cl) at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[15][16]

The following table summarizes the general impact of substituents at key positions on the biological activity of fluoroquinolones.

PositionTypical SubstituentImpact on Biological Activity
N-1 CyclopropylEnhances overall antibacterial potency.[15][16]
C-3 Carboxylic AcidEssential for antibacterial activity; modification can shift activity.[17]
C-6 FluorineIncreases antibacterial potency and cell permeability.[][14]
C-7 Piperazine/PyrrolidineInfluences antibacterial spectrum and potency; key for anticancer activity.[16][17]
C-8 Halogen/MethoxyModulates oral absorption, anaerobic activity, and phototoxicity.[15][16]

Beyond Bacteria: The Emergence of Fluoroquinolones as Anticancer Agents

A growing body of evidence demonstrates the significant antiproliferative effects of fluoroquinolone derivatives against a variety of cancer cell lines.[1][2][12] This has sparked considerable interest in repurposing this well-established drug class for oncological applications.[1][19]

Mechanism of Anticancer Action

The anticancer activity of fluoroquinolones is multifaceted and appears to involve several mechanisms:

  • Inhibition of Human Topoisomerase II: Similar to their antibacterial action, certain fluoroquinolone derivatives can inhibit human topoisomerase II, an enzyme crucial for the replication of rapidly dividing cancer cells.[1][17] This leads to the accumulation of DNA damage and triggers apoptosis.[12]

  • Induction of Apoptosis: Fluoroquinolones can induce programmed cell death in cancer cells through various pathways, including the activation of caspases.[12][20]

  • Cell Cycle Arrest: Many derivatives have been shown to arrest the cell cycle at different phases, such as the G2/M phase, preventing cancer cell proliferation.[12][19][20]

  • Inhibition of Angiogenesis: Some novel fluoroquinolones have demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow.[13]

  • Modulation of Signaling Pathways: Certain derivatives can interfere with critical signaling pathways involved in cancer cell survival and proliferation.[20]

Fluoroquinolone Anticancer Mechanisms FQ_derivative Fluoroquinolone Derivative Topo_II Human Topoisomerase II FQ_derivative->Topo_II Inhibits Apoptosis Apoptosis FQ_derivative->Apoptosis Induces Cell_Cycle Cell Cycle Progression FQ_derivative->Cell_Cycle Arrests Angiogenesis Angiogenesis FQ_derivative->Angiogenesis Inhibits DNA_Damage DNA Damage DNA_Damage->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle->Cancer_Cell_Death Prevents Proliferation Angiogenesis->Cancer_Cell_Death Inhibits Tumor Growth

Caption: Multifaceted anticancer mechanisms of fluoroquinolones.

Structure-Activity Relationships for Anticancer Activity

The transition from an antibacterial to an anticancer agent is heavily reliant on specific structural modifications:

  • C-7 Substituent: Modification of the C-7 piperazine ring is a critical determinant of anticancer potency. The introduction of bulky aromatic or heterocyclic moieties can significantly enhance cytotoxicity against cancer cells.[18]

  • C-3 Carboxylic Acid: Esterification or amidation of the C-3 carboxylic acid group can shift the biological activity profile from antibacterial to anticancer.[17]

  • Metal Complexation: The formation of metal complexes with fluoroquinolones can enhance their cytotoxic potential.[1][2]

Exploring Further Horizons: Antiviral and Antimalarial Potential

The biological repertoire of fluoroquinolones extends beyond bacteria and cancer cells. Several studies have reported promising antiviral and antimalarial activities.

Antiviral Activity

Certain fluoroquinolone derivatives have demonstrated inhibitory effects against a range of viruses, including HIV, herpesviruses, and even some coronaviruses, although the potency against the latter is generally low at clinically achievable concentrations.[4][21][22][23] The proposed mechanisms of antiviral action include:

  • Inhibition of Viral Enzymes: Some derivatives may inhibit viral enzymes essential for replication, such as reverse transcriptase in HIV.[4]

  • Interference with Viral Replication Processes: Fluoroquinolones might disrupt cellular functions that are required for viral replication.[4]

Antimalarial Activity

Fluoroquinolones have shown in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[24][25][26] The primary target is believed to be the parasite's DNA gyrase.[25][27] While the potency of existing fluoroquinolones may not be sufficient for monotherapy, they hold promise for use in combination with other antimalarial drugs.[28]

Experimental Protocols for Evaluating Biological Potential

The following section provides detailed, step-by-step methodologies for key experiments to assess the antibacterial and anticancer potential of novel fluoroquinolone compounds.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay for assessing antibacterial potency.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Fluoroquinolone Dilutions:

    • Prepare a stock solution of the test fluoroquinolone compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the fluoroquinolone dilutions.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the fluoroquinolone at which there is no visible growth.

MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare Fluoroquinolone Serial Dilutions Start->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Assessment of Cytotoxicity against Cancer Cell Lines

Cytotoxicity assays are essential for screening the anticancer potential of new compounds.[29][30] The MTT assay is a widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[31][32][33]

Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test fluoroquinolone compound in cell culture media.

    • Remove the old media from the wells and add the media containing the different concentrations of the compound.

    • Include a vehicle control (media with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The fluoroquinolone scaffold has proven to be a remarkably versatile platform for drug discovery. While their role in combating bacterial infections remains critical, the expanding understanding of their anticancer, antiviral, and antimalarial activities opens up exciting new avenues for therapeutic development. Future research should focus on the rational design and synthesis of novel derivatives with enhanced potency and selectivity for these non-bacterial targets. A deeper understanding of the precise molecular interactions between fluoroquinolones and their eukaryotic targets will be instrumental in optimizing their therapeutic index and minimizing off-target effects. The continued exploration of this fascinating class of compounds holds immense promise for addressing some of the most pressing challenges in human health.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and in vitro anticancer and anti-HIV activity of some new 2-(3-aryl-1,2,4-oxadiazol-5-yl)- and 2-(3-aryl-1,2,4-thiadiazol-5-yl)-7-chloro-1-cyclopropyl-6-fluoro-4-(4-methylpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acids. Archiv der Pharmazie, 336(3), 159-165.
  • Wolfson, J. S., & Hooper, D. C. (1989). Fluoroquinolone antimicrobial agents. Clinical microbiology reviews, 2(4), 378–424.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685–706.
  • Hooper, D. C. (2001). Mechanisms of quinolone resistance. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Ruiz, J. (2003). Mechanisms of resistance to quinolones: target alterations, decreased accumulation and DNA gyrase protection. Journal of antimicrobial chemotherapy, 51(5), 1109–1117.
  • Al-Trawneh, S. A., Al-Soud, Y. A., & Al-Masoudi, N. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1601.
  • Gajewska, M., & Płochocka, K. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International journal of molecular sciences, 23(15), 8103.
  • Werth, B. J. (2023, July 18). Fluoroquinolones. MSD Manual Professional Edition. [Link]

  • El-Sayed, M. A., Al-Rashood, S. T., & Abdel-Aziz, A. A. M. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 15(1), 23-38. [Link]

  • Al-Trawneh, S. A., & Al-Masoudi, N. A. (2025). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 229-238. [Link]

  • Gajewska, M., & Płochocka, K. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(15), 8103. [Link]

  • Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical infectious diseases, 41(Supplement_2), S113-S119. [Link]

  • Pradines, B., Ramiandrasoa, F., Orlandi-Pradines, E., Daries, W., Fusai, T., Baret, E., ... & Rogier, C. (2006). In vitro activities of 25 quinolones and fluoroquinolones against liver and blood stage Plasmodium spp. Antimicrobial agents and chemotherapy, 50(9), 3213–3216. [Link]

  • Gajewska, M., & Płochocka, K. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International journal of molecular sciences, 23(15), 8103. [Link]

  • Al-Trawneh, S. A., Al-Soud, Y. A., & Al-Masoudi, N. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules (Basel, Switzerland), 27(5), 1601. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135. [Link]

  • Divo, A. A., Sartorelli, A. C., Patton, C. L., & Bia, F. J. (1988). Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. Antimicrobial agents and chemotherapy, 32(8), 1182–1186. [Link]

  • De Clercq, E. (2002). Antiviral properties of quinolone-based drugs. Nucleosides, Nucleotides & Nucleic Acids, 21(4-5), 381-393. [Link]

  • Sharma, P. C., Jain, S., & Janin, A. (2009). Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects. Acta poloniae pharmaceutica, 66(6), 587-604. [Link]

  • Pérez-Tomás, R. (2006). Cytotoxic assays for screening anticancer agents. Methods in molecular biology (Clifton, N.J.), 335, 25–30. [Link]

  • Hooper, D. C. (2001). Emerging mechanisms of fluoroquinolone resistance. Emerging infectious diseases, 7(2), 337–341. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377–392. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Emami, S., & Dadashpour, S. (2015). Ubiquitous nature of fluoroquinolones: the oscillation between antibacterial and anticancer activities. Expert opinion on drug discovery, 10(9), 1017–1043. [Link]

  • Divo, A. A., Sartorelli, A. C., Patton, C. L., & Bia, F. J. (1988). Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. Antimicrobial agents and chemotherapy, 32(8), 1182–1186. [Link]

  • El-Nassan, H. B. (2013). Towards anticancer fluoroquinolones: a review article. Medicinal chemistry research, 22(8), 3515–3526. [Link]

  • Balzarini, J., & De Clercq, E. (2000). Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12. Antiviral Chemistry and Chemotherapy, 11(3), 191-201. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., & Al-Said, M. S. (2024). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 25(11), 5898. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. The Journal of antimicrobial chemotherapy, 33(4), 685–706. [Link]

  • Hooper, D. C. (2001). Emerging mechanisms of fluoroquinolone resistance. Emerging infectious diseases, 7(2), 337–341. [Link]

  • Kumar, R., Kumar, A., & Singh, R. (2014). Comparison of biological activity of fluoroquinolone drugs and their C-5 derivatives. ResearchGate. [Link]

  • Al-Trawneh, S. A., Al-Soud, Y. A., & Al-Masoudi, N. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules (Basel, Switzerland), 27(5), 1601. [Link]

  • Divo, A. A., Sartorelli, A. C., Patton, C. L., & Bia, F. J. (1988). Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. Antimicrobial agents and chemotherapy, 32(8), 1182–1186. [Link]

  • Carrou, D. C., Sexton, C. S., & Whittaker, G. R. (2020). Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. Viruses, 12(12), 1458. [Link]

  • Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity-A predictable risk to our actual world. IntechOpen. [Link]

  • El-Sayed, M. A. A., Al-Rashood, S. T., & Abdel-Aziz, A. A. M. (2024). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 229-243. [Link]

  • Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity-A predictable risk to our actual world. IntechOpen. [Link]

  • Davis, T. M., & Martin, R. B. (1998). In vitro antimalarial activity of trovafloxacin, a fourth-generation fluoroquinolone. The Journal of antimicrobial chemotherapy, 42(6), 805–807. [Link]

  • Kumar, R., Kumar, A., & Singh, R. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate. [Link]

  • Carrou, D. C., Sexton, C. S., & Whittaker, G. R. (2020). Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. European Journal of Medicinal Chemistry, 227, 113941. [Link]

  • Al-Trawneh, S. A., Al-Soud, Y. A., & Al-Masoudi, N. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Semantic Scholar. [Link]

  • Kim, J. Y., Kim, J. Y., & Kim, Y. (1998). Structure-activity relationship of fluoroquinolone in Escherichia coli. Journal of antimicrobial chemotherapy, 42(2), 221–226. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Semantic Scholar. [Link]

  • Aslantürk, Ö. S. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 78, 649-657. [Link]

Sources

The Strategic Role of Fluorine in Quinoline Drug Design: A Computational Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of the C-F Bond in Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The strategic incorporation of fluorine atoms or fluorine-containing moieties into this scaffold has emerged as a powerful strategy in modern drug design.[3][4][5] This is not merely an act of atomic substitution but a nuanced approach to fine-tune the physicochemical and pharmacokinetic properties of the molecule.[4][5][6] The unique attributes of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3][4][7]

This in-depth technical guide provides a comprehensive overview of the computational methodologies employed to investigate and predict the impact of fluorination on quinoline derivatives. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate the discovery and optimization of novel fluorine-based quinoline therapeutics. We will delve into the causality behind the choice of specific computational experiments, outline self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: The "Fluorine Effect" on Quinoline Derivatives - A Quantum Mechanical Perspective

The introduction of fluorine into a quinoline molecule induces significant electronic perturbations that can be rationalized and quantified through quantum chemical calculations, most notably Density Functional Theory (DFT).[8][9][10] These calculations provide invaluable insights into how fluorine substitution modulates the electron distribution, and consequently, the reactivity and interaction potential of the quinoline system.

Modulating Electronic Landscapes: The Inductive and Mesomeric Effects

Fluorine's extreme electronegativity exerts a strong electron-withdrawing inductive effect (–I effect), which can significantly alter the acidity and basicity of nearby functional groups.[5] This can be critical for optimizing the pKa of a drug candidate to ensure proper ionization at physiological pH. Furthermore, depending on its position on the quinoline ring, fluorine can also participate in mesomeric effects (+M effect), donating lone pair electron density to the aromatic system. The interplay of these effects governs the overall electronic character of the molecule.

Key Quantum Chemical Descriptors for Fluorinated Quinolines

DFT calculations allow for the precise determination of a range of molecular properties that are crucial for understanding the impact of fluorination.[1][8][9]

DescriptorSignificance in Drug DesignTypical Computational Method
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecular surface, identifying regions prone to electrostatic interactions with a biological target.[10]DFT (e.g., B3LYP/6-311++G(d,p))
Frontier Molecular Orbitals (HOMO-LUMO) The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicators of chemical reactivity and kinetic stability.[10][11]DFT (e.g., B3LYP/6-311G(d,p))
Dipole Moment Influences solubility, membrane permeability, and the ability to engage in dipole-dipole interactions with the target.DFT
Mulliken and Natural Bond Orbital (NBO) Charges Provide a quantitative measure of the partial atomic charges, revealing the extent of electron withdrawal by fluorine.[10]DFT
Experimental Protocol: DFT-Based Analysis of a Fluorinated Quinoline

This protocol outlines the fundamental steps for performing a DFT calculation to analyze the electronic properties of a fluorine-substituted quinoline.

Step 1: Molecular Structure Preparation

  • Build the 3D structure of the fluorinated quinoline derivative using a molecular editor (e.g., Avogadro, GaussView).

  • Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like MMFF94).

Step 2: Geometry Optimization with DFT

  • Select a suitable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[12]

  • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 3: Calculation of Electronic Properties

  • Using the optimized geometry, perform a single-point energy calculation to obtain the desired electronic properties, including MEP, HOMO-LUMO energies, dipole moment, and atomic charges.

Step 4: Analysis and Visualization

  • Visualize the MEP surface to identify electron-rich and electron-poor regions.

  • Analyze the HOMO and LUMO distributions to understand the molecule's reactivity.

  • Compare the calculated properties with those of the non-fluorinated parent quinoline to quantify the "fluorine effect."

DFT_Workflow cluster_prep Step 1: Preparation cluster_dft Step 2 & 3: DFT Calculation cluster_analysis Step 4: Analysis MolBuild Build 3D Structure InitialOpt Initial Geometry Optimization (e.g., MMFF94) MolBuild->InitialOpt DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) InitialOpt->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Verify Minimum SP_Calc Single-Point Energy Calculation DFT_Opt->SP_Calc Calculate Properties Visualize Visualize MEP, HOMO, LUMO SP_Calc->Visualize Compare Compare with Parent Compound Visualize->Compare

Caption: A typical workflow for DFT-based analysis of fluorinated quinolines.

Part 2: Simulating the Dance of Interaction - Molecular Docking and Dynamics

While quantum mechanics reveals the intrinsic properties of a molecule, understanding its therapeutic potential requires simulating its interaction with the biological target. Molecular docking and molecular dynamics (MD) simulations are the workhorses of computational drug design in this regard.

Predicting Binding Modes and Affinities with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13] For fluorine-based quinolines, docking studies can reveal how the fluorine atom contributes to the binding affinity, for instance, through favorable interactions with specific amino acid residues in the binding pocket.[14][15]

Key Considerations for Docking Fluorinated Quinolines:

  • Protein Preparation: The crystal structure of the target protein must be carefully prepared by adding hydrogen atoms, assigning protonation states to residues, and removing water molecules that are not critical for binding.

  • Ligand Preparation: The 3D structure of the fluorinated quinoline should be optimized, and appropriate partial charges assigned.

  • Defining the Binding Site: The search space for the docking algorithm should be defined around the known or predicted binding site of the protein.

  • Scoring Functions: The docking results are ranked using scoring functions that estimate the binding free energy. It is often advisable to use multiple scoring functions to increase the reliability of the predictions.

Assessing Complex Stability and Dynamics with Molecular Dynamics Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics simulations offer a dynamic view of the ligand-protein complex over time.[16][17] MD simulations are crucial for assessing the stability of the predicted binding mode and for identifying key interactions that are maintained throughout the simulation.[14][18]

Insights from MD Simulations:

  • Binding Pose Stability: The root-mean-square deviation (RMSD) of the ligand with respect to its initial docked pose can be monitored to assess its stability in the binding pocket.

  • Key Intermolecular Interactions: The persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the fluorinated quinoline and the protein can be analyzed over the course of the simulation.

  • Conformational Changes: MD can reveal subtle conformational changes in both the ligand and the protein upon binding.

Experimental Protocol: A Combined Docking and MD Workflow

This protocol outlines a typical workflow for investigating the interaction of a fluorinated quinoline with a protein target.

Step 1: System Preparation

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the protein and the fluorinated quinoline ligand as described for molecular docking.

Step 2: Molecular Docking

  • Perform molecular docking using a reliable software package (e.g., AutoDock, Glide, GOLD).[13]

  • Analyze the top-ranked docking poses and select the most plausible binding mode for further investigation.

Step 3: MD Simulation Setup

  • Place the docked ligand-protein complex in a simulation box filled with a suitable water model (e.g., TIP3P).

  • Add counter-ions to neutralize the system.

  • Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the fluorinated quinoline ligand.

Step 4: MD Simulation Production Run

  • Perform an energy minimization of the entire system to remove any steric clashes.

  • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.

  • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for adequate sampling of the conformational space.

Step 5: Trajectory Analysis

  • Analyze the MD trajectory to calculate RMSD, root-mean-square fluctuation (RMSF), and to identify persistent intermolecular interactions.

Docking_MD_Workflow cluster_prep Step 1: Preparation cluster_docking Step 2: Molecular Docking cluster_md Step 3 & 4: MD Simulation cluster_analysis Step 5: Analysis GetPDB Obtain Protein Structure (PDB) PrepProt Prepare Protein GetPDB->PrepProt Docking Perform Docking PrepProt->Docking PrepLig Prepare Ligand PrepLig->Docking AnalyzePose Analyze Poses & Select Best Docking->AnalyzePose MD_Setup Setup MD System AnalyzePose->MD_Setup MD_Run Run MD Simulation MD_Setup->MD_Run TrajectoryAnalysis Analyze MD Trajectory (RMSD, Interactions) MD_Run->TrajectoryAnalysis

Caption: A combined workflow for molecular docking and MD simulations.

Part 3: Building Predictive Models - Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[19] For fluorine-based quinolines, QSAR models can be developed to predict the activity of novel derivatives and to guide the design of more potent compounds.

Descriptor Calculation and Model Building

A QSAR study involves calculating a wide range of molecular descriptors for a set of fluorinated quinolines with known biological activities. These descriptors can be constitutional, topological, physicochemical, or quantum chemical in nature. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a predictive model.

Validation and Application of QSAR Models

A robust QSAR model must be rigorously validated to ensure its predictive power.[19] This typically involves internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. Once validated, the QSAR model can be used to screen virtual libraries of fluorinated quinolines and prioritize the most promising candidates for synthesis and biological evaluation.

Conclusion and Future Perspectives

The computational methodologies outlined in this guide provide a powerful toolkit for accelerating the design and development of novel fluorine-based quinoline therapeutics. By combining quantum chemical calculations, molecular docking, molecular dynamics simulations, and QSAR studies, researchers can gain a deep understanding of the structure-activity relationships governing this important class of molecules. As computational power continues to increase and algorithms become more sophisticated, we can expect these in silico approaches to play an even more integral role in the future of drug discovery.

References

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available from: [Link]

  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Molecular modeling of metal complexation by a fluoroquinolone antibiotic. PubMed. Available from: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH. Available from: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available from: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

  • Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. PubMed. Available from: [Link]

  • Molecular Modeling Studies of Novel Fluoroquinolone Molecules. PubMed. Available from: [Link]

  • Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. PubMed Central. Available from: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available from: [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate. Available from: [Link]

  • Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs. PubMed. Available from: [Link]

  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. MDPI. Available from: [Link]

  • Environmentally Friendly Fluoroquinolone Derivatives with Lower Plasma Protein Binding Rate Designed Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. MDPI. Available from: [Link]

  • Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. PMC - NIH. Available from: [Link]

  • Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. Available from: [Link]

  • X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals. ResearchGate. Available from: [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available from: [Link]

  • Quantum chemical calculation data for compounds 2a-k. ResearchGate. Available from: [Link]

  • Synthesis, biological evaluation, molecular docking, molecular dynamics and DFT studies of quinoline-fluoroproline amide hybrids. ResearchGate. Available from: [Link]

  • Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. ResearchGate. Available from: [Link]

  • Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. PubMed. Available from: [Link]

  • (PDF) Hybridized 4‐Trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio‐interactions and Molecular Docking. ResearchGate. Available from: [Link]

  • Home. Punjab Engineering College, (Deemed to be University), Chandigarh. Available from: [Link]

  • A computational quantum chemical study of fluorinated Allopurinol. Journal of Emerging Investigators. Available from: [Link]

  • (PDF) QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. ResearchGate. Available from: [Link]

  • A physico-chemical investigation of fluorine-enriched quinolines. RSC Publishing. Available from: [Link]

  • Fluorinated drugs approved by the FDA (2016–2022). ResearchGate. Available from: [Link]

  • DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum. ResearchGate. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2,4-Dichloro-6-fluoroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2,4-Dichloro-6-fluoroquinoline

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid bicyclic structure provides an excellent framework for interacting with a multitude of biological targets. Among the vast array of quinoline-based building blocks, This compound emerges as a particularly strategic starting material. This is attributed to a confluence of advantageous structural and electronic features:

  • Differential Reactivity: The two chlorine atoms at the C2 and C4 positions exhibit distinct reactivity profiles. The C4-chloro group is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-chloro group. This differential reactivity is the cornerstone of its utility, allowing for sequential and regioselective functionalization.

  • Electronic Tuning by Fluorine: The electron-withdrawing fluorine atom at the C6 position modulates the electronic properties of the entire quinoline ring system. This can enhance the electrophilicity of the C4 and C2 positions, facilitating nucleophilic attack. Furthermore, the incorporation of fluorine is a well-established strategy in drug design to improve metabolic stability, bioavailability, and binding affinity.

  • Versatile Synthetic Handle: The remaining chlorine atom at the C2 position, after selective C4 substitution, serves as a valuable handle for further chemical elaboration, enabling the synthesis of diverse libraries of 2,4-disubstituted quinoline derivatives.

These attributes make this compound a prized precursor in the synthesis of targeted therapies, most notably in the realms of kinase inhibitors for oncology and antiplasmodial agents for combating malaria. This document provides a detailed exploration of its applications, underpinned by established protocols and mechanistic insights.

Core Application I: Synthesis of Kinase Inhibitors

The quinoline core is a privileged scaffold in the design of kinase inhibitors, often mimicking the adenine region of ATP to bind within the enzyme's active site. The strategic derivatization of this compound allows for the precise placement of pharmacophoric elements that can confer both potency and selectivity against specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Principle of Regioselective Synthesis

The synthesis of 4-amino-2-substituted-6-fluoroquinoline derivatives, a common motif in kinase inhibitors, hinges on the greater reactivity of the C4-chloro position. This regioselectivity is governed by the electronic influence of the ring nitrogen, which preferentially activates the C4 position for nucleophilic attack.

G cluster_0 Synthetic Strategy for Kinase Inhibitors Start This compound Intermediate 4-Amino-2-chloro-6-fluoroquinoline Intermediate Start->Intermediate Regioselective SNAr at C4 (e.g., Amine Nucleophile, Base, Solvent) Product Diverse Kinase Inhibitors Intermediate->Product Second Substitution at C2 (e.g., Suzuki, Buchwald-Hartwig, SNAr)

Caption: Regioselective synthesis of kinase inhibitors.

Protocol 1: Synthesis of 4-(Anilino)-2-chloro-6-fluoroquinoline Intermediate

This protocol details the regioselective substitution at the C4 position with an aniline derivative, a crucial step in the synthesis of many EGFR and VEGFR inhibitors.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-aminophenol)

  • Isopropanol (or other suitable high-boiling solvent)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional, but recommended)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

  • Solvent and Base Addition: Add isopropanol to dissolve the reactants (concentration typically 0.1-0.5 M). Add DIPEA (1.5 eq) to the solution to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting this compound is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the crude residue between dichloromethane (DCM) and water.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 4-(anilino)-2-chloro-6-fluoroquinoline derivative.

Expert Insights: The choice of solvent and base can be critical. While isopropanol is a common choice, for less reactive anilines, higher boiling point solvents like DMF or NMP might be necessary. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions and drive the reaction to completion.

Core Application II: Development of Antimalarial Agents

The quinoline ring is the foundational scaffold for some of the most important antimalarial drugs, including chloroquine. The development of new quinoline-based antimalarials is a critical strategy to combat the spread of drug-resistant strains of Plasmodium falciparum. This compound serves as a valuable starting point for the synthesis of 2,4-disubstituted 6-fluoroquinolines, which have shown promising antiplasmodial activity.

Synthetic Strategy for 2,4-Disubstituted Antimalarial Candidates

The synthesis of these compounds leverages the sequential SNAr reactions at the C4 and C2 positions, allowing for the introduction of diverse side chains that are crucial for antimalarial efficacy.

G cluster_0 Antimalarial Synthesis Workflow Start This compound Step1 Step 1: Selective C4 Substitution (e.g., Amine nucleophile) Start->Step1 Intermediate 4-Amino-2-chloro-6-fluoroquinoline Step1->Intermediate Step2 Step 2: C2 Functionalization (e.g., Thiol nucleophile) Intermediate->Step2 Product 2,4-Disubstituted-6-fluoroquinoline (Antimalarial Candidate) Step2->Product

Caption: Workflow for antimalarial candidate synthesis.

Protocol 2: General Procedure for the Synthesis of 2,4-Disubstituted-6-fluoroquinolines

This protocol outlines a general two-step procedure for the synthesis of 2,4-disubstituted 6-fluoroquinolines with potential antimalarial activity.

Step 1: Synthesis of the 4-Amino-2-chloro-6-fluoroquinoline Intermediate

Follow Protocol 1 , substituting the aniline with a desired aliphatic or aromatic amine to generate the key intermediate. The choice of this amine is critical for the final compound's biological activity.

Step 2: Substitution at the C2 Position with a Thiol Nucleophile

Materials:

  • 4-Amino-2-chloro-6-fluoroquinoline intermediate from Step 1

  • Substituted Thiol (e.g., thiophenol or benzylthiol)

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 4-amino-2-chloro-6-fluoroquinoline intermediate (1.0 eq), the substituted thiol (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add DMF to the flask.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir until the reaction is complete, as monitored by TLC. Reactions at the C2 position are typically slower than at C4 and may require elevated temperatures.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final 2,4-disubstituted-6-fluoroquinoline.

Trustworthiness and Self-Validation: Each step of these protocols should be rigorously monitored by TLC to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the intermediates and final products must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes representative data for compounds derived from similar quinoline scaffolds, illustrating the potential for achieving high potency.

Compound ClassTargetRepresentative IC₅₀ (nM)Reference Scaffold
4-AnilinoquinazolinesEGFR10 - 1002,4-Dichloroquinazoline
4-AminoquinolinesP. falciparum50 - 5004,7-Dichloroquinoline
2,4-Disubstituted-6-fluoroquinolinesP. falciparum20 - 2006-Fluoroquinoline

Note: IC₅₀ values are highly dependent on the specific substituents and the assay conditions.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined and predictable regioselectivity in nucleophilic aromatic substitution reactions allows for the rational design and efficient synthesis of complex molecules with significant therapeutic potential. The protocols outlined herein provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this strategic starting material. Future applications will likely expand into other therapeutic areas as our understanding of the biological roles of diverse quinoline derivatives continues to grow.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link]

  • Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. (2015). Molecules. [Link]

  • 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). Medicinal Chemistry Research. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2023). American Journal of Translational Research. [Link]

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). Archiv der Pharmazie. [Link]

  • Discovery of new VEGFR-2 inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules. [Link]

Application Notes & Protocols: Synthesis of Novel Antiplasmodial Agents from 2,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent development of novel antiplasmodial agents.[1][2] The quinoline scaffold, a cornerstone of antimalarial chemotherapy, continues to be a privileged starting point for the design of new and effective drugs.[2][3][4] This document provides a comprehensive guide to the synthesis of potent antiplasmodial agents derived from 2,4-dichloro-6-fluoroquinoline. It outlines the strategic rationale, detailed synthetic protocols, and methodologies for the biological evaluation of these novel compounds. The protocols are designed to be robust and reproducible, providing researchers with the necessary tools to explore this promising chemical space in the fight against malaria.

Introduction: The Rationale for Quinolone-Based Antimalarial Drug Discovery

The 4-aminoquinoline pharmacophore is a critical component in many established antimalarial drugs, including the widely used chloroquine.[3][4] These agents are thought to exert their antiplasmodial effect by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[5][6][7] Specifically, they inhibit the polymerization of heme into hemozoin, leading to the accumulation of free heme, which is toxic to the parasite.[7][8][9]

However, the efficacy of chloroquine and other 4-aminoquinolines has been severely compromised by the spread of resistant P. falciparum strains.[1][10][11] Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which reduces drug accumulation in the food vacuole.[10][12]

This has spurred research into novel quinoline derivatives that can overcome existing resistance mechanisms. The strategic modification of the quinoline core, particularly at the 2, 4, and 6 positions, offers a promising avenue for developing new drug candidates with improved activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite. The introduction of a fluorine atom at the 6-position is of particular interest, as fluorine substitution can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

This guide focuses on the synthetic utility of this compound as a versatile starting material for generating a library of novel 4-aminoquinoline derivatives with potential antiplasmodial activity.

Synthetic Strategy: From this compound to Potent Antiplasmodial Agents

The general synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the this compound core. The greater reactivity of the chlorine atom at the C4 position compared to the C2 position allows for selective substitution with various amine nucleophiles. This is a critical step in introducing the side chains that are essential for antiplasmodial activity.[4][13]

The selection of the amine side chain is a key aspect of the drug design process. Structure-activity relationship (SAR) studies have shown that the nature of the side chain significantly influences the drug's efficacy, toxicity, and ability to overcome resistance.[4][13]

Workflow for the Synthesis of 4-Aminoquinoline Derivatives:

Synthesis_Workflow A This compound (Starting Material) C Nucleophilic Aromatic Substitution (SNAr) A->C B Amine Nucleophile (Side Chain Precursor) B->C D 4-Amino-2-chloro-6-fluoroquinoline Intermediate C->D Selective C4 Substitution E Optional: Further Modification at C2 D->E F Final Antiplasmodial Compound D->F Direct Product E->F G Purification and Characterization F->G H Biological Evaluation G->H

Caption: General workflow for the synthesis of antiplasmodial agents from this compound.

Experimental Protocols

General Protocol for the Synthesis of 4-Amino-2-chloro-6-fluoroquinoline Derivatives

This protocol describes the key nucleophilic aromatic substitution reaction to introduce the desired side chain at the C4 position of the quinoline ring.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., N,N-diethylethylenediamine)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer, and Melting point apparatus for characterization

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the desired amine (1.1 - 1.5 eq) to the solution. If the amine is a salt, add a suitable base (1.2 - 2.0 eq) to liberate the free amine.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time will vary depending on the reactivity of the amine (typically 4-24 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Rationale for Experimental Choices:

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature required. Alcohols like ethanol and isopropanol are often good choices.

  • Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the starting material.

  • Base: A base is necessary when using an amine salt to generate the free nucleophile in situ.

  • Purification: Column chromatography is a standard and effective method for purifying the final compounds to a high degree of purity, which is essential for accurate biological testing.

In Vitro Antiplasmodial Activity Assay

The synthesized compounds should be evaluated for their in vitro activity against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum.[14] The SYBR Green I-based fluorescence assay is a widely used and reliable method for this purpose.

Materials:

  • P. falciparum cultures (CQS and CQR strains)

  • Human red blood cells (O+)

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • Fluorescence plate reader

  • Standard antimalarial drugs for comparison (e.g., chloroquine, artemisinin)

Procedure:

  • Maintain asynchronous P. falciparum cultures in vitro.

  • Prepare serial dilutions of the synthesized compounds and standard drugs in complete culture medium in a 96-well plate.

  • Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, lyse the cells by adding SYBR Green I lysis buffer.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the 50% inhibitory concentration (IC₅₀) values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Data Presentation:

The antiplasmodial activity data should be summarized in a table for easy comparison.

CompoundIC₅₀ (nM) vs. 3D7 (CQS)IC₅₀ (nM) vs. K1 (CQR)Resistance Index (RI)¹
Chloroquine ValueValueValue
Compound 1 ValueValueValue
Compound 2 ValueValueValue
... .........

¹Resistance Index (RI) = IC₅₀ (K1) / IC₅₀ (3D7)

Structure-Activity Relationship (SAR) Insights

The data obtained from the biological evaluation of a library of synthesized compounds will provide valuable insights into the structure-activity relationships.

Key Structural Features and Their Potential Impact:

  • The 4-Amino Side Chain: The length, branching, and basicity of the side chain are crucial for drug accumulation in the parasite's food vacuole.[4][13]

  • The 6-Fluoro Substituent: This group can influence the electronic properties of the quinoline ring and the overall lipophilicity of the molecule, potentially affecting membrane permeability and target binding.

  • The 2-Chloro Substituent: While the primary reaction occurs at C4, the C2 position offers an additional site for modification to further optimize the compound's properties.

Diagram of Key Pharmacophoric Features:

SAR_Diagram cluster_quinoline Quinoline Scaffold A 6-Fluoro Group (Modulates Physicochemical Properties) B 4-Amino Side Chain (Crucial for Activity and Accumulation) C 2-Chloro Group (Potential for Further Modification)

Caption: Key structural features of 2,4-disubstituted 6-fluoroquinolines influencing antiplasmodial activity.

Conclusion and Future Directions

The synthetic route starting from this compound provides a versatile platform for the generation of novel antiplasmodial agents. The protocols outlined in this document offer a robust framework for the synthesis and biological evaluation of these compounds. Future work should focus on expanding the library of derivatives to further probe the SAR and optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties. Promising candidates should be advanced to in vivo efficacy studies in animal models of malaria.

References

  • Bray, P. G., Ward, S. A., & O'Neill, P. M. (2005). Quinoline antimalarials: mechanisms of action and resistance. Current topics in medicinal chemistry, 5(5), 469–481.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55–87.
  • Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., Ursos, L. M., Sidhu, A. B., Naudé, B., Deitsch, K. W., Su, X. Z., Wootton, J. C., Roepe, P. D., & Wellems, T. E. (2000).
  • Martin, R. E., & Kirk, K. (2004). The malaria parasite's chloroquine resistance transporter is a member of the drug/metabolite transporter superfamily. Molecular biology and evolution, 21(10), 1938–1949.
  • Egan, T. J. (2008). Haemozoin (malaria pigment) as a target for antimalarial drugs. Expert opinion on therapeutic targets, 12(2), 145–156.
  • O'Neill, P. M., Barton, V. E., & Ward, S. A. (2010). The 4-aminoquinoline antimalarials: new strategies for an old class of drugs. Current topics in medicinal chemistry, 10(5), 453–464.
  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2004). Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives. Journal of medicinal chemistry, 47(21), 5243–5251.
  • Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of infectious diseases, 184(6), 770–776.
  • Sidhu, A. B., Verdier-Pinard, D., & Fidock, D. A. (2002).
  • Burgess, S. J., Kelly, J. X., Shomloo, S., Sato, K., Riscoe, M. K., & Howell, L. A. (2010). Synthesis, molecular docking, and antimalarial activity of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives. ACS medicinal chemistry letters, 1(4), 164–168.
  • Kaur, K., Jain, M., & Jain, R. (2010). 4-aminoquinolines: an overview of antimalarial chemotherapy. Current pharmaceutical design, 16(18), 2051–2063.
  • Singh, C., Chaudhary, S., & Puri, S. K. (2012). Synthesis and antimalarial activity of 4-methylaminoquinoline compounds against drug-resistant parasite. ACS omega, 6(20), 13088–13100.
  • Egan, T. J., Ross, D. C., & Adams, P. A. (1994). The mechanism of action of quinolines and related anti-malarial drugs. South African journal of science, 90(4), 209–213.

Sources

The Strategic Application of 2,4-Dichloro-6-fluoroquinoline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2] In the realm of oncology, quinoline derivatives have emerged as a cornerstone in the development of kinase inhibitors.[2] Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[3] Kinase inhibitors based on the quinoline framework often function as ATP-competitive inhibitors, leveraging the scaffold's ability to occupy the ATP-binding pocket of the target kinase.[4]

Among the various quinoline-based starting materials, 2,4-dichloro-6-fluoroquinoline stands out as a particularly versatile and powerful building block. The distinct reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective functionalization, providing a robust platform for the synthesis of diverse libraries of kinase inhibitors. The fluorine atom at the C6 position can further enhance the pharmacological properties of the final compounds, including metabolic stability and binding affinity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategy: A Two-Stage Approach

The synthetic utility of this compound primarily lies in a two-stage functionalization strategy involving an initial nucleophilic aromatic substitution (SNAr) followed by a palladium-catalyzed cross-coupling reaction.

Stage 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The carbon at the C4 position of the quinoline ring is significantly more electron-deficient than the C2 position, rendering it more susceptible to nucleophilic attack. This inherent electronic property allows for a highly regioselective substitution of the C4-chloro group. This initial SNAr reaction is typically performed with an appropriate amine, often an aniline derivative, to install a key pharmacophore that will interact with the hinge region of the target kinase's ATP-binding site.

Stage 2: Diversification via Palladium-Catalyzed Cross-Coupling at the C2 Position

With the C4 position functionalized, the remaining chloro group at the C2 position can be substituted using a variety of palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura coupling. This second step allows for the introduction of a wide range of aryl and heteroaryl moieties, enabling the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

Below is a visual representation of this overarching synthetic strategy:

G start This compound intermediate Intermediate: 2-Chloro-4-amino-6-fluoroquinoline Derivative start->intermediate Stage 1: Regioselective SNAr at C4 (e.g., with an aniline derivative) final Final Product: Diverse Kinase Inhibitors intermediate->final Stage 2: Pd-Catalyzed Cross-Coupling at C2 (e.g., Suzuki Coupling)

Caption: General two-stage synthetic strategy for kinase inhibitors.

Detailed Application Protocols

The following protocols are presented as a comprehensive guide. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of N-Aryl-2-chloro-6-fluoroquinolin-4-amine (SNAr Reaction)

This protocol details the regioselective substitution of the C4-chloro group of this compound with a representative aniline derivative.

Reaction Scheme:

G cluster_0 Reaction Scheme: SNAr at C4 This compound This compound product N-Aryl-2-chloro-6-fluoroquinolin-4-amine This compound->product Base (e.g., DIPEA) Solvent (e.g., Dioxane) Heat (e.g., 80 °C) aniline +   Aniline Derivative

Caption: Synthesis of N-Aryl-2-chloro-6-fluoroquinolin-4-amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Example Amount (for 1 mmol scale)
This compound216.04216 mg (1.0 mmol)
Aniline DerivativeVaries1.0 - 1.2 mmol
N,N-Diisopropylethylamine (DIPEA)129.240.35 mL (2.0 mmol)
1,4-Dioxane (anhydrous)88.115 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and the aniline derivative (1.0-1.2 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,4-dioxane to dissolve the solids.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-2-chloro-6-fluoroquinolin-4-amine.

Causality Behind Experimental Choices:

  • Regioselectivity: The higher electrophilicity of the C4 position directs the nucleophilic attack of the aniline to this site, leaving the C2-chloro group intact for subsequent reactions.[5]

  • Base: DIPEA is a non-nucleophilic organic base used to quench the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent and Temperature: Anhydrous dioxane is a suitable solvent for this reaction, and heating is necessary to overcome the activation energy for the substitution on the electron-deficient quinoline ring.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C2-Arylation

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of the N-aryl-2-chloro-6-fluoroquinolin-4-amine intermediate with a boronic acid to introduce diversity at the C2 position.

Reaction Scheme:

G cluster_1 Reaction Scheme: Suzuki Coupling at C2 intermediate N-Aryl-2-chloro-6-fluoroquinolin-4-amine final_product 2,4-Disubstituted-6-fluoroquinoline intermediate->final_product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat boronic_acid +   Aryl/Heteroaryl Boronic Acid

Caption: Suzuki-Miyaura coupling for C2-arylation of the quinoline core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Example Amount (for 1 mmol scale)
N-Aryl-2-chloro-6-fluoroquinolin-4-amineVaries1.0 mmol
Aryl/Heteroaryl Boronic AcidVaries1.5 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.5629 mg (0.025 mmol, 2.5 mol%)
Potassium Carbonate (K₂CO₃)138.21276 mg (2.0 mmol)
1,4-Dioxane88.118 mL
Water (degassed)18.022 mL

Step-by-Step Procedure:

  • In a Schlenk flask, combine the N-aryl-2-chloro-6-fluoroquinolin-4-amine (1.0 equiv), the aryl/heteroaryl boronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[6]

  • Add degassed 1,4-dioxane and degassed water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 85-100 °C and stir vigorously for 6-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the final 2,4-disubstituted-6-fluoroquinoline kinase inhibitor.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium catalyst and ligand is crucial for the efficiency of the Suzuki coupling.[5] Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this type of transformation.[7]

  • Base and Solvent System: An aqueous base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.[5] A mixture of an organic solvent (dioxane) and water is often used to ensure the solubility of both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure a high yield.[6]

Experimental Workflow Visualization:

G A Reaction Setup (Reagents, Catalyst, Base in Schlenk Flask) B Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Solvent Addition (Degassed Dioxane/Water) B->C D Reaction (Heating and Stirring) C->D E Workup (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Final Product F->G

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Application in Kinase Inhibitor Synthesis: Targeting EGFR and VEGFR-2

The 2,4-disubstituted-6-fluoroquinoline scaffold has been successfully employed in the development of inhibitors for several key kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][8][9]

  • EGFR Inhibition: The 4-anilino moiety is a well-established pharmacophore for binding to the hinge region of the EGFR kinase domain.[10] By varying the substituent at the C2 position, it is possible to extend into other regions of the ATP-binding pocket to enhance potency and selectivity.[2]

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[11] Quinoline-based inhibitors have shown significant promise in targeting VEGFR-2.[9][12]

The following diagram illustrates the targeted signaling pathways:

G cluster_0 EGFR Signaling Pathway cluster_1 VEGFR-2 Signaling Pathway EGFR EGFR RAS_RAF Ras-Raf-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-Akt Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation VEGFR2 VEGFR-2 PLC_PKC PLCγ-PKC-Raf-MEK-ERK Pathway VEGFR2->PLC_PKC Angiogenesis Angiogenesis, Vascular Permeability PLC_PKC->Angiogenesis Inhibitor Quinoline-Based Kinase Inhibitor Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Targeted signaling pathways of quinoline-based kinase inhibitors.

Biological Activity Data

The following table summarizes the in vitro activity of representative quinoline-based kinase inhibitors against key cancer-related kinases.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 5aEGFR71[4]
Compound 5aHER-231[4]
Erlotinib (Reference)EGFR80[4]
Lapatinib (Reference)HER-226[4]
Quinoline Derivative 47EGFR490[2]
Quinoxaline Derivative 7fVEGFR-2~60[12]
Sorafenib (Reference)VEGFR-253.65[9]

Note: The specific structures of the compounds can be found in the corresponding references.

Conclusion and Future Directions

This compound is a high-value starting material for the synthesis of potent and selective kinase inhibitors. The well-defined, regioselective reactivity of its two chloro-substituents provides a reliable and versatile platform for creating diverse chemical libraries for drug discovery. The protocols and strategies outlined in this document offer a solid foundation for researchers to explore the vast chemical space accessible from this privileged scaffold. Future efforts in this area will likely focus on the development of novel cross-coupling methodologies to further expand the diversity of accessible structures and the exploration of these scaffolds against a wider range of kinase targets.

References

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024). RSC Publishing. [Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2012). PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor. (2024). RSC Publishing. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). PubMed Central. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2015). PubMed Central. [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). PubMed Central. [Link]

  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023). PubMed. [Link]

  • Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis. (2023). PubMed. [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (2024). Pharmaceutical Sciences. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (2002). SciSpace. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed Central. [Link]

Sources

Application Notes and Protocols: Regioselective Nucleophilic Substitution Reactions of 2,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, particularly in oncology as kinase inhibitors.[1][2][3] 2,4-Dichloro-6-fluoroquinoline is a highly valuable and versatile building block for the synthesis of novel therapeutics. Its utility stems from the differential reactivity of the two chlorine atoms at the C2 and C4 positions, which allows for predictable and regioselective sequential nucleophilic aromatic substitution (SNAr) reactions. This application note provides an in-depth guide to the underlying principles governing this regioselectivity and offers detailed, field-proven protocols for the selective functionalization of the C4 and C2 positions with common nucleophiles. These methodologies are designed for researchers in drug discovery and process development to facilitate the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

The Principle of Regioselectivity in SNAr Reactions

The capacity for selective substitution on the this compound core is not arbitrary; it is governed by fundamental principles of electronic and resonance stabilization within the heterocyclic ring system. The quinoline nucleus is inherently electron-deficient, a property that is amplified by the inductive effect of the three halogen substituents, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5]

The key to its synthetic utility lies in the pronounced reactivity difference between the C4 and C2 positions. The chlorine atom at the C4 position is significantly more labile and will be displaced preferentially under mild reaction conditions. The substitution of the C2-chloro group requires more forcing conditions, such as higher temperatures or stronger nucleophiles.[6]

This regioselectivity can be explained by examining the stability of the transient Meisenheimer complex formed during the two-step addition-elimination mechanism:

  • Attack at C4 (Favored Pathway): When a nucleophile attacks the C4 position, the resulting negative charge on the intermediate can be effectively delocalized across the aromatic system and, most importantly, onto the electronegative ring nitrogen atom through resonance. This resonance stabilization creates a lower energy transition state, making this pathway kinetically favored.

  • Attack at C2 (Disfavored Pathway): An attack at the C2 position yields a Meisenheimer intermediate where the negative charge cannot be directly delocalized onto the ring nitrogen. This results in a less stable, higher-energy intermediate, making this pathway less favorable under mild conditions.

This principle is well-documented in the analogous 2,4-dichloroquinazoline system, where theoretical DFT calculations and extensive experimental data confirm that the C4 position is the more electrophilic site, possessing a lower activation energy for nucleophilic attack.[7][8]

G sub This compound int_c4 Meisenheimer Intermediate (C4-Attack) Resonance Stabilized by Ring Nitrogen sub->int_c4 C4 Attack (Lower Ea) int_c2 Meisenheimer Intermediate (C2-Attack) Higher Energy sub->int_c2 C2 Attack (Higher Ea) nu_c4 Nu- prod_c4 4-Substituted Product int_c4->prod_c4 -Cl- nu_c2 Nu- prod_c2 2-Substituted Product int_c2->prod_c2 -Cl-

Caption: Regioselectivity of Nucleophilic Attack on this compound.

Experimental Protocols

The following protocols provide robust, step-by-step methodologies for the selective functionalization of this compound.

Protocol 1: Selective C4-Amination with a Secondary Amine

Objective: To synthesize 4-(morpholin-4-yl)-2-chloro-6-fluoroquinoline via selective nucleophilic substitution at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)

  • Ethyl acetate (EtOAc), Saturated aq. NaCl (brine), Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in ethanol (or DMF) to a concentration of approximately 0.1 M.

  • Add morpholine (1.1 eq) to the solution, followed by the addition of DIPEA (1.5 eq).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).

  • Upon completion, allow the mixture to cool to room temperature.

  • If using DMF, dilute the mixture with ethyl acetate and wash with water (3x) and then brine (1x) to remove the solvent. If using ethanol, concentrate the mixture in vacuo.

  • Take up the residue in ethyl acetate. Wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-substituted product.

Expertise & Experience Note: The use of a non-nucleophilic base like DIPEA is crucial. It effectively scavenges the HCl generated during the reaction without competing with the primary nucleophile (morpholine).[7] Running the reaction at 80 °C provides sufficient thermal energy to overcome the activation barrier for C4 substitution while being mild enough to prevent significant formation of the C2-substituted byproduct.

Protocol 2: Selective C4-Etherification with a Phenol

Objective: To synthesize 4-phenoxy-2-chloro-6-fluoroquinoline.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration)

  • Ethyl acetate (EtOAc), Water (H₂O), Saturated aq. NaCl (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and phenol (1.2 eq) in anhydrous DMF.

  • Add finely powdered potassium carbonate (2.0 eq) to the stirring solution.

  • Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-8 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water and stir for 15 minutes. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude material by flash chromatography (hexane/ethyl acetate gradient) or recrystallization to afford the desired product.

Trustworthiness Note: It is essential to use anhydrous DMF and an inert atmosphere, as the phenoxide anion is sensitive to moisture. Finely powdering the K₂CO₃ increases its surface area and reaction rate. The workup with ice-water is designed to precipitate the product while dissolving inorganic salts, providing an initial purification step.

Protocol 3: Sequential C2-Substitution Following C4-Functionalization

Objective: To synthesize a 2,4-disubstituted-6-fluoroquinoline, for example, 2-(benzylamino)-4-morpholino-6-fluoroquinoline.

Procedure:

  • Step A: C4-Substitution. Synthesize 4-(morpholin-4-yl)-2-chloro-6-fluoroquinoline as described in Protocol 1 . Ensure the product is pure and free of starting material before proceeding.

  • Step B: C2-Substitution.

    • To a pressure-tolerant reaction vial, add the purified 4-(morpholin-4-yl)-2-chloro-6-fluoroquinoline (1.0 eq).

    • Add benzylamine (1.5-2.0 eq) and a solvent such as N-Methyl-2-pyrrolidone (NMP) or 1,4-dioxane.

    • Add a base, such as sodium tert-butoxide (NaOtBu) (1.5 eq) or cesium carbonate (Cs₂CO₃) (2.0 eq).

    • Seal the vial and heat the mixture to a higher temperature, typically 120-150 °C. For less reactive amines, microwave irradiation can significantly accelerate the reaction.

    • Monitor the reaction by LC-MS until the starting material is consumed (may take 12-24 hours).

    • Cool the reaction, dilute with ethyl acetate, and perform an aqueous workup similar to the previous protocols.

    • Purify the final product by flash chromatography to isolate the 2,4-disubstituted quinoline.

Expertise & Experience Note: The substitution at C2 is significantly more challenging due to the deactivating effect of the electron-donating group now present at C4. Therefore, more forcing conditions are required: higher temperatures, a more polar aprotic solvent like NMP, and often a stronger base.[6] For some transformations at C2, particularly with less nucleophilic partners, a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) may be a more efficient alternative to direct SNAr.[9]

Data Summary and Applications

The regioselective nature of these reactions allows for the systematic and predictable generation of diverse quinoline derivatives.

Table 1: Summary of Reaction Conditions for C4-Substitution

Nucleophile ClassTypical NucleophileSolventBaseTemperature (°C)Typical Yield (%)
Aliphatic AminesPiperidine, MorpholineEtOH, THFDIPEA, Et₃N25 - 8080 - 95
Aromatic AminesAniline, p-ToluidineDioxane, DMFK₂CO₃, NaOtBu80 - 12065 - 85
Alcohols / PhenolsMethanol, PhenolDMF, THFNaH, K₂CO₃25 - 7070 - 90
ThiolsThiophenolDMFK₂CO₃25 - 6085 - 98

The products of these reactions are critical intermediates in drug discovery. By varying the nucleophiles at the C4 and C2 positions, chemists can fine-tune the steric and electronic properties of the molecule to optimize binding affinity, selectivity, and pharmacokinetic properties for biological targets like protein kinases.[1][10][11]

G start This compound cond1 Nu1-H Mild Conditions start->cond1 sub_c4 Selective C4-Substituted Intermediate cond2 Nu2-H Forcing Conditions sub_c4->cond2 library Diverse C2, C4-Disubstituted Quinoline Library cond1->sub_c4 cond2->library

Sources

"Suzuki coupling protocols for 2,4-Dichloro-6-fluoroquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Suzuki Coupling Reactions with 2,4-Dichloro-6-fluoroquinoline

Application Note for Advanced Synthetic Chemistry

Introduction: The Strategic Importance of Functionalized Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The targeted functionalization of the quinoline ring system is a critical step in the development of novel molecular entities with tailored biological activities and physical properties. This compound is a particularly valuable synthetic intermediate, offering two distinct reactive sites (C2-Cl and C4-Cl) for diversification through cross-coupling chemistry. The fluorine atom at the C6 position further allows for modulation of physicochemical properties such as metabolic stability and binding affinity.

Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[2][3] This guide provides a comprehensive overview, detailed protocols, and field-proven insights for performing Suzuki coupling reactions on this compound, empowering researchers to unlock its synthetic potential.

Pillar 1: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5][6]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl) of the quinoline substrate. This is often the rate-determining step of the cycle.[5][7]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an aryl group from an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base to form a more nucleophilic "ate" complex.[8][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][5]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-R(L_n) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination CoupledProduct Ar-R (Coupled Product) Transmetalation->CoupledProduct ArylHalide Ar-X (this compound) ArylHalide->OxAdd Organoboron R-B(OR')_2 (Boronic Acid/Ester) Organoboron->Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Activates Boron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Regioselectivity in this compound

The primary challenge and opportunity when working with this compound is controlling the site of the reaction. The two chlorine atoms possess different reactivities.

  • C2-Position: The chlorine atom at the C2 position is adjacent to the ring nitrogen. This nitrogen atom exerts a strong electron-withdrawing inductive effect, making the C2 position more electrophilic and thus generally more susceptible to oxidative addition by the palladium catalyst.[10][11]

  • C4-Position: The chlorine at the C4 position is further from the nitrogen and is less activated.

Therefore, under "standard" Suzuki conditions (e.g., using Pd(PPh₃)₄ or Pd(dppf)Cl₂), mono-substitution is expected to occur preferentially at the C2 position.[7][12] However, modern advancements in ligand design allow for the reversal of this intrinsic reactivity, enabling selective coupling at the C4 position. This control is typically achieved by using sterically demanding ligands that hinder approach to the C2 position, thereby favoring reaction at the less encumbered C4 site.[13]

Experimental Protocols: Harnessing Regioselectivity

Two distinct protocols are presented below, demonstrating how to achieve selective mono-arylation at either the C4 or C2 position.

Protocol 1: Selective Mono-Arylation at the C4-Position

This protocol leverages a sterically bulky N-heterocyclic carbene (NHC) ligand to favor coupling at the less reactive C4 position. The rationale is that the large ligand will sterically block the more accessible C2 position, forcing the catalyst to react at C4.

Experimental Workflow

C4_Selective_Workflow start Start: this compound reagents Add: - Arylboronic Acid - Pd(PEPPSI-IPr) catalyst - K₃PO₄ (Base) - Dioxane/H₂O (Solvent) start->reagents reaction Heat under Inert Atmosphere (e.g., 80-100 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 2-Chloro-4-aryl-6-fluoroquinoline purification->product

Caption: Workflow for C4-selective Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst, Pd(PEPPSI-IPr) (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, with IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Add deoxygenated 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should create a ~0.1 M solution with respect to the starting quinoline.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-chloro-4-aryl-6-fluoroquinoline product.

Protocol 2: Sequential Coupling: C2-Alkynylation Followed by C4-Arylation

This advanced strategy takes advantage of the intrinsic C2 reactivity for an initial Sonogashira coupling, followed by a Suzuki coupling at the remaining C4 position. This sequence provides a robust route to highly functionalized 2,4-disubstituted quinolines. The protocol below details the second step: the Suzuki coupling at C4.[10][11]

Step-by-Step Methodology (Suzuki Step):

  • Starting Material: Begin with the 2-alkynyl-4-chloro-6-fluoroquinoline intermediate, prepared via a selective Sonogashira coupling at the C2 position.

  • Reaction Setup: In a dry Schlenk flask, combine the 2-alkynyl-4-chloro-6-fluoroquinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).[10][11]

  • Catalyst System: Add the palladium catalyst, such as (PPh₃)₂PdCl₂ (3-5 mol%), and a phosphine ligand like tricyclohexylphosphine (PCy₃, 6-10 mol%). The use of a bulky, electron-rich phosphine ligand is beneficial for activating the C4-Cl bond.[3][10]

  • Inert Atmosphere & Solvent: Establish an inert atmosphere as described in Protocol 1. Add deoxygenated 1,4-dioxane and water (e.g., 10:1 ratio).[10][11]

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring, Workup, and Purification: Follow the procedures outlined in Protocol 1 to isolate the final 2-alkynyl-4-aryl-6-fluoroquinoline product.

ParameterProtocol 1 (C4-Selective)Protocol 2 (C4-Arylation of C2-Alkynyl)
Target Selective Mono-arylation at C4Arylation at C4 (post C2-functionalization)
Catalyst Pd(PEPPSI-IPr)(PPh₃)₂PdCl₂
Ligand IPr (from precatalyst)PCy₃ (Tricyclohexylphosphine)
Base K₃PO₄Cs₂CO₃
Solvent 1,4-Dioxane / H₂O1,4-Dioxane / H₂O
Temperature 80 - 110 °C80 - 100 °C
Key Rationale Steric hindrance directs to C4Activation of remaining C4-Cl bond

Pillar 3: Troubleshooting & Optimization

Even robust protocols can require optimization. Below are common issues and field-proven solutions.

  • Problem: Low or No Conversion

    • Cause: Inactive catalyst or slow oxidative addition. Aryl chlorides are less reactive than bromides or iodides.[4][15]

    • Solution:

      • Catalyst/Ligand System: For the C4 position, which is less reactive, a highly active catalyst system is crucial. Consider using bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos in combination with a Pd(0) source like Pd₂(dba)₃.[3][15] These ligands are known to accelerate both oxidative addition and reductive elimination.[3]

      • Temperature: Cautiously increase the reaction temperature in 10 °C increments.

      • Base: Ensure the base is strong enough. K₃PO₄ and Cs₂CO₃ are generally more effective than Na₂CO₃ for challenging couplings.[14][15]

  • Problem: Dehalogenation Side Product

    • Cause: Formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the quinoline intermediate to replace the chlorine with hydrogen. This can be exacerbated by certain bases, solvents (like alcohols), or excess water.[15]

    • Solution:

      • Base Selection: Switch to a non-hydroxide base like K₃PO₄, Cs₂CO₃, or KF.

      • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. Carefully control the amount of water used.

      • Ligand Screening: Employ bulky ligands that promote the desired reductive elimination over the dehalogenation pathway.[15]

  • Problem: Protodeboronation of Boronic Acid

    • Cause: The boronic acid is cleaved by water or base to the corresponding arene before it can participate in transmetalation. This is a common failure mode, especially with electron-deficient or heteroaromatic boronic acids.

    • Solution:

      • Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).

      • Anhydrous Conditions: While many Suzuki protocols use water, for sensitive substrates, running the reaction under strictly anhydrous conditions with a base like KF can prevent this side reaction.[9]

      • Minimize Reaction Time: Optimize conditions to drive the reaction to completion as quickly as possible.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. (2009). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. [Link]

  • ResearchGate. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. Journal of Pharmacy Research. [Link]

  • Patil, S. A., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling... Molecules. [Link]

  • Kamal, A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters. [Link]

  • Kamal, A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2021). Molecular oxygen-promoted sustainable synthesis of functionalized quinolines... Organic & Biomolecular Chemistry. [Link]

  • Frontiers in Chemistry. (2022). Recent advances in functionalized quinoline scaffolds and hybrids... [Link]

  • Carrow, B. P., & Hartwig, J. F. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes... Journal of the American Chemical Society. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides... Chemical Science. [Link]

  • Scott, J. S., & Watson, A. J. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides... Chemical Science. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]

  • ResearchGate. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • R Discovery. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research. [Link]

Sources

Application Notes & Protocols: 2,4-Dichloro-6-fluoroquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Scientific Audience:

As a Senior Application Scientist, a core tenet of my role is to provide our research community with information that is not only accurate and insightful but also grounded in established scientific literature. In preparing this guide on the applications of 2,4-Dichloro-6-fluoroquinoline in materials science, a comprehensive search of peer-reviewed journals, patent databases, and chemical depositories was conducted.

The outcome of this extensive search indicates that while this compound is available as a chemical intermediate, there is a notable absence of specific, publicly available research detailing its direct application in materials science, such as in the development of organic electronics, advanced polymers, or sensor technologies. The majority of available information is confined to safety data sheets and supplier specifications.

In the spirit of scientific integrity, we must transparently state that providing detailed, field-proven application notes and protocols for a compound with a limited research footprint in this area would be speculative. However, to provide value and context for researchers interested in this chemical space, this guide will instead focus on the potential applications of the broader class of functionalized and halogenated quinolines in materials science. This will be framed by the known reactivity of this compound, offering a scientifically grounded perspective on its potential as a building block for novel materials.

We will explore the fundamental properties of halogenated quinolines and provide generalized protocols for their incorporation into polymeric structures and for their characterization. This approach aims to equip you with the foundational knowledge to potentially pioneer the use of this compound in your own research, while clearly delineating between established science and prospective applications.

Part 1: The Potential of this compound as a Materials Precursor

This compound is a halogenated heterocyclic aromatic compound. Its structure suggests several avenues for its use as a precursor in materials synthesis. The dichloro substitutions at the 2 and 4 positions of the quinoline ring offer reactive sites for nucleophilic substitution reactions, which are fundamental to many polymerization and functionalization processes. The fluorine atom at the 6-position can modulate the electronic properties of the molecule, potentially influencing the performance of resulting materials.

Key Structural Features and Their Implications for Materials Science:

  • Dichlorinated Quinoline Core: The chlorine atoms can be displaced by various nucleophiles, allowing for the attachment of other functional groups or for polymerization. This is a common strategy in the synthesis of condensation polymers.

  • Fluorine Substitution: The presence of a fluorine atom can enhance thermal stability, improve solubility in organic solvents, and alter the electronic bandgap of organic materials, which is a critical parameter in optoelectronic applications.

  • Quinoline Ring System: The quinoline moiety is known for its interesting photophysical and electronic properties, including fluorescence and charge transport capabilities. These characteristics are desirable in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Part 2: Generalized Protocols for the Incorporation of Halogenated Quinolines in Polymer Synthesis

While specific protocols for this compound are not available, the following generalized procedures for the incorporation of dihalogenated aromatic compounds into polymers can serve as a starting point for experimental design.

Protocol 1: Synthesis of a Poly(arylene ether quinoline) via Nucleophilic Aromatic Substitution

This protocol describes a general method for reacting a dihalogenated compound, such as this compound, with a bisphenol to form a poly(arylene ether).

Materials:

  • This compound (or a similar dihalogenated monomer)

  • Bisphenol A (or another bisphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap and condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap with a condenser, and a gas inlet/outlet for maintaining an inert atmosphere.

  • Reagent Charging: Under a flow of argon or nitrogen, charge the flask with equimolar amounts of this compound and the bisphenol. Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per mole of bisphenol).

  • Solvent Addition: Add anhydrous DMAc to dissolve the monomers and toluene as an azeotropic solvent to remove water. The total solvent volume should result in a solids concentration of 10-20% (w/v).

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process until no more water is collected (typically 2-4 hours).

  • Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-180 °C to initiate polymerization. The reaction progress can be monitored by the increase in viscosity of the solution. Maintain the reaction for 8-24 hours.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any remaining salts and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the phenoxide intermediates, which can lead to side reactions and lower molecular weight polymers.

  • Anhydrous Conditions: Water can react with the activated dihalo-monomer and interfere with the polymerization. The Dean-Stark trap is crucial for removing both residual water from the reagents and the water formed during the reaction.

  • Excess Potassium Carbonate: Ensures complete conversion of the bisphenol to the more reactive bisphenoxide.

  • Azeotropic Solvent: Toluene forms a low-boiling azeotrope with water, facilitating its removal from the high-boiling reaction mixture.

Part 3: Characterization of Novel Quinoline-Containing Polymers

Once a new polymer incorporating a quinoline moiety is synthesized, a thorough characterization is essential to understand its properties and potential applications.

Table 1: Standard Characterization Techniques for Novel Polymers

Property to be MeasuredRecommended TechniqueInformation Obtained
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)Confirmation of the polymer structure, verification of functional groups, and assessment of purity.
Molecular Weight and Distribution Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermal Stability Thermogravimetric Analysis (TGA)Evaluation of the polymer's degradation temperature and thermal stability under inert or oxidative atmospheres.
Glass Transition Temperature Differential Scanning Calorimetry (DSC)Identification of the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
Optical Properties UV-Visible Spectroscopy, Photoluminescence (PL) SpectroscopyMeasurement of the polymer's absorption and emission spectra, determination of the optical bandgap.
Electrochemical Properties Cyclic Voltammetry (CV)Estimation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Part 4: Visualization of a Potential Polymerization Pathway

The following diagram illustrates a hypothetical polymerization reaction involving this compound.

polymerization_workflow cluster_reactants Reactants monomer1 This compound reaction_vessel Reaction at 160-180°C (Inert Atmosphere) monomer1->reaction_vessel monomer2 Bisphenol A monomer2->reaction_vessel solvent DMAc / Toluene solvent->reaction_vessel base K₂CO₃ base->reaction_vessel polymer_solution Viscous Polymer Solution reaction_vessel->polymer_solution precipitation Precipitation in Methanol polymer_solution->precipitation purified_polymer Purified Polymer precipitation->purified_polymer characterization Characterization (FTIR, NMR, GPC, TGA, DSC) purified_polymer->characterization

Caption: Hypothetical workflow for the synthesis of a quinoline-containing polymer.

Part 5: Safety and Handling of this compound

As with any halogenated organic compound, proper safety precautions are paramount.

  • Hazard Identification: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[2][3]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

While the direct application of this compound in materials science is not yet well-documented, its chemical structure presents it as a promising candidate for the synthesis of novel high-performance polymers and functional organic materials. The reactive chlorine atoms, combined with the electronic influence of the fluorine atom and the inherent properties of the quinoline core, offer a versatile platform for materials design.

The generalized protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this and other halogenated quinolines. It is our hope that this information will inspire new research directions and ultimately lead to the development of innovative materials with unique properties and applications.

References

Sources

Application Notes and Protocols for the Synthesis of 2,4-Disubstituted 6-Fluoroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4-Disubstituted 6-Fluoroquinolines in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif that constitutes the core of numerous therapeutic agents, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and antimalarial properties. Within this chemical class, 2,4-disubstituted 6-fluoroquinolines have garnered significant attention from the medicinal chemistry community. The strategic placement of a fluorine atom at the 6-position can profoundly influence the physicochemical and pharmacokinetic properties of the molecule, often leading to enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The substituents at the 2- and 4-positions offer a versatile platform for modulating the pharmacological profile and fine-tuning the drug-like properties of these compounds. This guide provides detailed protocols and expert insights into the synthesis of this important class of molecules, focusing on classical methods and modern advancements.

Strategic Approaches to the Quinoline Core: A Comparative Overview

The construction of the quinoline ring system can be achieved through several named reactions, each with its own set of advantages and limitations. For the synthesis of 2,4-disubstituted 6-fluoroquinolines, the Combes synthesis and the Friedländer annulation are particularly relevant and will be detailed in this guide. The Gould-Jacobs reaction, while a cornerstone in quinoline synthesis, is more commonly employed for the preparation of 4-hydroxyquinolines and will be discussed as a foundational method.[1]

Synthetic Method Key Reactants Substitution Pattern Advantages Challenges
Combes Synthesis Arylamine (e.g., 4-fluoroaniline), β-Diketone2,4-DisubstitutedReadily available starting materials, direct route to 2,4-disubstitution.Requires strong acid catalysis, potential for side reactions.
Friedländer Annulation 2-Aminoaryl aldehyde/ketone, Compound with α-methylene groupPolysubstitutedHigh versatility, convergent synthesis.Requires pre-functionalized aniline derivative.[2]
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonate4-HydroxyquinolinesReliable for 4-hydroxy derivatives, well-established.High reaction temperatures, multi-step to achieve 2,4-disubstitution.[1]

Protocol 1: The Combes Synthesis of 2,4-Dimethyl-6-fluoroquinoline

The Combes synthesis provides a direct and efficient route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an arylamine with a β-diketone.[3] This protocol details the synthesis of 2,4-dimethyl-6-fluoroquinoline from 4-fluoroaniline and acetylacetone.

Reaction Scheme

Caption: General scheme for the Combes synthesis of 2,4-dimethyl-6-fluoroquinoline.

Experimental Protocol

Materials:

  • 4-Fluoroaniline (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to a stirred solution of 4-fluoroaniline in a suitable solvent (e.g., ethanol, or neat).

  • Addition of β-Diketone: Slowly add acetylacetone to the reaction mixture. An exotherm may be observed.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 2,4-dimethyl-6-fluoroquinoline.

Mechanism and Scientific Rationale

The Combes synthesis proceeds through a series of well-defined steps:

  • Enamine Formation: The reaction initiates with the formation of an enamine intermediate from the condensation of 4-fluoroaniline and acetylacetone with the elimination of a water molecule.[4]

  • Acid-Catalyzed Cyclization: The enamine undergoes an intramolecular electrophilic aromatic substitution, catalyzed by the strong acid, to form a dihydroquinoline intermediate.

  • Dehydration: Subsequent dehydration of the dihydroquinoline intermediate leads to the formation of the aromatic 2,4-dimethyl-6-fluoroquinoline.[4]

The choice of a strong acid like sulfuric acid is crucial for protonating the carbonyl group of the β-diketone, thereby activating it for nucleophilic attack by the aniline, and for facilitating the cyclization and dehydration steps.

Combes_Mechanism cluster_start Step 1: Enamine Formation cluster_cyclization Step 2: Acid-Catalyzed Cyclization cluster_dehydration Step 3: Dehydration A 4-Fluoroaniline + Acetylacetone B Enamine Intermediate A->B -H₂O C Protonated Enamine B->C H⁺ D Dihydroquinoline Intermediate C->D Intramolecular Electrophilic Substitution E Protonated Dihydroquinoline D->E H⁺ F 2,4-Dimethyl-6-fluoroquinoline E->F -H₂O

Caption: Simplified mechanism of the Combes synthesis.

Protocol 2: The Friedländer Annulation for the Synthesis of 2-Aryl-4-methyl-6-fluoroquinolines

The Friedländer synthesis is a powerful method for constructing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[2] This protocol outlines a general procedure for the synthesis of a 2-aryl-4-methyl-6-fluoroquinoline.

Reaction Scheme

Caption: General scheme for the Friedländer synthesis of a 2,4-disubstituted 6-fluoroquinoline.

Experimental Protocol

Materials:

  • 2-Amino-5-fluorobenzophenone (or other suitable 2-amino-5-fluoroaryl ketone) (1.0 eq)

  • A ketone with an α-methylene group (e.g., ethyl acetoacetate to yield a 4-methyl-2-substituted quinoline) (1.2 eq)

  • Potassium Hydroxide (KOH) or another suitable base

  • Ethanol

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-5-fluoroaryl ketone and the α-methylene ketone in ethanol.

  • Base Addition: Add a catalytic amount of a base, such as potassium hydroxide.

  • Heating: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Add water to the residue to precipitate the crude product.

  • Filtration and Washing: Filter the solid and wash it thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanism and Scientific Rationale

The Friedländer synthesis can proceed through two plausible mechanisms, depending on the reaction conditions:

  • Aldol Condensation First: The reaction can initiate with an aldol condensation between the two carbonyl compounds, followed by intramolecular cyclization and dehydration.

  • Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the 2-aminoaryl ketone and the carbonyl of the other reactant, followed by an intramolecular aldol-type condensation.[2]

The choice of base is critical in promoting the enolate formation of the α-methylene ketone, which is a key step in the condensation.

Friedlander_Workflow A Combine 2-Amino-5-fluoroaryl ketone, α-Methylene ketone, and Base in Solvent B Reflux Reaction Mixture A->B C Monitor by TLC B->C D Reaction Complete C->D E Solvent Removal D->E F Precipitation with Water E->F G Filtration and Washing F->G H Purification (Recrystallization or Chromatography) G->H I Characterization of Pure Product H->I

Caption: Experimental workflow for the Friedländer synthesis.

Modern Approaches: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[5] Both the Combes and Friedländer syntheses can be significantly accelerated using microwave heating.

Key Advantages of Microwave-Assisted Synthesis:
  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to much faster reaction rates compared to conventional heating.

  • Improved Yields: The rapid heating can minimize the formation of side products, resulting in higher yields of the desired quinoline.

  • Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed without a solvent, which aligns with the principles of green chemistry.[5]

General Protocol for Microwave-Assisted Combes Synthesis:
  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-fluoroaniline, the β-diketone, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-15 minutes).

  • Workup and Purification: After cooling, the workup and purification procedures are similar to those described for the conventional method.

Conclusion and Future Perspectives

The synthesis of 2,4-disubstituted 6-fluoroquinolines is a dynamic area of research with significant implications for drug discovery. While classical methods like the Combes and Friedländer syntheses remain robust and reliable, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of efficiency and sustainability. The choice of synthetic route will depend on the specific substitution pattern desired and the availability of starting materials. As our understanding of the biological importance of this scaffold continues to grow, the development of novel and efficient synthetic methodologies will remain a key focus for the scientific community.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Biotage.
  • Combes, A. (n.d.). Combes Quinoline Synthesis.
  • Jones, G. (1977). Heterocyclic compounds. John Wiley and Son. Inc N.Y.
  • MDPI. (n.d.).
  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • PubMed. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • PubMed. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Retrieved from [Link]

  • PubMed Central. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • ResearchGate. (2016). Microwave-Assisted synthesis and evaluation of antibacterial activity of novel 6-fluoroaryl-[1][6][7]triazolo[1,5-A]pyrimidines.

  • PrepChem.com. (n.d.). Synthesis of 6-fluoroquinoline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines.
  • PubMed. (n.d.).
  • PubMed. (2015). Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles.
  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Fluoroquinolone Drugs Utilizing 3-Chloro-4-fluoroaniline.
  • Beilstein Journals. (n.d.).
  • Google Patents. (n.d.).

Sources

Application Notes and Protocols for the One-Pot Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold and the Efficiency of One-Pot Synthesis

The quinoline nucleus, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are the structural core of a vast array of pharmacologically active agents, including antimalarials like quinine and chloroquine, antibacterial compounds such as ciprofloxacin, and numerous anti-cancer drugs.[1][3][4][5] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological and physical properties for diverse applications.[1][2][3]

Traditionally, the synthesis of complex organic molecules involves multiple, sequential steps, each requiring the isolation and purification of intermediates. This classical approach is often time-consuming, resource-intensive, and generates significant chemical waste.[6] One-pot synthesis emerges as a superior strategy, designed to enhance the efficiency of chemical reactions by subjecting a reactant to successive transformations within a single reactor.[6][7] This methodology circumvents the need for lengthy separation processes, thereby saving time, conserving resources, and often increasing the overall chemical yield.[6][8][9] By minimizing solvent usage and purification steps, one-pot syntheses align with the principles of green chemistry, offering a more sustainable approach to chemical manufacturing.[8][10]

This guide provides an in-depth exploration of several classic and robust one-pot methods for synthesizing quinoline derivatives, including the Friedländer Annulation, Combes Synthesis, Doebner-von Miller Reaction, and Conrad-Limpach Synthesis. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer insights into the rationale behind experimental choices, equipping researchers and drug development professionals with the practical knowledge to effectively synthesize these valuable compounds.

Core Methodologies for One-Pot Quinoline Synthesis

The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis is one of the most direct and efficient methods for constructing the quinoline core. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde).[11][12][13][14] The reaction can be catalyzed by either acids or bases and is renowned for its versatility and the ready availability of its starting materials.[14][15]

The reaction can proceed through two primary pathways, depending on the initial step.

  • Pathway A (Aldol First): The reaction begins with an aldol condensation between the two carbonyl-containing starting materials. The resulting α,β-unsaturated carbonyl compound then undergoes a condensation reaction with the amine, followed by cyclization and dehydration to form the quinoline ring.[13]

  • Pathway B (Schiff Base First): Alternatively, the 2-aminoaryl carbonyl first forms a Schiff base (imine) with the second carbonyl compound. This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the final product.[13]

The choice of catalyst (acid or base) can influence which pathway is favored.[16]

Friedlander_Mechanism cluster_pathA Pathway A: Aldol First cluster_pathB Pathway B: Schiff Base First A1 2-Aminoaryl Ketone + α-Methylene Ketone A2 Aldol Adduct A1->A2 Aldol Condensation A3 α,β-Unsaturated Carbonyl A2->A3 -H₂O A4 Imine Intermediate A3->A4 Imine Formation A5 Quinoline A4->A5 Cyclization & -H₂O B1 2-Aminoaryl Ketone + α-Methylene Ketone B2 Schiff Base B1->B2 Imine Formation B3 Aldol-type Adduct B2->B3 Intramolecular Aldol Reaction B4 Quinoline B3->B4 -H₂O

Caption: Alternative mechanisms for the Friedländer Synthesis.

This protocol describes the synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone, a classic example of the Friedländer reaction.

Materials & Equipment:

  • 2-Aminobenzaldehyde (1.21 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Potassium hydroxide (KOH) (0.28 g, 5 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-aminobenzaldehyde (10 mmol), acetophenone (10 mmol), and ethanol (20 mL).

  • Catalyst Addition: While stirring, add potassium hydroxide (5 mmol) to the mixture. The use of a base like KOH is a classic catalyst for this condensation.[15]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 4 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield pure 2-phenylquinoline.

The Combes Quinoline Synthesis: A Diketone Approach

The Combes synthesis is a distinct method for preparing 2,4-substituted quinolines.[17] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[18][19] The reaction is typically carried out using a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA).[17][18]

The mechanism proceeds in three main stages:[18]

  • Schiff Base Formation: The reaction initiates with the protonation of one of the carbonyl groups of the β-diketone, which is then attacked by the aniline. Subsequent dehydration leads to the formation of a Schiff base intermediate.

  • Enamine Tautomerization: The Schiff base tautomerizes to a more stable enamine.

  • Cyclization and Aromatization: The enamine is protonated by the strong acid catalyst, which activates it for an intramolecular electrophilic aromatic substitution (annulation). This is the rate-determining step. Subsequent dehydration and deprotonation yield the final substituted quinoline.[18]

Combes_Mechanism start Aniline + β-Diketone schiff Schiff Base Intermediate start->schiff +H⁺, -H₂O enamine Enamine Tautomer schiff->enamine Tautomerization protonated Protonated Enamine enamine->protonated +H⁺ (Acid Catalyst) cyclized Cyclized Intermediate (Annulation) protonated->cyclized Electrophilic Annulation (RDS) dehydrated Dehydrated Intermediate cyclized->dehydrated -H₂O product 2,4-Substituted Quinoline dehydrated->product -H⁺

Caption: Step-wise mechanism of the Combes Quinoline Synthesis.

This protocol details the synthesis of 2,4-dimethylquinoline (lepidine) from aniline and acetylacetone.

Materials & Equipment:

  • Aniline (0.93 g, 10 mmol)

  • Acetylacetone (1.00 g, 10 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (5 mL)

  • Round-bottom flask (50 mL)

  • Ice bath

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Initial Mixing: In a 50 mL round-bottom flask, combine aniline (10 mmol) and acetylacetone (10 mmol).

  • Acid Addition (Caution!): Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirred mixture. The addition is exothermic and must be controlled. Sulfuric acid serves as both the catalyst and a dehydrating agent.[18]

  • Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for 2-3 hours. The reaction mixture will become viscous and may change color.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker. This neutralizes the strong acid and precipitates the product salt.

  • Basification: Make the aqueous solution basic by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is >10. This liberates the free quinoline base. The product may separate as an oil or solid.

  • Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

The Doebner-von Miller Reaction: An In Situ Approach

The Doebner-von Miller reaction is a flexible method for synthesizing quinolines that involves reacting an aniline with an α,β-unsaturated carbonyl compound.[20][21] A key feature of this reaction is that the unsaturated carbonyl compound is often generated in situ from the aldol condensation of two carbonyl compounds (e.g., two molecules of acetaldehyde condensing to form crotonaldehyde).[20][22]

The mechanism is complex and has been a subject of debate.[20] A widely accepted pathway involves:

  • Michael Addition: The aniline undergoes a conjugate (Michael) addition to the α,β-unsaturated carbonyl compound.

  • Carbonyl Condensation: The resulting intermediate's amino group attacks the carbonyl carbon, forming a cyclic hemiaminal.

  • Cyclization and Dehydration: An intramolecular electrophilic attack on the aniline ring occurs, followed by dehydration.

  • Oxidation: The resulting dihydroquinoline intermediate is oxidized to the final aromatic quinoline product. An oxidizing agent, which can be another molecule of the Schiff base formed in a side reaction, is required.[23]

DvM_Mechanism start Aniline + α,β-Unsaturated Carbonyl michael Michael Adduct start->michael Michael Addition cyclized Cyclized Intermediate michael->cyclized Intramolecular Cyclization dihydro Dihydroquinoline cyclized->dihydro -H₂O product Substituted Quinoline dihydro->product Oxidation

Caption: Simplified mechanism of the Doebner-von Miller Reaction.

This protocol describes the synthesis of quinaldine from aniline and acetaldehyde, where crotonaldehyde is formed in situ.

Materials & Equipment:

  • Aniline (9.3 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (HCl) (20 mL)

  • Paraldehyde (a trimer of acetaldehyde) (15 mL)

  • Zinc Chloride (ZnCl₂) (fused, 1 g)

  • Large round-bottom flask (500 mL) with reflux condenser

  • Heating mantle and magnetic stirrer

  • Apparatus for steam distillation

Procedure:

  • Reaction Setup: In the 500 mL flask, mix aniline (0.1 mol) and concentrated HCl (20 mL). The formation of aniline hydrochloride is exothermic.

  • Reagent Addition: Once the initial reaction subsides, slowly add paraldehyde (15 mL) over 30 minutes with stirring.

  • Catalysis and Reflux: Add zinc chloride (1 g) as a Lewis acid catalyst. Heat the mixture under reflux for 7-8 hours. The reaction is often vigorous initially.[22]

  • Neutralization: After cooling, make the mixture strongly alkaline with a concentrated NaOH solution. This step neutralizes the acid and liberates the free base.

  • Purification by Steam Distillation: Subject the alkaline mixture to steam distillation.[22] The 2-methylquinoline is volatile with steam and will co-distill. Collect the distillate, which will consist of two layers (water and the oily product).

  • Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether to recover any dissolved product. Combine the organic layers, dry over anhydrous potassium carbonate, and remove the solvent.

  • Final Purification: Purify the crude quinaldine by vacuum distillation.

The Conrad-Limpach Synthesis: A Route to Hydroxyquinolines

The Conrad-Limpach synthesis is a two-step procedure that produces 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[24][25] It involves the condensation of an aniline with a β-ketoester.[26] The reaction conditions determine the final product structure.

  • Condensation: At lower temperatures (typically room temperature to 100°C), the aniline reacts with the β-ketoester. The nucleophilic attack of the aniline can occur at either the keto or the ester carbonyl. Attack at the more reactive keto group leads to an enamine intermediate.

  • Cyclization: At high temperatures (around 250°C), the enamine undergoes a thermal electrocyclic ring closure.[25]

  • Elimination: The cyclized intermediate then eliminates a molecule of alcohol (from the original ester) to form the final 4-hydroxyquinoline product.[25][26]

ConradLimpach_Workflow start Aniline + β-Ketoester enamine Enamine Intermediate start->enamine Condensation (Low Temp, -H₂O) cyclized Cyclized Intermediate enamine->cyclized Thermal Cyclization (High Temp, ~250°C) product 4-Hydroxyquinoline cyclized->product Elimination (-ROH)

Caption: Workflow for the Conrad-Limpach Synthesis.

This protocol details the synthesis from aniline and ethyl acetoacetate.

Materials & Equipment:

  • Aniline (9.3 g, 0.1 mol)

  • Ethyl acetoacetate (13.0 g, 0.1 mol)

  • Round-bottom flask (100 mL)

  • High-boiling point inert solvent (e.g., mineral oil, diphenyl ether) (50 mL)

  • High-temperature thermometer

  • Heating mantle and magnetic stirrer

Procedure:

  • Enamine Formation (Step 1): Mix aniline (0.1 mol) and ethyl acetoacetate (0.1 mol) in a flask. A catalytic amount of acid (e.g., a drop of acetic acid) can be added. Gently warm the mixture to ~100°C for 1 hour to drive the condensation and remove the resulting water.

  • Cyclization Setup (Step 2): Add the high-boiling solvent (e.g., mineral oil) to the crude enamine intermediate in a larger flask equipped for high-temperature reaction. Using an inert, high-boiling solvent is crucial for achieving high yields in the cyclization step.[25]

  • High-Temperature Cyclization: Heat the mixture to 240-250°C with stirring. Maintain this temperature for 20-30 minutes. The elimination of ethanol occurs during this step.

  • Cooling and Isolation: Allow the mixture to cool to below 100°C. Add petroleum ether or hexane to the mixture. The product will precipitate while the mineral oil remains in solution.

  • Purification: Collect the solid product by filtration and wash thoroughly with petroleum ether to remove the solvent. The crude 4-hydroxy-2-methylquinoline can be recrystallized from ethanol or aqueous ethanol.

Comparative Summary of One-Pot Quinoline Syntheses

Synthesis MethodStarting MaterialsKey Reagent/CatalystTypical ConditionsProduct Substitution Pattern
Friedländer 2-Aminoaryl aldehyde/ketone + α-Methylene carbonylAcid (H⁺) or Base (OH⁻)Reflux in solvent (e.g., EtOH)Polysubstituted Quinolines
Combes Aniline + β-DiketoneStrong Acid (H₂SO₄, PPA)Room Temp to Moderate Heat2,4-Disubstituted Quinolines
Doebner-von Miller Aniline + α,β-Unsaturated carbonyl (often formed in situ)Strong Acid (HCl) + Lewis Acid (ZnCl₂)High Temp, RefluxVaries, often alkyl-substituted
Conrad-Limpach Aniline + β-KetoesterThermal (no catalyst needed for cyclization)High Temp (~250°C) for cyclization4-Hydroxyquinolines

Conclusion

The one-pot syntheses detailed in this guide—Friedländer, Combes, Doebner-von Miller, and Conrad-Limpach—represent powerful and time-honored strategies for the construction of the quinoline scaffold. Each method offers a unique pathway, utilizing different starting materials and conditions to yield specific substitution patterns. By understanding the underlying mechanisms and the rationale for specific experimental protocols, researchers can select and optimize the most appropriate synthesis for their target derivative. These methods not only provide efficient access to a class of compounds with immense pharmacological and material potential but also embody the principles of step economy and resource efficiency that are central to modern organic synthesis.[8][9] The continued development of these and other novel one-pot procedures, particularly those employing greener catalysts and solvents, will undoubtedly continue to advance the field of heterocyclic chemistry.[10][27]

References

  • Combes quinoline synthesis. In: Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. [Link]

  • Conrad–Limpach synthesis. In: Wikipedia. [Link]

  • One-pot synthesis. In: Wikipedia. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health (NIH). [Link]

  • Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. National Institutes of Health (NIH). [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • One-pot Organic Reactions. Royal Society of Chemistry. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. [Link]

  • One-pot Synthesis and its Practical Application in Pharmaceutical Industry. ResearchGate. [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Heterogeneously Catalyzed “One‐Pot” Synthesis of Quinoline Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Pot economy and one-pot synthesis. Royal Society of Chemistry. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Benign and proficient procedure for preparation of quinoline derivatives. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Combes Quinoline Synthesis. Cambridge University Press. [Link]

  • Doebner–Miller reaction. In: Wikipedia. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health (NIH). [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Friedländer synthesis. In: Wikipedia. [Link]

  • Conrad-Limpach Reaction. Cambridge University Press. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Doebner-Miller reaction and applications. Slideshare. [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [Link]

Sources

Caption: General workflow for the preclinical evaluation of FQ anticancer analogs.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: The Emergence of Fluoroquinolone Analogs in Anticancer Drug Discovery

Introduction: Repurposing a Classic Antibiotic Scaffold for Oncology

Fluoroquinolones (FQs) are a well-established class of synthetic broad-spectrum antibiotics, historically pivotal in combating bacterial infections through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] In a compelling example of drug repurposing, the scientific community has unveiled the significant potential of the fluoroquinolone scaffold as a source of novel anticancer agents.[3][4] This interest stems from early observations that these compounds could exert cytotoxic activity against tumor cells, primarily by targeting the human ortholog of their bacterial target: topoisomerase II (Topo II).[5][6]

The development of FQ analogs for oncology offers several strategic advantages, including the potential for lower toxicity profiles compared to conventional chemotherapeutics, a reduced likelihood of developing chemoresistance, and favorable physicochemical and pharmacokinetic properties inherited from the parent scaffold.[1][5] This guide provides an in-depth exploration of the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating novel fluoroquinolone analogs in an anticancer drug discovery pipeline.

Core Mechanisms of Anticancer Activity

Fluoroquinolone derivatives exert their antineoplastic effects through a multi-faceted approach, often engaging several cellular pathways simultaneously. Understanding these mechanisms is crucial for the rational design and evaluation of new, more potent analogs.

Inhibition of DNA Topoisomerase II: The Primary Cytotoxic Mechanism

The principal mechanism of anticancer action for many FQ analogs is the inhibition of human DNA topoisomerase II (Topo II).[1][5][6] Like well-known anticancer drugs such as etoposide and doxorubicin, FQs act as "Topo II poisons."[7][8] They stabilize the transient covalent complex formed between Topo II and DNA during the enzyme's catalytic cycle.[9][10] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of persistent double-strand breaks.[10] These DNA lesions trigger downstream cellular responses, including cell cycle arrest and, ultimately, programmed cell death (apoptosis).[11][12] The interaction with the enzyme is often mediated by a water-metal ion bridge involving the essential C3/C4 keto-acid moiety of the FQ core.[1]

TopoII_Inhibition

Caption: FQ analogs bind to the Topoisomerase II-DNA complex, leading to DNA damage.

Induction of Cell Cycle Arrest

By causing significant DNA damage, FQ analogs activate cell cycle checkpoints. This results in the arrest of cancer cells in specific phases of the cell cycle, preventing their proliferation. Most commonly, FQ-treated cells exhibit an accumulation in the G2/M or S phases.[5][11][13] This arrest allows the cell time to repair DNA damage; if the damage is too extensive, the cell is directed towards apoptosis. Cell cycle analysis via flow cytometry is a standard method to quantify this effect.[13][14]

Activation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical endpoint for effective cancer therapies. FQ analogs are potent inducers of apoptosis.[2][15] The DNA damage caused by Topo II inhibition is a primary trigger for the intrinsic (mitochondrial) apoptotic pathway.[16] This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and the subsequent executioner caspase-3.[5][16] Some analogs may also engage the extrinsic pathway via caspase-8 activation.[16]

Other Emerging Mechanisms

While Topo II inhibition is central, research has uncovered additional anticancer mechanisms:

  • Kinase Inhibition: Certain FQ derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling.[5][6]

  • Inhibition of Migration and Metastasis: Some FQs can suppress the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for tumor invasion and metastasis.[17][18]

  • Mitochondrial Suppression: FQs can interfere with mitochondrial function, leading to oxidative stress and contributing to cell death.[5][6]

Structure-Activity Relationship (SAR) and Analog Design

The transformation of an antibacterial FQ into a potent anticancer agent relies on strategic chemical modifications. SAR studies have revealed key insights:

  • N-1 and C-6 Positions: The N-1 alkyl group (e.g., cyclopropyl) and the C-6 fluorine atom are generally considered crucial pharmacophores for anticancer activity.[1][2]

  • C-7 Position: Modifications at the C-7 substituent (often a piperazine ring) are critical for enhancing binding to human Topo II and improving cytotoxic potency.[1][7][19] Attaching various heterocyclic or aromatic moieties at this position has yielded highly active compounds.[20]

  • C-3 Position: Functionalization of the C-3 carboxylic acid group can also modulate activity.[7][19]

Application Protocols for Preclinical Evaluation

The following protocols provide a robust framework for the initial screening and mechanistic characterization of novel fluoroquinolone analogs.

Protocol 1: In Vitro Cytotoxicity Screening by MTT Assay

Objective: To determine the concentration of an FQ analog that inhibits the metabolic activity of a cancer cell line by 50% (IC50) or growth by 50% (GI50), providing a quantitative measure of its cytotoxic/cytostatic potency.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability after drug treatment.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer).[5][21]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • FQ analog stock solution (e.g., 10 mM in DMSO).

  • Positive control (e.g., Doxorubicin or Etoposide).[5]

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader (570 nm wavelength).

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the FQ analog and positive control in culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the appropriate wells. Perform in triplicate for each concentration.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To determine the effect of an FQ analog on cell cycle progression and identify potential arrest at the G0/G1, S, or G2/M phases.[22]

Causality: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). Treatment with an effective FQ analog is expected to cause an accumulation of cells in a specific phase (e.g., G2/M).[12]

Materials:

  • Cancer cell line.

  • 6-well plates.

  • FQ analog and vehicle control (DMSO).

  • PBS (Phosphate-Buffered Saline).

  • Trypsin-EDTA.

  • 70% cold ethanol.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the FQ analog at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. To do this, collect the supernatant (containing floating cells), wash the adherent cells with PBS, detach them with Trypsin-EDTA, and then combine them with the cells from the supernatant.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is critical to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition. Compare the cell cycle distribution of treated cells to the vehicle control to identify arrest.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the percentage of cells undergoing apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with an FQ analog.[23]

Causality: This assay relies on two key cellular changes during apoptosis. First, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer leaflet in early apoptotic cells. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these cells. Second, late apoptotic and necrotic cells lose membrane integrity. Propidium Iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can enter and stain the DNA of late apoptotic/necrotic cells. This dual staining allows for the differentiation of cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells[13]

Materials:

  • Cancer cell line.

  • 6-well plates.

  • FQ analog.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates with the FQ analog (e.g., at IC50 concentration) for a relevant time period (e.g., 24, 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect all cells (adherent and floating) as described in the cell cycle protocol.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation: Generate quadrant plots to quantify the percentage of cells in each of the four populations (live, early apoptotic, late apoptotic/necrotic). A significant increase in the Annexin V+ populations in treated samples compared to the control indicates apoptosis induction.[24]

Experimental_Workflow Start Novel Fluoroquinolone Analog Synthesis Screening Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening Potent Potent Analog (Low IC50) Screening->Potent Yes NotPotent Inactive Analog Screening->NotPotent No Mechanistic Mechanistic Studies Potent->Mechanistic CellCycle Protocol 2: Cell Cycle Analysis Mechanistic->CellCycle Apoptosis Protocol 3: Apoptosis Assay Mechanistic->Apoptosis TopoAssay Protocol 4: Topo II Inhibition Assay Mechanistic->TopoAssay End Lead Candidate CellCycle->End Apoptosis->End TopoAssay->End

Data Summary: Representative Cytotoxicity of FQ Analogs

The following table summarizes representative data from the literature, showcasing the cytotoxic potential of various FQ analogs against different human cancer cell lines.

FQ Analog/DerivativeCancer Cell LineAssay TypeReported IC50 / GI50 (µM)Reference
Ciprofloxacin Hybrid 60 IGROV1 (Ovarian)NCI-60 Screen0.75[3]
Ciprofloxacin Hybrid 53 MDA-MB-468 (Breast)NCI-60 Screen2.16[3]
Norfloxacin Hybrid 73 MCF-7 (Breast)Not Specified2.27[2]
Ofloxacin Derivative 15b MCF-7 (Breast)NCI-60 Screen0.42[5]
Ciprofloxacin Derivative 24 LOX IMVI (Melanoma)Not Specified25.4[20]
Ciprofloxacin Derivative 12 OVCAR-3 (Ovarian)Not Specified21.62[20]
FQ Analog FQ1 MultipleNot Specified1.84 - 3.21[1]
FQ Analog IIIf NCI-60 Panel (Mean)NCI-60 Screen9.06[22]

This table is a compilation of representative data and is not exhaustive. IC50/GI50 values can vary based on experimental conditions and assay duration.

Conclusion and Future Directions

The fluoroquinolone scaffold has proven to be a remarkably fertile ground for the discovery of novel anticancer agents. Their primary mechanism via Topoisomerase II inhibition, coupled with their ability to induce cell cycle arrest and apoptosis, positions them as promising candidates for further preclinical and clinical development.[15] The protocols and application notes detailed herein provide a foundational framework for researchers to effectively screen, characterize, and advance new FQ analogs. Future work will likely focus on optimizing selectivity for cancer cells over normal cells to widen the therapeutic window, exploring synergistic combinations with existing chemotherapies, and developing derivatives that can overcome specific drug resistance mechanisms.[5][15]

References

  • Kassab, A. E., Gomaa, R. M., & Gedawy, E. M. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry.
  • Gorniak, R., et al. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Pharmaceuticals. Available from: [Link]

  • El-Masry, R. H., et al. (2025). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Future Medicinal Chemistry. Available from: [Link]

  • Abdel-Aal, T. R., et al. (2019). Towards anticancer fluoroquinolones: A review article. Archiv der Pharmazie. Available from: [Link]

  • Gorniak, R., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Pharmaceuticals. Available from: [Link]

  • Serra, M., et al. (2022). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences. Available from: [Link]

  • Adly, F. G., et al. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Bioorganic Chemistry. Available from: [Link]

  • Stavrovskaya, A. A. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs. Available from: [Link]

  • El-Masry, R. H., et al. (2025). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Future Medicinal Chemistry. Available from: [Link]

  • Abdel-Aal, T. R., et al. (2019). Towards anticancer fluoroquinolones: A review article. Archiv der Pharmazie. Available from: [Link]

  • Abdel-Aziz, H. A., et al. (2024). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Molecules. Available from: [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. Available from: [Link]

  • El-Masry, R. H., et al. (2025). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Future Medicinal Chemistry. Available from: [Link]

  • Abdel-Aal, T. R., et al. (2019). Towards anticancer fluoroquinolones: A review article. Archiv der Pharmazie. Available from: [Link]

  • (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. Available from: [Link]

  • Tsvetkov, P., et al. (2003). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Chemico-Biological Interactions. Available from: [Link]

  • Vigato, C., et al. (2021). Nitric Oxide Photo-Donor Hybrids of Ciprofloxacin and Norfloxacin: A Shift in Activity from Antimicrobial to Anticancer Agents. Journal of Medicinal Chemistry. Available from: [Link]

  • (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. Available from: [Link]

  • Gedawy, E. M., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports. Available from: [Link]

  • Michalska-Hejduk, D., et al. (2021). Cell cycle analysis of COLO829 cells exposed to lomefloxacin. ResearchGate. Available from: [Link]

  • Stojak, M., et al. (2022). Cell cycle and apoptosis analysis. Both drugs caused a rise of cells... ResearchGate. Available from: [Link]

  • Ali, T., et al. (2020). Synthesis and molecular properties of novel fluoroquinolone citrate conjugates linked to 1,3,4-oxadiazoles as antibacterial and anticancer agents. AIP Conference Proceedings. Available from: [Link]

  • Bielenica, A., et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics. Available from: [Link]

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer. Available from: [Link]

  • (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Available from: [Link]

  • Aras, B., et al. (2018). Ciprofloxacin is a potential topoisomerase II inhibitor for the treatment of NSCLC. Oncology Letters. Available from: [Link]

  • Aldred, K. J., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Infectious Diseases. Available from: [Link]

  • Kassab, A. E., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. Available from: [Link]

  • Hashem, S. (2025). Topoisomerase Inhibitors for Researchers. YouTube. Available from: [Link]

  • Al-Abd, A. M., et al. (2021). Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment. International Journal of Molecular Sciences. Available from: [Link]

  • Kumar, A., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Biomedicines. Available from: [Link]

  • Al-Abd, A. M., et al. (2021). Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment. International Journal of Molecular Sciences. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,4-Dichloro-6-fluoroquinoline Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-6-fluoroquinoline. As a critical building block for numerous pharmaceuticals, particularly fluoroquinolone antibiotics, optimizing its synthesis is paramount for efficient drug discovery and development pipelines.[1][2] This document addresses common challenges, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format to enhance your experimental success.

Core Synthesis Pathway Overview

The most common and efficient route to this compound is a two-step process commencing from 4-fluoroaniline. The process involves an initial acetylation followed by a Vilsmeier-Haack cyclization reaction.[3][4][5]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Vilsmeier-Haack Cyclization cluster_step3 Step 3: Purification A 4-Fluoroaniline B N-(4-fluorophenyl)acetamide (Acetanilide Intermediate) A->B Acetic Anhydride C Crude this compound B->C POCl₃ / DMF (Vilsmeier Reagent) D Purified Product C->D Work-up & Recrystallization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My final yield of this compound is consistently low. What are the most critical parameters to investigate?

A1: Low yield is the most common issue and can be attributed to several factors, primarily within the Vilsmeier-Haack cyclization step.

  • Suboptimal Temperature Control: The formation of the Vilsmeier reagent (from POCl₃ and DMF) is exothermic. The initial addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) should be performed at a low temperature (0-5 °C) to prevent reagent degradation.[3][4] After the addition of the acetanilide, the reaction typically requires heating to 80-90 °C to drive the cyclization to completion.[3][4] Insufficient heating can lead to an incomplete reaction, while excessive temperatures may cause decomposition and the formation of tarry byproducts.

  • Reagent Purity and Stoichiometry:

    • POCl₃: Use freshly distilled or a new bottle of POCl₃. Over time, it can hydrolyze to phosphoric acid, which is ineffective in the reaction.

    • DMF: Anhydrous DMF is crucial. Water will readily react with POCl₃, quenching the Vilsmeier reagent and reducing the overall yield.

    • Stoichiometry: An excess of the Vilsmeier reagent is typically required. A molar ratio of at least 3-4 equivalents of POCl₃ relative to the acetanilide is common in related syntheses to ensure complete conversion.

  • Moisture Contamination: The entire reaction apparatus must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

Q2: The reaction mixture turns dark brown or black, resulting in a tarry, difficult-to-purify crude product. How can I prevent this?

A2: The formation of dark, polymeric byproducts is a classic sign of decomposition, often caused by poor temperature control.

  • Controlled Reagent Addition: The addition of POCl₃ to the acetanilide/DMF mixture should be done slowly and portion-wise, or via a dropping funnel, while maintaining the temperature at 0-5 °C with an ice bath.[4] This prevents a runaway reaction and localized overheating.

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain homogenous temperature and concentration, preventing localized "hot spots" where decomposition can initiate.

  • Reaction Time: While heating is necessary, prolonged heating at high temperatures can also contribute to degradation. Monitor the reaction's progress by Thin Layer Chromatography (TLC) and stop heating once the starting material is consumed. For some substituted acetanilides, reaction times can range from 4 to 10 hours.[3][4]

Q3: The reaction stalls, with a significant amount of the N-(4-fluorophenyl)acetamide starting material remaining. What should I do?

A3: A stalled reaction points towards an issue with the reagents or reaction conditions.

  • Inactive Vilsmeier Reagent: This is the most likely cause. As mentioned, old or hydrolyzed POCl₃ and wet DMF are the primary culprits. Using fresh, high-purity reagents is the best solution.

  • Insufficient Heating: Verify the internal temperature of the reaction mixture. An oil bath set to 90 °C does not guarantee the reaction itself is at that temperature. Use a calibrated thermometer. Some substrates may require slightly higher temperatures or longer reaction times to achieve full conversion.[3]

  • Inadequate Mixing: If the reaction mixture is very thick, stirring may be inefficient. In this case, adding a small amount of additional anhydrous solvent (if compatible with the reaction) or using a more powerful mechanical stirrer might be necessary.

Q4: My final product is contaminated with impurities. What are they likely to be, and how can they be removed?

A4: Impurities can originate from starting materials or side reactions. Identification is key to effective removal.

  • Common Impurities:

    • Unreacted N-(4-fluorophenyl)acetamide: Indicates an incomplete reaction.

    • 2-Hydroxy-4-chloro-6-fluoroquinoline: This results from the hydrolysis of one of the chloro groups during aqueous work-up.[6] The 2-position is often more susceptible to hydrolysis.

    • Polymeric tars: From decomposition reactions.

  • Purification Strategy:

    • Work-up: After completion, the reaction is typically quenched by carefully pouring it onto crushed ice. This hydrolyzes excess POCl₃ and precipitates the crude product.

    • Filtration and Washing: The precipitated solid should be filtered and washed thoroughly with water to remove inorganic salts and DMF, followed by a wash with a non-polar solvent like hexane to remove non-polar impurities.

    • Recrystallization: This is the most effective method for purification. Solvents such as ethanol, isopropanol, or toluene are often suitable for recrystallizing chloroquinolines.

    • Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed for high-purity material.

Impurity NamePotential OriginIdentification MethodMitigation/Removal
N-(4-fluorophenyl)acetamideIncomplete reactionTLC, HPLC, ¹H NMROptimize reaction time/temp; Recrystallization
2-Hydroxy-4-chloro-6-fluoroquinolineHydrolysis during work-upHPLC, LC-MSMinimize contact time with water during work-up; Recrystallization
Mono-chlorinated quinolinonesIncomplete chlorinationLC-MSEnsure sufficient POCl₃ stoichiometry; Chromatography
Polymeric ByproductsDecomposition at high temp.Visual, insoluble materialStrict temperature control; Filtration, Recrystallization

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of DMF and POCl₃ in the Vilsmeier-Haack reaction?

A1: Phosphorus oxychloride (POCl₃) is an electrophilic chlorinating agent, and N,N-dimethylformamide (DMF) acts as a formyl group source. They react to form the Vilsmeier reagent, an electrophilic iminium salt (chloro-N,N-dimethylformiminium chloride). This powerful electrophile attacks the electron-rich aromatic ring of the acetanilide, initiating the cyclization and dehydration cascade that ultimately forms the chlorinated quinoline ring system.[7]

Q2: Can other chlorinating agents be used instead of POCl₃?

A2: While POCl₃ is the most common and effective reagent for this specific transformation, other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be used in Vilsmeier-Haack or similar cyclization reactions.[8] However, POCl₃ in DMF is particularly well-suited for the one-pot conversion of acetanilides to 2-chloro-3-formylquinolines, and by extension, 2,4-dichloroquinolines from malonamide precursors.[9] For this specific synthesis, deviating from the established POCl₃/DMF system may require significant re-optimization.

Q3: What analytical methods are recommended for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting acetanilide. A suitable mobile phase might be a mixture of ethyl acetate and hexane.

  • Product Characterization:

    • HPLC/LC-MS: To determine the purity of the final product and identify any impurities by their mass-to-charge ratio.[10][11]

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point is a good indicator of high purity.

Troubleshooting_Tree Start Low Yield or Impure Product Q_Temp Was Temp. Controlled? (0-5°C addition, then 80-90°C) Start->Q_Temp S_Temp_No Action: Improve cooling during addition & monitor internal reaction temp. Q_Temp->S_Temp_No No Q_Reagents Are Reagents High Purity? (Anhydrous DMF, Fresh POCl₃) Q_Temp->Q_Reagents Yes S_Temp_Yes Yes S_Reagents_No Action: Use new/distilled reagents. Dry DMF. Q_Reagents->S_Reagents_No No Q_Moisture Was Reaction Under Inert Atmosphere? Q_Reagents->Q_Moisture Yes S_Reagents_Yes Yes S_Moisture_No Action: Dry all glassware and run under N₂ or Ar. Q_Moisture->S_Moisture_No No Q_Purification Is Purification Effective? Q_Moisture->Q_Purification Yes S_Moisture_Yes Yes S_Purification_No Action: Optimize recrystallization solvent or use column chromatography. Q_Purification->S_Purification_No No

Caption: Decision tree for troubleshooting low yield in quinoline synthesis.

Optimized Experimental Protocol

This protocol is a synthesis of established methods for the Vilsmeier-Haack cyclization of acetanilides.[3][4]

Step 1: Synthesis of N-(4-fluorophenyl)acetamide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution. An exotherm may be observed.

  • Heat the reaction mixture to reflux (around 80-90 °C) for 1-2 hours.

  • Monitor the reaction by TLC until the 4-fluoroaniline spot disappears.

  • Cool the mixture and pour it into cold water to precipitate the product.

  • Filter the white solid, wash thoroughly with water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. POCl₃ is corrosive and reacts violently with water.

  • To a three-neck flask fitted with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (4.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add N-(4-fluorophenyl)acetamide (1.0 eq) portion-wise to the cold Vilsmeier reagent solution.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat in an oil bath to 80-90 °C.

  • Maintain this temperature for 4-8 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • A solid precipitate will form. Continue stirring until all the ice has melted.

  • Filter the crude product, wash it extensively with cold water, and then with a small amount of cold hexane.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

References

  • M. K. Reddy, T. S. Kumar, K. M. L. Prasad, G. M. Kumar, and C. S. Reddy, "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation," Indian Journal of Chemistry - Section B, 2005.

  • S. B. V. Kumar, K. R. Kumar, P. K. Dubey, "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," DUT Open Scholar, 2012.

  • S. D. Kalkhambkar, G. K. Kulkarni, "Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent," International Journal of Chemical Studies, 2016.

  • S. D. Kalkhambkar, G. K. Kulkarni, "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations," International Journal of Chemical Studies, 2021.

  • ResearchGate, "Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction," ResearchGate.

  • P. Ravisankar, G. D. Rao, et al., "fluoroquinolones: official and reported methods of analysis (review)," World Journal of Pharmacy and Pharmaceutical Sciences, 2020.

  • M. A. St. Jean, T. R. F. III, "Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system," PMC, 2011.

  • BenchChem, "2,4-Dichloro-6-fluoroaniline | 3831-70-7," BenchChem.

  • ResearchGate, "A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline," ResearchGate.

  • Química Organica, "Synthesis of Fluoroquinolone Antibiotics," Química Organica.org.

  • PrepChem, "Synthesis of 6-fluoroquinoline," PrepChem.com.

  • ResearchGate, "Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review," ResearchGate.

  • ResearchGate, "Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics," ResearchGate.

  • PubChem, "2,4-Dichloro-6-fluoroquinazoline," PubChem.

  • S. Somvanshi, R. Subashini, et al., "2,4-Dichloro-6-methoxyquinoline," PMC, 2008.

  • idUS, "Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones," idUS.

  • BenchChem, "The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis," BenchChem.

  • ResearchGate, "Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chromatography-Densitometric Methods," ResearchGate.

  • ResearchGate, "Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity," ResearchGate.

  • ResearchGate, "Analytical methods for the determination of fluoroquinolones in solid environmental matrices," ResearchGate.

  • ChemicalBook, "4-Fluoroaniline synthesis," ChemicalBook.

  • Wikipedia, "4-Fluoroaniline," Wikipedia.

  • ChemicalBook, "2-Chloro-4-fluoroaniline synthesis," ChemicalBook.

  • PrepChem, "Synthesis of (b) 4-Chloro-6-fluoroquinoline," PrepChem.com.

  • PubMed Central, "2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies," PubMed Central.

  • PMC, "Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals," PMC.

  • BenchChem, "identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis," BenchChem.

  • Google Patents, "US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines," Google Patents.

  • BenchChem, "Technical Support Center: Optimizing Reaction Conditions for 6-Fluoroindole Synthesis," BenchChem.

  • Universidade de Lisboa, "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation," Universidade de Lisboa Repository.

  • BenchChem, "Technical Support Center: Synthesis of 2-Chloro-6,7-difluoroquinoxaline," BenchChem.

  • MDPI, "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," MDPI.

  • Organic Syntheses, "4,7-dichloroquinoline," Organic Syntheses Procedure.

  • Google Patents, "CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline," Google Patents.

  • ResearchGate, "Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents," ResearchGate.

  • Google Patents, "WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa)," Google Patents.

  • MDPI, "The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown," MDPI.

Sources

"purification of 2,4-Dichloro-6-fluoroquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust purification strategies in medicinal chemistry and materials science, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2,4-Dichloro-6-fluoroquinoline. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to overcome common challenges in obtaining this critical building block at high purity.

This guide is structured as an interactive, question-and-answer-based resource, comprising a detailed Troubleshooting Guide and a Frequently Asked Questions (FAQ) section. Every protocol and recommendation is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and widely used methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile, the scale of the purification, and the desired final purity.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product, especially on a larger scale. It relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent system at different temperatures. A related compound, 2,4-dichloro-3-fluoroquinoline, has been successfully recrystallized from an ethanol/water mixture, suggesting a similar system could be effective.[1]

  • Column Chromatography: This technique is invaluable for separating compounds with similar polarities and for purifying smaller quantities of material to very high purity (>98%). It is particularly useful when recrystallization fails to remove closely related impurities. A typical system for a related compound, 2,4-dichloro-6-methoxyquinoline, involves silica gel as the stationary phase and a hexane-EtOAc mixture as the mobile phase.[2]

Q2: What are the likely impurities I should expect in my crude product?

Understanding the potential impurities is critical for developing an effective purification strategy. Based on common synthetic routes for quinoline derivatives, impurities in this compound can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, these could include aniline derivatives or fluorinated malonic acid precursors.

  • Isomeric Byproducts: The formation of positional isomers is a common challenge in heterocyclic synthesis. For instance, in related syntheses, isomeric byproducts can form that are difficult to separate.[3][4]

  • Over-reaction or Side-reaction Products: This can include mono-chlorinated quinolines or products from undesired side reactions.

  • Reagents and Catalysts: Residual reagents like phosphorus oxychloride (POCl₃) or catalysts used during the synthesis may persist after work-up.

  • Degradation Products: The compound may degrade under harsh reaction or work-up conditions.

Table 1: Potential Impurities in this compound Synthesis

Impurity Type Potential Origin Recommended Analytical Method
Unreacted Precursors Incomplete reaction HPLC, LC-MS
Positional Isomers Non-selective cyclization HPLC, LC-MS, NMR
Mono-chlorinated analogs Incomplete chlorination GC-MS, LC-MS

| Residual Solvents/Reagents | Inadequate work-up/drying | GC-MS, NMR |

Q3: How do I assess the purity of my final product?

A multi-faceted approach is recommended to confidently assess the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantitative purity assessment.[5][6] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is a standard starting point. UV detection is suitable as the quinoline core is chromophoric.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and can help identify and quantify impurities if a qualified standard is used (qNMR).

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Commercially available this compound is a solid.[8]

Troubleshooting Guide

Problem: My purified product is colored (yellow, brown, or pink).
  • Causality: Color often arises from trace, highly conjugated impurities or degradation products. While these may be present in very small amounts, their color can be intense.

  • Solution 1: Activated Carbon Treatment: Before the final filtration step in recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution.[9] Boil for 5-10 minutes, then filter the hot solution through a pad of Celite® to remove the charcoal. This process adsorbs many colored impurities.

  • Solution 2: Column Chromatography: If charcoal treatment is insufficient, column chromatography is highly effective at removing colored impurities, which often have different polarities from the target compound.

Problem: During recrystallization, my product "oils out" instead of forming crystals.
  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by the presence of impurities that depress the melting point.

  • Troubleshooting Steps:

    • Lower the Temperature: Ensure the solution cools slowly without agitation. Try seeding the solution with a previously formed crystal.

    • Change Solvent System: If using a single solvent, add a co-solvent in which the compound is less soluble (an "anti-solvent"). For example, if your compound is dissolved in hot ethanol, slowly add water until the solution becomes slightly turbid, then heat to clarify and cool slowly.[1]

    • Increase Solvent Volume: The concentration might be too high. Add more of the primary solvent to the hot mixture and allow it to cool again.

Problem: Column chromatography gives poor separation between my product and a key impurity.
  • Causality: Poor separation is due to an inappropriate choice of mobile phase polarity, which results in similar retention factors (Rƒ) for the product and impurity.

  • Optimization Workflow:

    • TLC Analysis: First, optimize the separation on a Thin Layer Chromatography (TLC) plate. Aim for an Rƒ value of ~0.3 for your target compound.

    • Adjust Solvent Polarity:

      • If Rƒ values are too high (spots run near the solvent front), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system).[2]

      • If Rƒ values are too low (spots remain near the baseline), increase the polarity (e.g., increase the percentage of ethyl acetate).

    • Try a Different Solvent System: If adjusting polarity isn't enough, switch to a different solvent system. For example, replace hexane/ethyl acetate with toluene/acetone or dichloromethane/methanol.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a self-validating system designed for purifying gram-scale quantities of this compound.

  • Solvent Selection: Begin by determining an appropriate solvent system. Test solubility in solvents like ethanol, isopropanol, and toluene. A good system is one where the compound is sparingly soluble at room temperature but fully soluble when hot. An ethanol/water system is a promising starting point.[1]

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding the solvent just until all the solid dissolves. Checkpoint: Avoid adding a large excess of solvent, as this will reduce yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal (e.g., 100 mg). Re-heat to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper (or a Celite® pad if charcoal was used) into a clean, pre-warmed flask. This removes insoluble impurities and charcoal. Checkpoint: This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity using HPLC and melting point analysis.

Protocol 2: Purification by Flash Column Chromatography

This workflow is ideal for purifying smaller scales or for removing persistent impurities.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry 1. Prepare Silica Slurry (Silica gel in Hexane) prep_column 2. Pack Column (Wet packing is preferred) prep_slurry->prep_column prep_sample 3. Prepare Sample (Adsorb crude product onto silica) prep_column->prep_sample run_load 4. Load Sample onto Column prep_sample->run_load run_elute 5. Elute with Mobile Phase (e.g., 95:5 Hexane-EtOAc) run_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect an_tlc 7. Analyze Fractions by TLC run_collect->an_tlc an_combine 8. Combine Pure Fractions an_tlc->an_combine an_evap 9. Evaporate Solvent an_combine->an_evap an_final 10. Dry & Analyze Final Product an_evap->an_final

Caption: Workflow for Flash Column Chromatography Purification.

Troubleshooting Decision Workflow

The following diagram provides a logical path for addressing low purity after an initial purification attempt.

G cluster_analysis Impurity Analysis cluster_action Action Plan start Initial Purification Attempt (Purity < 95% by HPLC) check_major Is there one major impurity or multiple minor ones? start->check_major one_major One Major Impurity check_major->one_major One multi_minor Multiple Minor Impurities check_major->multi_minor Multiple action_chrom Optimize & Run Column Chromatography (Focus on separating the main pair) one_major->action_chrom action_recrys Re-run Recrystallization (Use slow cooling, consider new solvent) multi_minor->action_recrys final_purity Assess Final Purity (HPLC, NMR, MP) action_chrom->final_purity action_recrys->final_purity

Caption: Decision tree for troubleshooting low purity results.

References

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. Available at: [Link]

  • Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. Available at: [Link]

  • 2,4-Dichloro-6-methoxyquinoline - PMC - NIH. Available at: [Link]

  • fluoroquinolones: official and reported methods of analysis (review) - ResearchGate. Available at: [Link]

  • CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents.
  • Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Patsnap Eureka. Available at: [Link]

Sources

Technical Support Center: Improving Regioselectivity in Reactions with 2,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving regioselectivity in reactions involving 2,4-dichloro-6-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving desired regiochemical outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what determines their reactivity?

The primary reactive sites on this compound are the chlorine-substituted carbons at the C2 and C4 positions. The regioselectivity of substitution reactions at these positions is governed by a combination of electronic and steric factors, and is highly dependent on the reaction type and conditions.

  • For Nucleophilic Aromatic Substitution (SNAr): The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack under milder conditions. This is due to the resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures.[1][2] DFT calculations on related 2,4-dichloroquinazolines have shown that the C4 carbon has a higher LUMO coefficient, making it the preferred site for nucleophilic attack.[1] The electron-withdrawing 6-fluoro group is expected to further activate the quinoline ring towards nucleophilic attack.

  • For Palladium-Catalyzed Cross-Coupling Reactions: The regioselectivity is more nuanced and can often be controlled by the choice of catalyst, ligands, and reaction conditions.

    • In Sonogashira coupling , the C2 position is generally more reactive. This is attributed to the coordination of the quinoline nitrogen to the palladium catalyst, which directs the oxidative addition to the adjacent C2-Cl bond.[3][4][5]

    • In Suzuki coupling , the regioselectivity is less predictable and can be influenced by various factors. While some conditions may favor C4 reactivity, the use of specific ligands, such as sterically hindered N-heterocyclic carbenes (NHCs), has been shown to direct the reaction to the C4 position in related dichloropyridines.

Q2: I am observing a mixture of C2 and C4 substituted products in my reaction. What are the likely causes?

Obtaining a mixture of regioisomers is a common challenge and is often a result of the reaction conditions allowing for both kinetic and thermodynamic pathways to occur.

  • Kinetic vs. Thermodynamic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed faster (the kinetic product).[6][7][8][9] At higher temperatures and longer reaction times, the reaction can become reversible, leading to the formation of the more stable product (the thermodynamic product).[6][7][8][9][10] If your reaction conditions are intermediate, you may see a mixture of both.

  • Reaction Type:

    • For SNAr reactions , if you are aiming for C4 substitution but are getting some C2 product, your reaction temperature may be too high, allowing for the less favorable C2 substitution to occur.

    • For cross-coupling reactions , the choice of ligand and catalyst is crucial. An inappropriate ligand may not provide sufficient steric or electronic differentiation between the C2 and C4 positions, leading to a loss of regioselectivity.

Q3: How does the 6-fluoro substituent influence the regioselectivity of reactions on 2,4-dichloroquinoline?

The 6-fluoro group is an electron-withdrawing substituent, which has two main effects:

  • Increased Reactivity: The fluorine atom deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution by stabilizing the negatively charged intermediates.

Troubleshooting Guide

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptom: Formation of a mixture of 2- and 4-substituted quinolines when targeting monosubstitution.

Root Cause Analysis and Solutions:

This issue is a classic example of a competition between the kinetic and thermodynamic products. The C4-substituted product is typically the kinetic product, while the C2-substituted product may be favored under thermodynamic control or formed at higher temperatures.

Troubleshooting Workflow:

G start Poor Regioselectivity in SNAr q1 Are you targeting C4 substitution? start->q1 a1_yes Yes q1->a1_yes a1_no No (Targeting C2) q1->a1_no sol_c4_1 Lower Reaction Temperature (e.g., 0 °C to RT) a1_yes->sol_c4_1 sol_c2_1 Increase Reaction Temperature (e.g., >100 °C, reflux) a1_no->sol_c2_1 sol_c4_2 Shorten Reaction Time (Monitor by TLC/LC-MS) sol_c4_1->sol_c4_2 sol_c2_2 Increase Reaction Time sol_c2_1->sol_c2_2 sol_c2_3 Consider Microwave Irradiation sol_c2_2->sol_c2_3

Caption: Troubleshooting workflow for poor regioselectivity in SNAr reactions.

Detailed Explanation:

  • Targeting C4-Substitution (Kinetic Control):

    • Lower the Reaction Temperature: The rate of the competing C2 substitution will be significantly reduced at lower temperatures. Start at 0 °C and slowly warm to room temperature.

    • Shorten Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of the C2 isomer.

  • Targeting C2-Substitution (Thermodynamic Control or Higher Activation Energy):

    • Increase Reaction Temperature: Higher temperatures (e.g., reflux in a high-boiling solvent) are often necessary to overcome the higher activation energy for C2 substitution.[1]

    • Microwave Irradiation: This can be an effective way to rapidly heat the reaction and promote the formation of the C2-substituted product.

Issue 2: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Symptom: A mixture of C2 and C4 coupled products is obtained.

Root Cause Analysis and Solutions:

Regioselectivity in cross-coupling reactions is highly dependent on the catalyst system and reaction conditions. The choice of ligand is often the most critical factor.

Troubleshooting Workflow:

G start Poor Regioselectivity in Cross-Coupling q1 Reaction Type? start->q1 sonogashira Sonogashira q1->sonogashira suzuki Suzuki q1->suzuki sol_sono_1 Standard Conditions Should Favor C2 (e.g., Pd(PPh3)4, CuI) sonogashira->sol_sono_1 sol_suz_1 Screen Ligands suzuki->sol_suz_1 sol_sono_2 If C4 product is observed, lower temperature sol_sono_1->sol_sono_2 sol_suz_2 For C4-selectivity: Try bulky NHC ligands (e.g., IPr, SIPr) sol_suz_1->sol_suz_2 sol_suz_3 For C2-selectivity: Try phosphine ligands (e.g., PPh3, XPhos) sol_suz_1->sol_suz_3 sol_suz_4 Vary Solvent and Base sol_suz_1->sol_suz_4

Caption: Troubleshooting workflow for poor regioselectivity in cross-coupling reactions.

Detailed Explanation:

  • Sonogashira Coupling (Targeting C2):

    • Standard conditions using a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst should favor C2-alkynylation.[3][4][5] If C4-substitution is observed, reducing the reaction temperature may improve selectivity.

  • Suzuki Coupling (Tunable Regioselectivity):

    • Ligand Screening is Key: The ligand plays a crucial role in determining the regioselectivity.

      • For C4-Selectivity: Sterically bulky N-heterocyclic carbene (NHC) ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride) have been shown to promote C4-arylation in similar systems.

      • For C2-Selectivity: Traditional phosphine ligands like triphenylphosphine (PPh3) or bulky biaryl phosphine ligands (e.g., XPhos) may favor C2 coupling.

    • Solvent and Base Optimization: The polarity of the solvent and the nature of the base can influence the catalytic cycle and, consequently, the regioselectivity. A systematic screening of solvents (e.g., dioxane, THF, DMF) and bases (e.g., K2CO3, Cs2CO3, K3PO4) is recommended.

Experimental Protocols (Starting Points for Optimization)

Protocol 1: Regioselective C4-Amination (SNAr)

This protocol is designed to favor the kinetically controlled substitution at the C4 position.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF, ethanol, or isopropanol) at 0 °C, add the amine nucleophile (1.1-1.5 equiv).

  • If the amine is used as its salt, add a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Temperature 0 °C to room temperatureFavors the kinetic C4-product.[6][7][8][9]
Reaction Time 2-12 hours (monitor closely)Prevents prolonged heating that could lead to C2-substitution.
Solvent Aprotic (THF) or protic (Ethanol)Solvent can influence reaction rate; optimization may be needed.
Base Et3N or DIPEANeutralizes the HCl generated during the reaction.
Protocol 2: Regioselective C2-Sonogashira Coupling

This protocol is designed to favor substitution at the C2 position, followed by which the C4 position can be further functionalized.

Step-by-Step Methodology:

  • To a degassed mixture of this compound (1.0 equiv), a palladium catalyst such as Pd(PPh3)4 (5 mol%) or PdCl2(PPh3)2 (5 mol%), and CuI (2.5 mol%) in a suitable solvent (e.g., THF or DMF), add a base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2 equiv) and stir the mixture at room temperature under an inert atmosphere (N2 or Ar).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh3)4 / CuIStandard conditions for Sonogashira coupling.[12]
Temperature Room temperatureOften sufficient for the more reactive C2 position.
Solvent THF or DMFCommon solvents for Sonogashira reactions.
Base Amine base (e.g., Et3N)Acts as both a base and a solvent in some cases.
Protocol 3: Regioselective C4-Suzuki Coupling

This protocol is a starting point for achieving C4-selectivity, likely requiring ligand screening for optimal results.

Step-by-Step Methodology:

  • In a glovebox, combine this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 2.5 mol%), a sterically hindered NHC ligand (e.g., IPr-HCl, 10 mol%), and a base (e.g., K3PO4, 3.0 equiv).

  • Add a degassed solvent (e.g., dioxane or toluene).

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Ligand Bulky NHC (e.g., IPr)Steric hindrance can favor coupling at the less hindered C4 position.
Temperature 80-100 °CHigher temperatures are often required for Suzuki couplings of aryl chlorides.
Solvent Dioxane or TolueneCommon solvents for Suzuki reactions.[13]
Base K3PO4 or Cs2CO3Strong inorganic bases are typically used.

References

  • Watanabe, M., et al. (1995). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. PubMed, 339(2), 119-27. [Link]

  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023). 8.4: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2012). Thermodynamic vs Kinetic Products. Master Organic Chemistry. [Link]

  • Westin, J. Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]

  • Shteingarts, V. D. (2009). Reaction of quinolines fluorinated at the benzene ring with nitrogen-centered nucleophiles. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Mathew, V. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. NIH. [Link]

  • Wang, F., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • O'Duill, M., et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Semantic Scholar. [Link]

  • Crest, A., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wang, D., & Gao, S. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers. [Link]

  • Wang, F., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. PMC. [Link]

  • Choi, H., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition. [Link]

  • de la Pradilla, R. F., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed. [Link]

  • Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]

  • Gाल, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • PubChem. 2,4-Dichloro-6-fluoroquinazoline. PubChem. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy. [Link]

  • Kim, D., et al. (2023). Insight into C4 Selectivity in the Light‐Driven C−H Fluoroalkylation of Pyridines and Quinolines. Chemistry – An Asian Journal. [Link]

  • AMiner. Fluoroquinolones: Synthesis and Application. AMiner. [Link]

  • LabSolutions. 2,4-Dichloro-6-fluoro-quinoline. LabSolutions. [Link]

  • The Organic Chemistry Tutor. (2023, January 11). Regioselectivity in the Diels-Alder Reaction [Video]. YouTube. [Link]

  • Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. [Link]

  • Chemistry university. (2021, April 1). Regioselectivity in Alkene Formations (organic synthesis) [Video]. YouTube. [Link]

  • Subashini, R., et al. (2009). 2,4-Dichloro-6-methoxyquinoline. PMC. [Link]

  • The Organic Chemistry Tutor. (2023, December 5). Regioselectivity of the Diels-Alder Reaction [Video]. YouTube. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2,4-dichloro-6-fluoroquinoline. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. We will address common challenges through a practical, troubleshooting-focused Q&A format, grounding our advice in established chemical principles and field-proven insights.

Synthesis Overview: The Workhorse Route

The industrial synthesis of this compound often relies on the one-pot reaction of a substituted aniline with malonic acid in the presence of a dehydrating and chlorinating agent, typically phosphorus oxychloride (POCl₃).[1] This method is favored for its convergence and cost-effectiveness. The starting materials are typically 4-fluoroaniline and malonic acid.[2][3]

The reaction proceeds through the formation of an intermediate N-(4-fluorophenyl)malamic acid, which then cyclizes and is subsequently chlorinated by the excess POCl₃ to yield the desired product.

Scale_Up_Workflow cluster_0 Phase 1: Reaction Setup & Execution cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Purification SM Starting Materials (4-Fluoroaniline, Malonic Acid) Reactor Reactor Charge & POCl₃ Addition (Critical Control Point: Temperature) SM->Reactor Charge Reagents Reflux Heating to Reflux (Monitor for Completion) Reactor->Reflux Controlled Heating Quench Reaction Quench (Ice-Water) (Critical Control Point: Exotherm) Reflux->Quench Transfer Reaction Mass Neutralize Neutralization (Base Addition) Quench->Neutralize Filter Crude Product Filtration Neutralize->Filter Recrystal Recrystallization (Solvent Selection is Key) Filter->Recrystal Dry Drying (Meet Solvent Specs) Recrystal->Dry FP Final Product: This compound Dry->FP

Caption: General workflow for the scale-up synthesis of this compound.

Troubleshooting Guide & FAQs

This section directly addresses issues commonly encountered during the scale-up process.

Category A: Reaction Control & Execution

Question 1: We are experiencing a dangerous exotherm during the addition of phosphorus oxychloride (POCl₃). How can we manage this at a larger scale?

Answer: This is a critical and expected challenge. The reaction between the aniline, malonic acid, and POCl₃ is highly exothermic. At scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

  • Causality: The exotherm is driven by the initial formation of intermediates and the reaction of POCl₃ with moisture or the carboxylic acid groups of malonic acid. Uncontrolled, this can lead to a runaway reaction, pressure buildup, and release of corrosive HCl and POCl₃ vapors.

  • Solution Protocol:

    • Reverse Addition: Instead of adding POCl₃ to the aniline/malonic acid mixture, consider adding a slurry of the aniline and malonic acid in a suitable solvent (like toluene or dichlorobenzene) to the POCl₃ at a controlled temperature (e.g., 40-50°C). This allows the reaction mass to immediately consume the added reagents, preventing their accumulation.

    • Jacket Cooling & Addition Rate: Ensure your reactor has adequate cooling capacity. The addition of reagents must be slow and directly tied to the temperature of the reaction mass. Use an automated dosing pump and set a maximum temperature limit (e.g., T_max = 60°C) that, if exceeded, automatically stops the addition.[4]

    • Dilution: While it impacts throughput, using a higher-boiling inert solvent can increase the thermal mass of the reaction, helping to absorb heat more effectively.

Question 2: As we scale up, the reaction mixture becomes a thick, difficult-to-stir slurry, leading to inconsistent results. What can we do?

Answer: Poor agitation is a common cause of failed scale-up batches. It leads to poor heat transfer, localized "hot spots," and incomplete mixing of reagents, resulting in lower yields and higher impurity levels.

  • Causality: Intermediate species, such as the N-aryl malamic acid, may have poor solubility in the reaction medium, causing them to precipitate and thicken the mixture.

  • Solutions:

    • Reactor & Agitator Design: Ensure the reactor is equipped with a high-torque motor and an appropriate agitator. An anchor or retreat curve impeller is often superior to a simple paddle for managing thick slurries. Baffles are essential to ensure top-to-bottom mixing and prevent vortexing.

    • Solvent Selection: Introducing a high-boiling, inert co-solvent like dichlorobenzene or sulfolane can help to keep intermediates in solution. The choice of solvent must be carefully considered for its downstream impact on work-up and purification.

    • Staged Temperature Profile: Sometimes, a lower initial temperature can control the rate of precipitation. Once the initial reaction is complete, the temperature can be raised to drive the cyclization and chlorination, which may also improve solubility.

Category B: Impurity Profile & Side Reactions

Question 3: Our final product is contaminated with 2,4,6-trichloroquinoline. What is the source of this impurity and how can we prevent it?

Answer: This is likely a result of an unintended side reaction with the solvent or a byproduct.

  • Causality: If a chlorinated solvent like dichloromethane or dichloroethane is used and there are process deviations (e.g., excessive temperatures, extended reaction times), the Vilsmeier-Haack type intermediates can react with the solvent itself, leading to the incorporation of an additional chlorine atom. A more likely source, however, is over-chlorination from harsh conditions.[5]

  • Prevention Strategies:

    • Strict Temperature Control: Avoid exceeding the recommended reaction temperature. Hot spots due to poor mixing are a primary cause.

    • Minimize Reaction Time: Once the reaction is deemed complete by in-process controls (IPC) like HPLC or GC, proceed to the work-up without delay.

    • Use Non-Chlorinated Solvents: If possible, switch to a non-chlorinated solvent like toluene or xylene, though this may require process re-optimization.

Question 4: We are seeing incomplete conversion, with significant amounts of 6-fluoro-4-hydroxy-2(1H)-quinolone remaining after the reaction. Why is this happening?

Answer: This indicates that the final chlorination step is incomplete.

  • Causality: The conversion of the intermediate 4-hydroxy-quinolinone to the 4-chloro derivative requires a sufficient excess of POCl₃ and adequate temperature and time.

  • Troubleshooting Steps:

    • Stoichiometry of POCl₃: On a lab scale, a large excess of POCl₃ is often used as both reagent and solvent. At scale, this is costly and hazardous. A minimum of 3-4 molar equivalents is typically required. Ensure your charge is accurate.

    • Reaction Temperature & Time: This chlorination step often requires a higher temperature (reflux) to proceed to completion.[6] If the reaction is not heated for long enough or at a high enough temperature, the conversion will stall. Monitor the disappearance of the intermediate via IPC.

    • Water Content: Ensure all starting materials and the reactor are scrupulously dry. Any water will consume POCl₃, reducing the amount available for the chlorination reaction.

Impurity_Troubleshooting Start Low Purity or Yield Check_IPC Review In-Process Control (IPC) Data Start->Check_IPC Check_Params Review Process Parameters (T, t) Start->Check_Params Check_SM Analyze Starting Material Purity Start->Check_SM Incomplete Incomplete Conversion (e.g., hydroxy-quinoline) Check_IPC->Incomplete Intermediate Detected Side_Product Side Product Formed (e.g., trichloro-species) Check_IPC->Side_Product New Peak Detected Cause_Moisture Cause: Moisture in Starting Materials Check_SM->Cause_Moisture Cause_Temp Cause: Insufficient Temp/Time or POCl₃ charge Incomplete->Cause_Temp Cause_Hotspot Cause: Local Hotspot or Extended Time Side_Product->Cause_Hotspot

Caption: Decision tree for troubleshooting common impurity issues.

Category C: Work-up & Product Isolation

Question 5: What is the safest and most controllable method for quenching the reaction mixture at a multi-kilogram scale?

Answer: Quenching large volumes of POCl₃ is one of the most hazardous steps of this process. The reaction of POCl₃ with water is extremely violent and exothermic, releasing large quantities of HCl gas.

  • Best Practice Protocol:

    • Controlled Reverse Quench: The safest method is to slowly add the hot reaction mixture to a separate, well-agitated quench vessel containing a large amount of ice and water. Never add water to the reaction mixture.

    • Temperature Monitoring: The quench vessel must be jacketed and cooled, with the internal temperature monitored continuously. The addition rate of the reaction mass should be controlled to keep the quench temperature below 25-30°C.

    • Adequate Venting & Scrubbing: The quench vessel must be connected to an efficient acid gas scrubber system (e.g., a caustic scrubber) to neutralize the copious amounts of HCl gas that will evolve.

Question 6: Our product precipitates as a sticky oil during crystallization, leading to poor purity and handling difficulties. How can we achieve a consistent, crystalline solid?

Answer: Oiling out is common when the product's solubility drops too rapidly or when impurities are present that act as eutectic melting point depressants.

  • Solutions:

    • Solvent System Screening: A single solvent may not be ideal. A binary solvent system often provides better control. For example, dissolving the crude product in a good solvent (e.g., toluene, ethyl acetate) and then adding an anti-solvent (e.g., heptane, hexane) slowly at an elevated temperature until turbidity is observed, followed by slow cooling.

    • Controlled Cooling Profile: Crash cooling is a primary cause of oiling out. Employ a slow, linear cooling ramp (e.g., 10-15°C per hour) to allow for proper crystal lattice formation.

    • Seeding: Once the solution is supersaturated (after cooling slightly or adding some anti-solvent), add a small amount of pure, crystalline this compound as seed crystals. This provides a template for controlled crystal growth.

    • Purity: Ensure the crude product is reasonably pure before attempting crystallization. An initial wash or charcoal treatment might be necessary to remove impurities that inhibit crystallization.

ParameterRecommended ConditionRationale
POCl₃ Charge 3.0 - 5.0 molar equivalentsEnsures complete conversion of hydroxy-intermediate.[1]
Reaction Temp. 80 - 110°C (Reflux)Drives the chlorination and cyclization steps to completion.
Quench Temp. < 30°CPrevents runaway exotherm and excessive HCl fuming.
Crystallization Cooling 5 - 15°C / hourPromotes growth of well-defined crystals and prevents oiling out.
Drying Temp. 40 - 50°C (under vacuum)Removes residual solvents without product degradation.
Table 1: Key Quantitative Parameters for Scale-Up Synthesis.
Safety at Scale: Handling Phosphorus Oxychloride

Question 7: What are the absolute minimum safety requirements for handling multi-hundred liter quantities of POCl₃?

Answer: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water. Handling it at scale requires stringent engineering and administrative controls.

  • Engineering Controls:

    • Closed Systems: All transfers of POCl₃ should be conducted in a closed system using pressure/vacuum and dedicated transfer lines. Avoid open charging.

    • Materials of Construction: Use glass-lined steel reactors or Hastelloy. Stainless steel is susceptible to corrosion, especially in the presence of moisture.

    • Dedicated Scrubber: The reactor must be vented to a dedicated, high-capacity caustic scrubber to handle any emergency release of HCl and POCl₃ fumes.

  • Personal Protective Equipment (PPE):

    • A full-face respirator with an acid gas/vapor cartridge is mandatory.

    • Heavy-duty chemical resistant gloves (e.g., butyl rubber), apron, and boots are required. A full chemical-resistant suit is often necessary.

  • Emergency Preparedness:

    • Have large quantities of a neutralent like sodium bicarbonate or soda ash readily available to contain spills. Never use water on a POCl₃ spill.

    • Ensure safety showers and eyewash stations are in immediate proximity and are tested regularly. All personnel must be trained on the specific hazards and emergency procedures for POCl₃.

References
  • ResearchGate. (n.d.). Pd‐Catalyzed Cyclization of o‐Iodoanilines with Acrylates or Acrylic Acids: A Convenient One‐Step Route to 2‐Quinolinones. Available at: [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available at: [Link]

  • Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]

  • ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available at: [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • ResearchGate. (n.d.). Rapid Synthesis of Quinoline-4-carboxylic Acid Derivatives from Arylimines and 2-Substituted Acrylates or Acrylamides under Indium(III) Chloride and Microwave Activations. Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. Available at: [Link]

  • LabSolutions. (n.d.). 2,4-Dichloro-6-fluoro-quinoline. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 2,4-Dichloro-6-methoxyquinoline. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors. Available at: [Link]

  • ResearchGate. (n.d.). Safety Concerns with Fluoroquinolones. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 4-Chloro-6-fluoroquinoline. Available at: [Link]

  • AMiner. (n.d.). Fluoroquinolones: Synthesis and Application. Available at: [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Journal of Pharmaceutical Negative Results. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. Available at: [Link]

  • ChemUniverse. (n.d.). Request A Quote. Available at: [Link]

  • Pharma Info Nepal. (n.d.). KD-Tripathi-Pharmacology-Book.pdf. Available at: [Link]

  • Semantic Scholar. (n.d.). A new synthetic route to 7‐halo‐1‐cyclopropyl‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents. Available at: [Link]

  • Google Books. (2001). Supercritical Fluid Extraction of 2,4,6-trichloroanisole from Cork.

Sources

Technical Support Center: Degradation Pathways of Fluoroquinolone Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of fluoroquinolone intermediates. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimental work. It moves beyond simple protocols to explain the underlying scientific principles, ensuring you can confidently troubleshoot and optimize your studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise when studying the degradation of fluoroquinolones.

Q1: What are the primary degradation pathways for fluoroquinolones?

A1: Fluoroquinolones (FQs) primarily degrade through attacks on three main sites of the molecule: the piperazine ring, the quinolone core, and the cyclopropyl group.[1] The specific pathway is highly dependent on the degradation method employed (e.g., photodegradation, ozonation, biodegradation). Common reactions include hydroxylation, dealkylation, defluorination, and cleavage of the piperazine or quinolone rings.[2][3][4][5] For instance, oxidation by manganese oxide often targets the piperazine moiety, leading to dealkylation and hydroxylation products while leaving the quinolone ring intact.[6]

Q2: Why am I seeing so many different intermediates in my LC-MS analysis?

A2: The formation of numerous intermediates is common due to the multiple reactive sites on the fluoroquinolone structure.[4][7] The degradation process is rarely a single-step reaction. Instead, it's a cascade of parallel and sequential reactions. For example, in ozonation, both molecular ozone and hydroxyl radicals can attack the molecule simultaneously at different positions, leading to a complex mixture of products.[4][7] The number of identified products can be extensive; studies have identified over 20 degradation products for ciprofloxacin and norfloxacin during ozonation.[4][7]

Q3: Can degradation actually increase the toxicity of the sample?

A3: Yes, it is a critical consideration. While the goal of degradation is detoxification, some intermediate products can be more toxic than the parent compound.[5][8][9] For example, certain degradation pathways can lead to the formation of by-products with heightened health risks.[5][8] Therefore, it is crucial not only to track the disappearance of the parent fluoroquinolone but also to identify the major intermediates and assess the overall toxicity of the treated sample using bioassays.[1][10]

Q4: How does pH influence the degradation pathways?

A4: pH is a critical parameter that can significantly alter degradation rates and pathways. It affects the speciation of the fluoroquinolone molecule (cationic, zwitterionic, or anionic form), which in turn influences its reactivity. For instance, in photodegradation, more transformation products are often formed at alkaline pH compared to neutral pH.[11] In ozonation, a higher pH can promote the generation of highly reactive hydroxyl radicals, leading to different product profiles compared to direct ozonation at lower pH.[12]

Q5: What is the role of the matrix (e.g., wastewater, soil) in degradation studies?

A5: The sample matrix can have a profound impact on degradation. Organic matter and inorganic ions in wastewater can act as scavengers of reactive species, slowing down the degradation of the target fluoroquinolone.[1] Conversely, some matrix components, like manganese oxides in soil, can catalyze degradation.[6] It is essential to perform experiments in both clean water and the relevant environmental matrix to understand these effects.

Section 2: Troubleshooting Experimental Workflows

This section provides practical, cause-and-effect-based troubleshooting for common experimental challenges.

Issue 1: Poor Separation or Unidentified Peaks in LC-MS/MS Analysis

You Observe: Co-eluting peaks, broad peak shapes, or a forest of small, unidentified peaks in your chromatogram.

Underlying Cause & Solution:

The complexity of the degradation sample often challenges chromatographic separation. The intermediates can have very similar polarities and structures.

  • Expertise & Experience: Do not assume a standard C18 column is sufficient. Fluoroquinolone intermediates can be polar. Consider a column with a different selectivity, such as a pentafluorophenyl (PFP) phase, which can offer unique interactions and improve the separation of these compounds.[13][14][15]

  • Trustworthiness (Self-Validation): Your analytical method must be able to separate the parent drug from its primary degradation products. This is a core requirement for a "stability-indicating method".[16][17][18]

    • Protocol: Spike your degraded sample with a small amount of the parent compound standard. If the parent peak is symmetrical and well-resolved from adjacent peaks, your method has a basic level of specificity.

  • Authoritative Grounding: Method validation is key. Ensure your method is properly validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[17]

Troubleshooting Protocol: Optimizing LC-MS/MS for Intermediate Analysis
  • Mobile Phase Optimization:

    • Step 1a: Start with a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Step 1b: If co-elution occurs, try a shallower gradient to increase resolution between closely eluting peaks.

    • Step 1c: Experiment with different mobile phase additives. Formic acid is standard, but ammonium formate or ammonium acetate can sometimes improve peak shape and ionization efficiency.

  • Column Selection:

    • Step 2a: If a C18 column fails to provide adequate separation, switch to a PFP or a polar-embedded phase column.

    • Step 2b: Ensure your column is not contaminated. Flush it with a strong solvent wash as recommended by the manufacturer.[19] Contamination from previous analyses is a common cause of unexpected peaks.[20]

  • MS Parameter Tuning:

    • Step 3a: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the molecular formulas of unknown peaks.[13][14][15] This is crucial for tentative identification.

    • Step 3b: Acquire data in both positive and negative ionization modes. Some intermediates may ionize more efficiently in one mode over the other.

Issue 2: Inconsistent Degradation Rates

You Observe: High variability in the percentage of fluoroquinolone degraded between replicate experiments.

Underlying Cause & Solution:

Inconsistent degradation rates often point to poor control over key experimental parameters. Advanced oxidation processes (AOPs), in particular, are sensitive to subtle changes in conditions.[21][22]

  • Expertise & Experience: The concentration of reactive oxygen species (ROS) is the main driver of degradation in AOPs. Any factor that influences ROS concentration will affect your results.

  • Trustworthiness (Self-Validation): Incorporate a positive control or a reference compound in your experiments. This can help you distinguish between issues with your experimental setup and inherent variability in the reaction.

  • Authoritative Grounding: Factors such as pH, temperature, and the presence of radical scavengers must be tightly controlled.[1][21]

Troubleshooting Protocol: Standardizing an Advanced Oxidation Experiment
  • Parameter Control:

    • Step 1a: Buffer your solution. The pH can drift during the experiment, especially in ozonation, affecting the reaction rate.[23]

    • Step 1b: Use a thermostatted reactor to maintain a constant temperature.[12]

    • Step 1c: Ensure consistent mixing throughout the experiment to guarantee homogenous distribution of reactants.

  • Reagent Purity and Dosage:

    • Step 2a: Use high-purity water and reagents. Trace metal impurities can catalyze or inhibit reactions in unpredictable ways.

    • Step 2b: For photochemical experiments, ensure the lamp output is consistent. Lamp intensity can decrease with age. Use a radiometer to check the light intensity before each experiment.

    • Step 2c: For experiments involving catalysts (e.g., TiO2, Fenton's reagent), ensure the catalyst is well-dispersed and the dosage is precise.[3]

  • Quenching the Reaction:

    • Step 3a: At each time point, the degradation reaction must be stopped immediately and completely. For AOPs, this is typically done by adding a quenching agent (e.g., sodium thiosulfate for ozone, methanol for hydroxyl radicals).

    • Step 3b: Ensure you add a sufficient excess of the quenching agent to stop the reaction instantly. Incomplete quenching will lead to artificially high degradation values for later time points.

Section 3: Visualizing Degradation Pathways

Understanding the sequence of bond-breaking and formation is key to elucidating degradation mechanisms. The following diagrams illustrate common pathways for different degradation methods.

Pathway 1: Generalized Photodegradation of Ciprofloxacin

This pathway illustrates the primary reactions occurring during UV irradiation, including attacks on the piperazine ring and the quinolone core.[1]

G Ciprofloxacin Ciprofloxacin P1 Defluorination & Hydroxylation Ciprofloxacin->P1 hν, OH• P2 Piperazine Ring Opening Ciprofloxacin->P2 P3 Decarboxylation Ciprofloxacin->P3 P4 Further Oxidation Products P1->P4 P2->P4 P3->P4

Caption: Key reactions in the photodegradation of Ciprofloxacin.

Pathway 2: Ozonation of Norfloxacin

Ozonation involves attacks by both molecular ozone (O₃) and hydroxyl radicals (•OH), leading to a diverse range of intermediates.[4][7]

G cluster_piperazine Piperazine Ring Attack cluster_quinolone Quinolone Moiety Attack Norfloxacin Norfloxacin P_Piperazine_O3 Hydroxylation (O₃) Norfloxacin->P_Piperazine_O3 O₃ P_Piperazine_OH Ring Cleavage (•OH) Norfloxacin->P_Piperazine_OH •OH P_Quinolone_OH Ring Opening (•OH) Norfloxacin->P_Quinolone_OH •OH Final_Products Smaller Organic Acids P_Piperazine_O3->Final_Products P_Piperazine_OH->Final_Products P_Quinolone_OH->Final_Products G Enrofloxacin Enrofloxacin Ciprofloxacin Ciprofloxacin (De-ethylation) Enrofloxacin->Ciprofloxacin Microbial Enzymes Hydroxylated_Intermediates Hydroxylated Congeners Enrofloxacin->Hydroxylated_Intermediates Norfloxacin Norfloxacin Ciprofloxacin->Norfloxacin Ring_Cleavage_Products Ring Cleavage Products Hydroxylated_Intermediates->Ring_Cleavage_Products

Sources

Technical Support Center: Managing Impurities in 2,4-Dichloro-6-fluoroquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Quinolone Synthesis

Welcome to the technical support center for 2,4-Dichloro-6-fluoroquinoline. As a pivotal intermediate in the synthesis of advanced pharmaceutical agents, particularly in the fluoroquinolone class of antibiotics and targeted kinase inhibitors, the purity of this scaffold is paramount.[1][2] Impurities, even at trace levels, can propagate through multi-step syntheses, leading to final active pharmaceutical ingredients (APIs) with compromised safety, efficacy, and regulatory compliance.[3][4][5]

This guide is structured to provide researchers, process chemists, and drug development professionals with actionable insights and solutions to common challenges encountered during reactions with this compound. We will move from frequently asked questions addressing common impurities to in-depth troubleshooting workflows and validated analytical protocols. Our approach is grounded in mechanistic understanding to empower you not just to solve problems, but to prevent them.

Frequently Asked Questions (FAQs)

Q1: My reaction with a primary amine is showing two major product peaks on the HPLC/LC-MS. What is the likely identity of the second product?

Answer: You are most likely observing the formation of regioisomers. This compound has two reactive chlorine atoms, at the C4 and C2 positions. In nucleophilic aromatic substitution (SNAr) reactions, the C4 position is significantly more reactive than the C2 position. This is a well-documented phenomenon in related 2,4-dichloroquinazoline systems, and the same electronic principles apply here.[6][7]

  • Expected Product: The desired product is the C4-substituted isomer, where the nucleophile (your amine) has replaced the chlorine at the C4 position.

  • Likely Impurity: The secondary peak is almost certainly the C2-substituted isomer.

Causality: The higher reactivity of the C4 position is due to the superior ability of the heterocyclic nitrogen atom at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack at C4 through resonance. While C2 substitution is possible, it typically requires more forcing conditions (e.g., higher temperatures, longer reaction times).[7]

Mitigation Strategy:

  • Temperature Control: Maintain the lowest effective temperature for the reaction. Start with room temperature or even 0 °C and monitor for conversion.

  • Reaction Time: Monitor the reaction closely by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of the thermodynamically more stable, but kinetically slower-forming, C2 isomer.

Q2: I'm seeing a third peak with a mass corresponding to the addition of my nucleophile and the loss of both chlorine atoms. How can I prevent this disubstitution?

Answer: This peak is the 2,4-disubstituted product, an over-reaction impurity. It forms when a second molecule of your nucleophile reacts with the initial C4-substituted product, displacing the chlorine at the C2 position.

Causality: As mentioned in Q1, the C2 position is less reactive but can be substituted under more forcing conditions.[7] If your reaction temperature is too high, your reaction time is excessively long, or you are using a large excess of a highly reactive nucleophile, you will promote this secondary reaction.

Mitigation Strategy:

  • Stoichiometry: Use a controlled amount of the nucleophile. A slight excess (e.g., 1.05 to 1.2 equivalents) is often sufficient. Avoid using large excesses.

  • Controlled Addition: For highly reactive nucleophiles, consider the slow, portion-wise, or syringe-pump addition of the nucleophile to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature Management: Avoid high temperatures. Disubstitution is significantly more prevalent at elevated temperatures.

Q3: My mass spec data shows a peak with a mass 18 units lower than my expected product. What is this impurity?

Answer: This strongly suggests a hydrolysis product, where one of the chlorine atoms has been replaced by a hydroxyl (-OH) group. The mass difference corresponds to the replacement of Cl (approx. 35.5 amu) with OH (approx. 17 amu), a net change of ~ -18.5. This can happen to the starting material (forming 4-chloro-6-fluoroquinolin-2(1H)-one or 2-chloro-6-fluoroquinolin-4(1H)-one) or to your product.

Causality: The chloro-positions on the quinoline ring are electrophilic and susceptible to attack by water, especially in the presence of a base or at elevated temperatures.[8] Hydrolysis is a common degradation pathway for halogenated heterocycles.[8]

Mitigation Strategy:

  • Anhydrous Conditions: Ensure your solvents and reagents are dry. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Selection: Use non-aqueous bases (e.g., triethylamine, DBU, or potassium carbonate) where possible. If an aqueous base is required, use it at low temperatures and for the shortest time necessary.

  • Work-up Procedure: Minimize the exposure of the reaction mixture to aqueous conditions during work-up. If an aqueous wash is necessary, perform it quickly and at a low temperature.

Visual Guide to Impurity Formation

The following diagram illustrates the primary reaction pathway and the competing side reactions that lead to common impurities.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Start This compound Prod_C4 Desired Product (C4-Substituted) Start->Prod_C4 + Nucleophile (Mild Conditions) Imp_C2 Regioisomer Impurity (C2-Substituted) Start->Imp_C2 + Nucleophile (Harsh Conditions) Imp_Hydrolysis Hydrolysis Impurity (e.g., 4-Chloro-2-hydroxy...) Start->Imp_Hydrolysis + H2O (Base/Heat) Nuc Nucleophile (e.g., R-NH2) Imp_DiSub Disubstituted Impurity Prod_C4->Imp_DiSub + Nucleophile (Excess Nu, High Temp) Water H2O (Trace Moisture)

Caption: Reaction pathways for this compound.

Troubleshooting Guide: A Systematic Approach

When an unknown impurity is detected above the identification threshold (typically >0.10% as per ICH guidelines[4]), a systematic approach is required.[3]

Step 1: Characterization of the Impurity

The first step is to gather as much information as possible about the impurity.[2][3]

Analytical TechniqueInformation Gained
HPLC-UV Retention time (polarity relative to starting material and product), UV-Vis spectrum (chromophore similarity).[9][10]
LC-MS Accurate molecular weight. This is the most critical piece of data for generating a molecular formula and proposing a structure.[11][12]
High-Resolution MS (HRMS) Provides a highly accurate mass, allowing for the confident determination of the elemental composition.[11][12]
Isolation & NMR If the impurity level is high enough, isolation (e.g., by preparative HPLC) followed by 1D/2D NMR analysis provides definitive structural confirmation.[6][9]
Step 2: Logical Troubleshooting Workflow

Use the following workflow to diagnose and resolve impurity issues.

T Start Impurity Detected (e.g., >0.10% by HPLC) Characterize Characterize Impurity (LC-MS, HRMS) Start->Characterize Decision Impurity Structure Identified? Characterize->Decision Isolate Isolate Impurity (Prep-HPLC, etc.) Characterize (NMR) Decision->Isolate No Known Known Impurity? (Regioisomer, Di-Sub, etc.) Decision->Known Yes Isolate->Known Unknown Unknown Process Impurity Known->Unknown No Optimize Optimize Reaction (Temp, Time, Stoich.) (See FAQs) Known->Optimize Yes RootCause Root Cause Analysis: - Starting Materials? - Reagent Stability? - Side Reaction? Unknown->RootCause Control Implement Control & Monitor Optimize->Control RootCause->Optimize Purge Develop Purge Step (Recrystallization, Chromatography) RootCause->Purge Purge->Control

Caption: Systematic workflow for impurity identification and control.

Recommended Analytical & Experimental Protocols

Protocol 1: Standard HPLC-UV Purity Analysis

This method is a robust starting point for analyzing the purity of reaction mixtures involving this compound.[9][10]

ParameterSpecificationRationale
Instrumentation HPLC or UPLC system with UV-Vis DetectorStandard for purity assessment of non-volatile organic compounds.[13]
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Good general-purpose column for separating compounds of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Program 0-2 min: 10% B; 2-20 min: 10% to 95% B; 20-25 min: 95% B; 25-26 min: 95% to 10% B; 26-30 min: 10% BA broad gradient ensures elution of both polar and non-polar components.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 35 °CEnsures reproducible retention times.
Detection Wavelength 254 nm and 320 nmQuinoline systems typically have strong absorbance at these wavelengths.
Injection Volume 5 µL
Sample Prep. Dissolve sample in Acetonitrile or DMSO to ~1 mg/mLEnsure complete dissolution.
Protocol 2: Forced Degradation Study Workflow

A forced degradation study intentionally stresses the drug substance to identify potential degradation products that could form during storage, ensuring the analytical method is "stability-indicating".[14]

Objective: To identify potential hydrolysis, oxidative, and photolytic impurities.

Methodology:

  • Prepare Stock Solution: Create a ~1 mg/mL solution of your purified C4-substituted product in acetonitrile/water (50:50).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, labeled vials for each condition:

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 80 °C for 48 hours.

    • Photolytic: Expose the stock solution to a photostability chamber (ICH Q1B conditions).

    • Control: Keep one vial at room temperature, protected from light.

  • Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), take an aliquot from each vial.

    • If necessary, neutralize the acid/base samples before injection.

    • Analyze all samples by HPLC-UV and LC-MS against the control sample.

  • Evaluation:

    • Identify any new peaks that appear in the stressed samples.

    • Characterize these peaks using LC-MS to determine their mass.

    • This provides insight into the compound's stability and potential degradation pathways.

References

  • Jain, D., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available at: [Link]

  • Patel, B., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. Available at: [Link]

  • da Silva, G. V. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Regis Technologies. Available at: [Link]

  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2024). Pharma Begin. Available at: [Link]

  • 2,4-Dichloro-6-fluoroquinazoline. (n.d.). PubChem. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. Available at: [Link]

  • Wang, L., et al. (2025). Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Organica.org. Available at: [Link]

  • Wadekar, K. R., et al. (2012). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. Available at: [Link]

  • Teasdale, A., et al. (2013). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. Available at: [Link]

  • 2,4-Dichloro-6-fluoro-quinoline. (n.d.). LabSolutions. Available at: [Link]

  • 2-Chloro-6-fluoroquinoline-3-carbaldehyde. (n.d.). PubChem. Available at: [Link]

  • Kumar, A., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Rahman, N., & Hejaz, H. (2020). fluoroquinolones: official and reported methods of analysis (review). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Mekheimer, R., et al. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

Sources

Technical Support Center: Preventing Over-reaction in the Functionalization of Dichloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide troubleshooting assistance and in-depth answers to common challenges encountered during the selective functionalization of dichloroquinolines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you rationalize your observations and strategically optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most pressing issues related to controlling reactivity and selectivity.

Q1: I am consistently getting di-substituted product when I only want to functionalize one position on my 2,4-dichloroquinoline. How can I improve mono-selectivity?

A1: This is the most common challenge and arises from the high reactivity of both chlorine atoms. Achieving mono-substitution requires carefully tuning the reaction kinetics to favor the first substitution while disfavoring the second. Here are the key parameters to control:

  • Stoichiometry: This is your first line of defense. Instead of using a 1:1 ratio of your dichloroquinoline and coupling partner, use a slight excess of the dichloroquinoline (e.g., 1.1 to 1.5 equivalents). This ensures the coupling partner is consumed before significant di-substitution can occur.

  • Temperature and Reaction Time: Over-reaction is often a result of excessive thermal energy. Lowering the reaction temperature can significantly improve selectivity by favoring the reaction at the more activated position and slowing the rate of the second substitution.[1] It is crucial to monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the desired mono-substituted product is maximized.

  • Catalyst Loading: In some systems, a lower palladium catalyst loading (e.g., 1-2 mol%) can enhance selectivity.[1] High catalyst turnover can sometimes drive the reaction to completion (di-substitution) too quickly.

  • Slow Addition: If adjusting the parameters above is insufficient, consider slowly adding the coupling partner (e.g., boronic acid solution) to the reaction mixture via a syringe pump over several hours. This keeps the concentration of the nucleophile low at any given moment, statistically favoring the reaction with the more abundant starting dichloroquinoline over the newly formed mono-substituted intermediate.

Q2: My reaction is working, but I'm getting a mixture of C2- and C4-substituted isomers. How do I control the regioselectivity?

A2: Controlling which chlorine atom reacts is a more nuanced problem governed by a balance of electronic and steric factors. The C2 position is generally more electron-deficient due to the inductive effect of the adjacent nitrogen atom, making it inherently more reactive towards nucleophilic attack in many cross-coupling reactions.[2][3] However, this preference can be overridden.

  • Exploit Inherent Reactivity: For C2-selective reactions, standard phosphine ligands like triphenylphosphine (PPh₃) or 1,3-Bis(diphenylphosphino)propane (dppp) often provide good selectivity, favoring the electronically activated C2 position.[1][4]

  • Ligand-Controlled Selectivity: This is the most powerful strategy for directing substitution to the C4 position. Very sterically hindered N-heterocyclic carbene (NHC) ligands, such as SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride), can effectively block the C2 position, forcing the palladium catalyst to coordinate and react at the less hindered C4 site.[2][5] This approach has been shown to achieve high C4-selectivity (up to ~10:1) in Suzuki, Negishi, and Kumada couplings.[2][5]

  • "Ligand-Free" Conditions: Interestingly, for Suzuki reactions, ligand-free conditions, often referred to as "Jeffery" conditions (using a phase-transfer catalyst like a tetralkylammonium salt), can dramatically enhance C4-selectivity to greater than 99:1 in some cases.[2] This is thought to involve the formation of different palladium species in solution.

Ligand TypeExample LigandsFavored PositionRationaleApplicable Reactions
Standard Phosphines PPh₃, dpppC2Follows inherent electronic preference of the quinoline ring.[1]Suzuki, Sonogashira[4][6]
Bulky NHCs IPr, SIPrC4Steric hindrance blocks the more crowded C2 position.[2][5]Suzuki, Negishi, Kumada[2]
None ("Jeffery") N/A (uses phase-transfer catalyst)C4Mechanistic role of multinuclear Pd species is proposed.[5]Suzuki
Q3: I need to introduce two different functional groups sequentially. What is the most reliable strategy?

A3: Sequential functionalization is the ultimate test of selectivity control. The key is to create a significant difference in reactivity between the two halogenated positions.

  • Strategy 1: Employing Different Halogens (Orthogonal Reactivity): The most robust method is to start with a dihaloquinoline containing two different halogens. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl > F.[1] For example, starting with 2-chloro-4-iodoquinoline allows for a highly selective reaction at the C4-I bond under mild conditions, leaving the C2-Cl bond untouched. After the first coupling, you can then employ more forcing conditions (higher temperature, stronger base, different catalyst system) to functionalize the C2 position. A similar strategy has been demonstrated for 6-bromo-2-chloroquinoline in Buchwald-Hartwig aminations.[7][8]

  • Strategy 2: Exploiting Different Reaction Types: You can perform two different types of coupling reactions that have different requirements. For example, a Sonogashira coupling might be performed selectively at the C2 position of 2,4-dichloroquinoline, yielding a 2-alkynyl-4-chloroquinoline.[4][6] This product can then undergo a Suzuki coupling at the C4 position, which requires a different set of conditions, to furnish the 2-alkynyl-4-arylquinoline.[4][6]

Visualized Workflows and Mechanisms

Troubleshooting Over-reaction and Selectivity

This decision tree outlines a logical workflow for addressing common issues in dichloroquinoline functionalization.

G start Problem: Mixture of Products q1 What is the main issue? start->q1 is_disub Di-substitution (Over-reaction) q1->is_disub Over-reaction is_isomer Mixture of C2/C4 Isomers q1->is_isomer Wrong Site sol_disub Primary Solutions for Mono-selectivity is_disub->sol_disub sol_isomer Primary Solutions for Regioselectivity is_isomer->sol_isomer s1 Increase Dichloroquinoline Stoichiometry (1.2 eq) sol_disub->s1 s2 Lower Reaction Temperature sol_disub->s2 s3 Monitor Closely & Reduce Reaction Time sol_disub->s3 s4 Use Slow Addition of Coupling Partner sol_disub->s4 c2_select Goal: C2-Substitution sol_isomer->c2_select c4_select Goal: C4-Substitution sol_isomer->c4_select lig_c2 Use Standard Ligands (e.g., PPh3, dppp) c2_select->lig_c2 lig_c4 Use Bulky NHC Ligands (e.g., IPr, SIPr) c4_select->lig_c4 lig_free Try Ligand-Free 'Jeffery' Conditions (Suzuki) c4_select->lig_free

Caption: Troubleshooting decision workflow for functionalization.

Controlling Regioselectivity: Steric vs. Electronic Effects

The choice of ligand is paramount in directing substitution. This diagram illustrates how different catalyst complexes are directed to either the C2 or C4 position.

Caption: Ligand control of regioselectivity at C2 vs. C4.

Experimental Protocols

Protocol 1: C2-Selective Sonogashira Alkynylation of 2,4-Dichloroquinoline

This protocol is adapted from a procedure that demonstrates high selectivity for the C2 position using a standard catalyst system.[4][6]

  • Reagent Setup: To an oven-dried Schlenk flask, add 2,4-dichloroquinoline (1.0 equiv), 10% Palladium on carbon (Pd/C, 10 mol%), triphenylphosphine (PPh₃, 20 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents: Add degassed solvent (e.g., water or a mixture like dioxane/water) via syringe, followed by triethylamine (Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.5 equiv).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. The formation of di-alkynylated product should be minimal.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-alkynyl-4-chloroquinoline.

Protocol 2: C4-Selective Suzuki-Miyaura Arylation of 2,4-Dichloroquinoline

This protocol uses a sterically hindered NHC ligand to direct arylation to the C4 position.[2][5]

  • Reagent Setup: In a glovebox or under an inert atmosphere, add the 2,4-dichloroquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv) to an oven-dried vial.

  • Catalyst Preparation: In a separate vial, prepare the catalyst by adding the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the NHC ligand (e.g., IPr·HCl, 4 mol%).

  • Reaction Assembly: Add the catalyst mixture to the reagent vial. Add the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Seal the vial and heat the reaction mixture. C4-selective couplings with bulky NHC ligands can often proceed at moderate temperatures (e.g., 60-100 °C) or even room temperature.[2]

  • Monitoring: Monitor the reaction by GC-MS or LC-MS to determine the ratio of C4:C2 coupled product.

  • Work-up: Once the desired conversion is reached, cool the reaction. Dilute with ethyl acetate and filter through a plug of Celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to isolate the 4-aryl-2-chloroquinoline.

Protocol 3: Sequential C4-Arylation / C2-Amination of 6-Bromo-2-chloroquinoline

This workflow exemplifies the orthogonal functionalization strategy based on differential halogen reactivity.[7][8]

Step A: C6-Selective Buchwald-Hartwig Amination (targeting the Aryl Bromide)

  • Setup: To a Schlenk flask, add 6-bromo-2-chloroquinoline (1.0 equiv), the desired amine (1.2 equiv), a suitable base (e.g., NaOtBu or K₂CO₃, 2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP, 3-6 mol%).

  • Reaction: Evacuate and backfill the flask with inert gas. Add degassed toluene or dioxane. Heat the mixture (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC/LC-MS.

  • Isolation: After cooling, perform a standard aqueous work-up and purify by column chromatography to yield the 6-amino-2-chloroquinoline intermediate.

Step B: C2-Selective Buchwald-Hartwig Amination (targeting the Heteroaryl Chloride)

  • Setup: The isolated 6-amino-2-chloroquinoline (1.0 equiv) is subjected to a second Buchwald-Hartwig reaction. A different amine can be used, or an ammonia equivalent like lithium bis(trimethylsilyl)amide (LHMDS) can be employed to install a primary amine.[7]

  • Reaction: This step often requires a more active catalyst system (e.g., a more electron-rich ligand or higher temperature) to activate the less reactive C-Cl bond.

  • Isolation: A final work-up and purification will yield the desired di-functionalized quinoline.

References

  • Technical Support Center: Regioselective Functionalization of Dihaloquinolines - Benchchem. (n.d.).
  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.).
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009). Beilstein Journal of Organic Chemistry, 5, 37. [Link]

  • Abell, A. D., & Morris, K. A. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - Organic Chemistry Portal. (n.d.).
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline - NIH. (2009).
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - Beilstein Journals. (n.d.).
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.).
  • Request PDF. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects - EMBIBE. (2023, January 24).
  • Difference Between Electronic and Steric Effects. (2019, December 2).

Sources

Technical Support Center: Reaction Monitoring for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for monitoring quinoline synthesis reactions. This center is designed for researchers, chemists, and drug development professionals to navigate the complexities of tracking reaction progress, ensuring optimal yields, and troubleshooting common issues encountered during these crucial synthetic processes. Quinolines are foundational scaffolds in medicinal chemistry, and robust, real-time monitoring is paramount for efficient and reproducible synthesis.[1] This guide provides in-depth, field-proven insights into various monitoring techniques, from classic chromatography to advanced in-situ spectroscopy.

The Critical Role of Reaction Monitoring

Quinoline synthesis, through classic named reactions like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, often involves strongly acidic or basic conditions, high temperatures, and can be notoriously exothermic.[2][3][4][5] These factors can lead to significant byproduct formation, tarring, and low yields if not carefully controlled.[2][3] Effective reaction monitoring allows for:

  • Optimization of Reaction Parameters: Precisely determine the optimal reaction time, temperature, and catalyst loading.[2]

  • Improved Yield and Purity: Minimize the formation of impurities and byproducts by stopping the reaction at the ideal point.[2]

  • Enhanced Safety: Control exothermic reactions by monitoring their rate in real-time.[2][3]

  • Mechanistic Understanding: Gain insights into reaction kinetics and the formation of intermediates.[6][7]

This guide is structured to address specific challenges and questions related to the most common monitoring techniques.

Section 1: Troubleshooting In-Situ Monitoring Techniques

In-situ (in the reaction mixture) monitoring provides real-time data on the consumption of reactants and the formation of products and intermediates. This section addresses common issues with these powerful techniques.

In-Situ FTIR/Raman Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools for monitoring molecular vibrations, offering a non-invasive way to track changes in functional groups.[8][9][10][11]

Q: My FTIR/Raman signal is very noisy, and I can't distinguish the peaks of my reactants and product. What's causing this?

A: Signal noise in vibrational spectroscopy can arise from several sources. Here’s a systematic approach to troubleshoot:

  • Poor Probe Immersion/Positioning: Ensure the probe tip is fully and consistently submerged in the reaction mixture, away from the vortex of agitation, to get a representative sample.

  • Interference from Solids: In heterogeneous reactions, solid particles can scatter the light source, leading to a poor signal-to-noise ratio. If possible, position the probe in a region with lower solid density.

  • Fluorescence Interference (Raman): Highly colored reaction mixtures or impurities can cause fluorescence that overwhelms the Raman signal. Try changing the laser excitation wavelength (e.g., from 532 nm to 785 nm or 1064 nm) to mitigate this.

  • Solvent and Reagent Peaks: Your solvent or high-concentration reagents might have strong absorbances that mask the peaks of interest.[12] Create a spectral library of all starting materials and the solvent to identify regions of overlap.

Q: I'm seeing unexpected peaks appear and disappear during my Combes quinoline synthesis. Are these intermediates?

A: It's highly likely. In-situ FTIR and Raman are excellent for detecting transient species.[13] The Combes synthesis proceeds through an enamine intermediate.[1][14][15] You are likely observing the formation and subsequent consumption of this intermediate. To confirm:

  • Correlate with Known Mechanisms: Compare the appearance and disappearance of these peaks with the expected reaction mechanism.[1][14]

  • Kinetic Profiling: Plot the intensity of the new peaks over time. An intermediate's concentration should rise and then fall as the final product forms.[16]

  • Computational Spectroscopy: If possible, use DFT calculations to predict the vibrational frequencies of expected intermediates and compare them to your experimental data.[17]

Q: How can I get quantitative data from my in-situ FTIR/Raman spectra?

A: To move from qualitative monitoring to quantitative analysis, you need to build a calibration model.[13][18]

  • Collect Calibration Spectra: Run a series of reactions with known concentrations of starting materials and product, or prepare standard mixtures.

  • Offline Analysis: For each calibration spectrum, take a sample and analyze it using a validated offline method like HPLC to get precise concentration data.[18]

  • Multivariate Analysis: Use software to build a Partial Least Squares (PLS) regression model that correlates the spectral data with the concentration data from your offline analysis.[19] This model can then be used to predict concentrations in real-time for future reactions.[18]

In-Situ NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural detail, making it a powerful tool for monitoring complex reactions and identifying unknown species directly in the reaction vessel.[20]

Q: My peaks in the in-situ NMR spectrum are broad and distorted. How can I fix this?

A: Peak broadening and distortion are common in in-situ NMR and can obscure important information.[12][20][21] The primary causes are:

  • Magnetic Field Inhomogeneity: The presence of reactants, catalysts, and stirring can disrupt the magnetic field homogeneity. Ensure you are using a vortex plug and that the NMR tube is properly centered. Re-shimming the spectrometer with the reaction mixture inside can sometimes help.[20][21]

  • Paramagnetic Species: If your reaction involves paramagnetic metals (e.g., as catalysts), this can cause significant peak broadening. There is often little that can be done in this case, but sometimes diluting the sample can help.

  • High Viscosity or Precipitation: As the reaction progresses, the viscosity may increase, or the product may start to precipitate, leading to broader lines.[12] Ensure your compound remains soluble throughout the experiment.

  • Chemical Exchange: If protons are exchanging between different chemical environments on a timescale similar to the NMR measurement, this can lead to peak broadening. Try acquiring the spectrum at a different temperature to see if the peaks sharpen.[12]

Q: The solvent signal is overwhelming the peaks of my product in a ¹H NMR spectrum. What can I do?

A: This is a very common issue, especially when trying to observe low-concentration species.[22]

  • Solvent Suppression Techniques: Use a pre-saturation or a WATERGATE (Water suppression by gradient-tailored excitation) pulse sequence to suppress the large solvent peak.[22]

  • Use of Deuterated Reagents: If possible, use deuterated versions of one of the reactants to simplify the spectrum in that region.

  • Adjust Receiver Gain: A very strong solvent signal can saturate the detector. Manually reducing the receiver gain can sometimes help to reveal smaller peaks, although this will reduce the overall signal-to-noise ratio.[22]

Q: Can I monitor a Friedländer synthesis using ¹⁹F NMR?

A: Yes, if your substrates contain a fluorine atom. ¹⁹F NMR is an excellent technique for reaction monitoring due to its high sensitivity and wide chemical shift range, with virtually no background signal. One study on the Combes reaction successfully used ¹⁹F NMR to monitor the consumption of a fluorinated diketone intermediate and the formation of the corresponding quinoline product, allowing for detailed kinetic analysis.[6] This approach is directly transferable to other quinoline syntheses like the Friedländer, provided you have a fluorine-containing starting material.

Section 2: General FAQs for Quinoline Synthesis Monitoring

This section addresses broader questions that apply to various monitoring techniques and specific quinoline synthesis reactions.

Q: My Skraup/Doebner-von Miller reaction is turning into a dark, viscous tar, making it impossible to sample for TLC or HPLC. How can I monitor it?

A: Tar formation is a notorious problem in these reactions due to the harsh acidic conditions and high temperatures, which cause polymerization of reactants and intermediates.[2][3]

  • In-Situ Techniques are Ideal: This is a prime scenario where in-situ monitoring (FTIR, Raman, or NMR) is superior. These techniques do not require sample extraction and can analyze the reaction mixture directly, even if it is dark and viscous.

  • For Offline Analysis: If you must use offline methods, try diluting a small aliquot of the reaction mixture with a strong solvent (e.g., DMSO, DMF) and then filtering it through a syringe filter before injection or spotting. This may help remove some of the polymeric material.

  • Focus on Prevention: The best strategy is to optimize the reaction to minimize tarring. This includes slow addition of reagents, controlling the exotherm with cooling, and using moderators like ferrous sulfate in the Skraup synthesis.[2][3]

Q: How do I choose the best monitoring technique for my specific quinoline synthesis?

A: The choice depends on the reaction conditions, the information you need, and the available equipment.

Technique Best For... Advantages Limitations
TLC Quick, qualitative checks for reaction completion.[2]Simple, cheap, and fast.[2]Not quantitative; difficult for tarry mixtures; may not resolve all components.
HPLC/GC Quantitative analysis of reaction kinetics and purity.Highly accurate and reproducible; can separate complex mixtures.Requires sampling and workup; not real-time; risk of sample degradation.[23]
In-Situ FTIR Real-time monitoring of functional group changes; good for kinetics.[8]Non-invasive; provides real-time data; robust probes available.[8]Water and other polar solvents can have strong absorbances; complex spectra may require chemometrics.[24]
In-Situ Raman Monitoring reactions in aqueous media; good for C=C and C=N bonds.[18][25][26]Water is a weak Raman scatterer; less spectral overlap than FTIR.[25][26]Can suffer from fluorescence; generally less sensitive than FTIR.[26][27]
In-Situ NMR Detailed structural elucidation of intermediates and byproducts; mechanistic studies.[6][20]Provides unambiguous structural information.[20]Lower sensitivity; requires specialized probes; sensitive to magnetic field distortions.[21]

Q: My reaction is performed at a very high temperature (>200 °C). Can I still use in-situ probes?

A: Yes, but with caution. Many standard in-situ probes are not rated for extremely high temperatures. However, specialized high-temperature, high-pressure probes for FTIR, Raman, and NMR are available. It is crucial to:

  • Check Manufacturer Specifications: Ensure your probe and its materials are compatible with the reaction temperature, pressure, and chemical environment to avoid damage and ensure safety.[28]

  • Consider Solvent Stability: At very high temperatures, even stable organic solvents can degrade.[29][30] This can complicate your spectra and the reaction itself.

  • Ensure Proper Sealing: For reactions above the solvent's boiling point, a sealed, pressure-rated vessel is essential.

Section 3: Protocols and Workflows

Protocol 1: General Procedure for In-Situ FTIR Monitoring of a Friedländer Synthesis

This protocol outlines the steps for monitoring the acid-catalyzed condensation of 2-aminobenzophenone with acetone to form 2-methyl-4-phenylquinoline.

  • System Setup and Background Scan:

    • Assemble the reaction vessel with an overhead stirrer, condenser, and temperature probe.

    • Insert the in-situ FTIR probe (e.g., an ATR probe) into the reactor, ensuring the tip will be fully submerged.

    • Add the solvent (e.g., ethanol) and 2-aminobenzophenone to the vessel and start stirring.

    • Heat the mixture to the desired reaction temperature (e.g., 70 °C).

    • Once the temperature is stable, collect a background spectrum. This will subtract the spectral features of the solvent and the starting material at the reaction temperature.

  • Reaction Initiation and Data Collection:

    • Add the catalyst (e.g., p-toluenesulfonic acid) and allow it to dissolve.

    • Inject the acetone to start the reaction.

    • Immediately begin collecting spectra at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Monitor the disappearance of key reactant peaks (e.g., the C=O stretch of 2-aminobenzophenone around 1630 cm⁻¹).

    • Monitor the appearance of key product peaks (e.g., the C=N and aromatic C=C stretching vibrations of the quinoline ring, typically in the 1600-1450 cm⁻¹ region).

    • Plot the intensity or area of these peaks over time to generate a kinetic profile of the reaction. The reaction is complete when the product peak intensity plateaus.

Workflow Diagram: Troubleshooting Reaction Monitoring

This diagram illustrates a logical workflow for diagnosing and solving common issues during reaction monitoring.

TroubleshootingWorkflow Start Start Reaction Monitoring Problem Problem with Data Quality? Start->Problem CheckProbe Check Probe Position & Immersion Problem->CheckProbe Yes Continue Continue Monitoring Problem->Continue No CheckBackground Recollect Background Spectrum CheckProbe->CheckBackground CheckSolubility Is everything dissolved? Any precipitation? CheckBackground->CheckSolubility AdjustSolvent Change solvent or concentration CheckSolubility->AdjustSolvent Yes InSituSpecific In-Situ Specific Issue? CheckSolubility->InSituSpecific No AdjustSolvent->Continue Analyze Analyze Data Continue->Analyze NMR_Issue NMR: Check Shimming & Solvent Suppression InSituSpecific->NMR_Issue NMR Raman_Issue Raman: Check for Fluorescence Change Laser Wavelength InSituSpecific->Raman_Issue Raman NMR_Issue->Continue Raman_Issue->Continue

Caption: A decision-making workflow for troubleshooting common issues in reaction monitoring.

References

  • Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
  • ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF.
  • SDSU NMR Facility. (n.d.). Common Problems.
  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Nature. (s.d.). Use of Raman spectroscopy as a tool for in situ monitoring of microwave-promoted reactions.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • MDPI. (n.d.). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis.
  • ACS Publications. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (n.d.). Synthesis of quinolines from aniline and propanol over modified USY zeolite: Catalytic performance and mechanism evaluated by: In situ Fourier transform infrared spectroscopy.
  • RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy.
  • Medicilon. (n.d.). What is the Application of Process Analytical Technology in the Drug Development?
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?
  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
  • Chemistry World. (n.d.). Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures.
  • ACS Publications. (2014). In situ Monitoring of a Heterogeneous Etherification Reaction Using Quantitative Raman Spectroscopy.
  • YouTube. (2016). Monitor Kinetics with FTIR Spectroscopy and Thermal Data.
  • Beilstein Journals. (n.d.). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application.
  • PubMed. (2021). Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • ResearchGate. (n.d.). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions.
  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • RSC Publishing. (n.d.). Are activation barriers of 50–70 kcal mol −1 accessible for transformations in organic synthesis in solution?
  • ACS Publications. (2020). Management of the Heat of Reaction under Continuous Flow Conditions Using In-Line Monitoring Technologies | Organic Process Research & Development.
  • ResearchGate. (n.d.). USE OF PROCESS ANALYTICAL TECHNOLOGY (PAT) IN SMALL MOLECULE DRUG SUBSTANCE REACTION DEVELOPMENT.
  • Thermo Electric Instrumentation. (2024). Challenges in High-Temperature Environments.
  • Pharmaceutical Technology. (2023). Implementing Process Analytical Technology.
  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments.
  • De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for 2,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-fluoroquinoline is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of advanced pharmaceutical agents, including novel fluoroquinolone antibiotics. The strategic placement of its chloro and fluoro substituents offers versatile reactivity for the construction of complex molecular architectures. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a detailed examination of the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and limitations. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, facilitating informed decisions in the selection and optimization of synthetic strategies for this important intermediate.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The introduction of halogen substituents, particularly fluorine and chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, enhancing their metabolic stability, binding affinity, and overall efficacy. This compound, in particular, has emerged as a valuable precursor for the development of next-generation pharmaceuticals. The two chlorine atoms at positions 2 and 4 provide reactive handles for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the fluorine atom at position 6 is a common feature in many potent fluoroquinolone antibiotics, contributing to their antibacterial activity.

This guide will explore and compare the two most prevalent and strategically distinct methods for the synthesis of this compound:

  • The Gould-Jacobs Pathway: A classical and versatile approach involving the condensation of a substituted aniline with a malonic acid derivative, followed by thermal cyclization and subsequent chlorination.

  • The Vilsmeier-Haack Cyclization: A powerful one-pot method for the construction of 2-chloro-3-formylquinolines from N-arylacetamides, which can be further elaborated to the target molecule.

Each method will be presented with a detailed mechanistic overview, a step-by-step experimental protocol, and a discussion of its relative merits in terms of yield, scalability, and accessibility of starting materials.

Methodology 1: The Gould-Jacobs Pathway

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, offering a reliable and adaptable route to a wide array of substituted quinoline cores. The general strategy involves the reaction of an aniline with an ethoxymethylenemalonate derivative to form an anilinomethylenemalonate, which then undergoes thermal cyclization to a 4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis, decarboxylation, and chlorination afford the desired 2,4-dichloroquinoline.

Mechanistic Rationale

The synthesis of this compound via the Gould-Jacobs pathway typically commences with 4-fluoroaniline. The key steps are outlined below:

  • Condensation: 4-fluoroaniline reacts with diethyl ethoxymethylenemalonate (EMME) in a nucleophilic substitution reaction, displacing the ethoxy group to form diethyl 2-((4-fluorophenyl)amino)methylenemalonate.

  • Thermal Cyclization: The resulting enamine undergoes an intramolecular cyclization at high temperatures, typically in a high-boiling solvent like diphenyl ether. This step proceeds via an electrocyclic reaction to form the quinoline ring system, yielding ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The ester is saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield 6-fluoroquinolin-4-ol.

  • Chlorination: The final step involves the conversion of the 4-hydroxyquinoline and the tautomeric 2-hydroxyquinoline (quinolin-2-one) to the corresponding dichlorinated product using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

G

Gould-Jacobs Pathway for this compound Synthesis.
Experimental Protocol

Step 1: Synthesis of Diethyl 2-((4-fluorophenyl)amino)methylenemalonate

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 2-3 hours, allowing the ethanol byproduct to distill off.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the crude product is typically a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

  • Heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250 °C in a suitable reaction vessel.

  • Slowly add the crude diethyl 2-((4-fluorophenyl)amino)methylenemalonate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the temperature for 30-60 minutes to ensure complete cyclization.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent, and dry.

Step 3: Synthesis of 6-Fluoroquinolin-4-ol

  • Suspend the crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 2-4 hours until a clear solution is obtained, indicating complete saponification.

  • Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5.

  • The precipitated 6-fluoro-4-hydroxyquinoline-3-carboxylic acid is collected by filtration.

  • The moist filter cake is then heated in a high-boiling solvent (e.g., diphenyl ether) to effect decarboxylation, or heated neat at its melting point until gas evolution ceases.

  • The resulting 6-fluoroquinolin-4-ol is collected after cooling and washing.

Step 4: Synthesis of this compound

  • In a flask equipped with a reflux condenser and a gas trap, carefully add 6-fluoroquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After cooling, slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • The crude product will precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[1]

Methodology 2: Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. A significant extension of this reaction is its application in the synthesis of quinolines from N-arylacetamides. This approach offers a direct route to 2-chloro-3-formylquinolines, which are valuable intermediates that can be further modified.

Mechanistic Rationale

The synthesis of this compound via a Vilsmeier-Haack approach would likely start from N-(4-fluorophenyl)acetamide. The key steps are:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.

  • Electrophilic Attack and Cyclization: The N-(4-fluorophenyl)acetamide attacks the Vilsmeier reagent, leading to a series of intermediates that ultimately undergo an intramolecular electrophilic cyclization onto the aniline ring.

  • Aromatization and Chlorination: Subsequent elimination and hydrolysis steps lead to the formation of 2-chloro-6-fluoro-3-formylquinoline. The second chlorine atom at the 4-position is introduced by the excess POCl₃ acting as a chlorinating agent on the intermediate enol.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

G

Vilsmeier-Haack Pathway for Quinolone Synthesis.
Experimental Protocol

Step 1: Synthesis of N-(4-fluorophenyl)acetamide

  • Dissolve 4-fluoroaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Slowly add acetic anhydride (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • The product can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate. The solid is then washed with water and dried.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-6-fluoro-3-formylquinoline

  • In a three-necked flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0-4.0 eq) to N,N-dimethylformamide (DMF, 3.0-4.0 eq) to prepare the Vilsmeier reagent.

  • To this reagent, add N-(4-fluorophenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours.[2]

  • Monitor the reaction by TLC.

  • Cool the mixture and pour it cautiously onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Step 3: Conversion to this compound

The conversion of 2-chloro-6-fluoro-3-formylquinoline to the target molecule is not a direct, single-step process and represents a limitation of this route for the specific synthesis of this compound. It would require a multi-step sequence, potentially involving oxidation of the formyl group to a carboxylic acid, followed by decarboxylation and then chlorination of the 4-position, which adds complexity and may lower the overall yield compared to the Gould-Jacobs pathway.

Comparative Analysis

FeatureGould-Jacobs PathwayVilsmeier-Haack Cyclization
Starting Materials Readily available anilines and malonic esters.Anilines, which are then converted to acetanilides.
Number of Steps Multi-step (typically 4 steps).Can be a one-pot cyclization, but requires further transformations for the target molecule.
Reagents High-boiling solvents (diphenyl ether), POCl₃.POCl₃, DMF.
Reaction Conditions High temperatures for cyclization and reflux for chlorination.Moderate temperatures for cyclization.
Yield Generally moderate to good, but can be variable depending on the substrate and optimization.Yields for the initial cyclization are often good.
Scalability Well-established and scalable.Scalable, but the workup can be challenging due to the use of large amounts of POCl₃ and DMF.
Versatility Highly versatile for a wide range of substituted quinolines.Primarily yields 2-chloro-3-formylquinolines.
Directness to Target More direct route to 2,4-dichloroquinolines.Less direct for the synthesis of this compound, requiring additional functional group manipulations.

Conclusion

Both the Gould-Jacobs pathway and the Vilsmeier-Haack cyclization represent viable strategies for the synthesis of substituted quinolines. For the specific synthesis of this compound, the Gould-Jacobs pathway offers a more direct and established route . While it involves multiple steps, the starting materials are readily accessible, and the transformations are well-documented in the chemical literature. The Vilsmeier-Haack reaction, while an elegant method for constructing the quinoline core, is less suitable for the direct synthesis of the target molecule due to the need for subsequent, and potentially challenging, functional group manipulations.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale of the reaction, and the experience of the chemist. For the efficient and reliable production of this compound, the Gould-Jacobs pathway remains the more practical and recommended approach.

References

  • Ali, M. M.; Rajanna, K. C.; Prakash, P. K. S.
  • International Journal of Chemical Studies.
  • ResearchGate. Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis? [Link]

  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • Google Patents. 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • Google Patents. Novel method of synthesis of fluoroquinolones.
  • Google P
  • PrepChem.com. Synthesis of (b) 4-Chloro-6-fluoroquinoline. [Link]

Sources

A Comparative Guide to the Biological Activity of 2,4-Dichloro-6-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic introduction of halogen atoms, such as chlorine and fluorine, has been a proven method to enhance the therapeutic potential of these heterocyclic systems. This guide focuses on the largely unexplored class of 2,4-dichloro-6-fluoroquinoline derivatives. Due to a notable scarcity of direct research on this specific scaffold, this document provides a comprehensive comparison of the anticipated biological activities based on robust experimental data from structurally analogous compounds, including dichloroquinolines and fluoroquinolones. We will delve into the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives, supported by detailed experimental protocols and mechanistic insights to guide future research and drug discovery efforts in this promising area.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its rigid structure provides a versatile platform for chemical modifications, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The incorporation of a fluorine atom at the C-6 position is known to enhance metabolic stability and binding affinity, while chloro-substituents at the C-2 and C-4 positions can significantly modulate cytotoxic activity.[2] This unique combination in the this compound core suggests a high potential for potent biological activities.

Anticipated Biological Activities: A Comparative Analysis

Based on extensive research into related quinoline derivatives, we can project the likely biological activities of the this compound scaffold.

Anticancer Activity

Derivatives of 2,4-disubstituted quinolines have demonstrated significant potential as anticancer agents.[3] The primary mechanisms of action for many quinoline-based anticancer compounds involve the inhibition of protein kinases, disruption of the cell cycle, and the induction of apoptosis.[3][4]

Comparative Data from Structurally Related Compounds:

Compound ClassCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
Fluoroquinolone Analogs Various (NCI-60 panel)Mean GI50: 2.45 - 9.06Topoisomerase II inhibition, G2/M cell cycle arrest[5]
Ciprofloxacin Derivatives Bladder (T-24), Prostate (PC-3)3.24 - 28.55Topoisomerase II inhibition[6]
Levofloxacin Analogs Breast (MCF-7)1.69 - 2.82Not specified[7]
Ofloxacin Analogs Breast (MCF-7)GI50: 0.42Topoisomerase II inhibition, G1 cell cycle arrest[8]
Dichloro-styrylquinazolines Colon (Caco-2)2.5 - 5.0EGFR/VEGFR inhibition[9]

Mechanistic Insights: Inhibition of Topoisomerase II and Kinase Signaling

Fluoroquinolones are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV.[10] Interestingly, this activity extends to eukaryotic topoisomerase II, a critical enzyme for DNA replication in cancer cells, leading to DNA damage and apoptosis.[7][11] Furthermore, the quinoline scaffold is a key component of several FDA-approved kinase inhibitors used in oncology.[4] It is highly probable that this compound derivatives will also exhibit anticancer activity through these pathways.

Anticancer_Mechanism cluster_cell Cancer Cell Quinoline_Derivative This compound Derivative Topoisomerase_II Topoisomerase II Quinoline_Derivative->Topoisomerase_II Inhibition Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Quinoline_Derivative->Kinase Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Signaling_Cascade Proliferation & Survival Signaling Kinase->Signaling_Cascade Kinase->Signaling_Cascade Blocks Apoptosis Apoptosis Signaling_Cascade->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer mechanisms of this compound derivatives.

Antimicrobial Activity

Fluoroquinolones are a major class of synthetic antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[12] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10]

Comparative Data from Structurally Related Compounds:

Compound ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Quinolone-Rhodanine Conjugates M. tuberculosis H37Ra1.66 - 9.57--[13]
2-Sulfoether-4-quinolones S. aureus0.8 (µM)--[13]
Quinolone-Triazole Hybrids A. flavus12.5C. neoformans25[13]
7-Fluoroquinolone Derivatives S. aureus4.6 - 22A. niger>100[14]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of quinolones is highly dependent on the substituents at various positions of the ring system. The fluorine atom at C-6 is crucial for enhanced antibacterial activity. The substituents at C-2 and C-4, in the case of this compound, are expected to significantly influence the antimicrobial spectrum and potency.

Antimicrobial_Workflow Start Synthesized This compound Derivatives MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Determination Data_Analysis Data Analysis & Comparison to Reference Drugs MIC_Determination->Data_Analysis Bacterial_Strains Panel of Gram-positive & Gram-negative Bacteria Bacterial_Strains->MIC_Determination Fungal_Strains Panel of Fungal Strains Fungal_Strains->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for evaluating the antimicrobial activity of novel quinoline derivatives.

Anti-inflammatory Activity

Certain quinoline derivatives have been reported to possess anti-inflammatory properties.[15][16] The proposed mechanisms often involve the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the suppression of the NF-κB signaling pathway.

Comparative Data from Structurally Related Compounds:

Compound ClassAssayInhibition / IC50Mechanism of ActionReference
2-Substituted 3-Arylquinolines LPS-induced NO production-Inhibition of TNF-α and IL-6[15][16]
7-Chloro-4-(phenylselanyl) quinoline analogs Carrageenan-induced paw edema-Higher affinity for COX-2[17]
2-Chloro-4-(aryl amino)-quinazoline derivatives Protein denaturation inhibitionIC50: 1.772 µg/mlNot specified[18]

Mechanistic Insights: Modulation of Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives are likely due to their ability to interfere with key inflammatory signaling cascades. The this compound scaffold, with its unique electronic properties, could effectively modulate the activity of enzymes and transcription factors involved in the inflammatory response.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Conclusion and Future Directions

While direct experimental data on this compound derivatives is currently limited, the extensive body of research on structurally related dichloroquinolines and fluoroquinolones provides a strong rationale for their investigation as potent therapeutic agents. The comparative analysis presented in this guide suggests that this novel scaffold holds significant promise in the fields of oncology, infectious diseases, and inflammatory disorders. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the biological assays outlined herein. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development.

References

  • El-Masry, R., et al. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Bioorganic Chemistry, 156, 108163.
  • News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. Retrieved from [Link]

  • Wang, L., et al. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. European Journal of Medicinal Chemistry, 230, 114101.
  • Abdel-Gawad, H., et al. (2022). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 12(1), 12345.
  • El-Sayed, M. A. A., et al. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Advances, 13(1), 123-145.
  • Struga, M., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(5), 1666.
  • Jothilingam, S., et al. (2025). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences, 3(8), 2101-2109.
  • ResearchGate. (n.d.). Fluoroquinolones effectiveness. (A) - Comparison of cytotoxic.... Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 344.
  • El-Sayed, M. A. A., et al. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Advances, 13(1), 123-145.
  • Kumar, A., et al. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & Medicinal Chemistry Letters, 27(4), 817-822.
  • Wang, Y., et al. (2014). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1108.
  • Singh, A., & Singh, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 1-20.
  • Baran, M. Y., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Scientific Reports, 11(1), 1-12.
  • Chen, Y. L., et al. (2019). Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. Molecules, 24(6), 1162.
  • G. C. S. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(1), 1.
  • PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC advances, 11(38), 23589-23604.
  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 1-27.
  • Al-Hussain, S. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • El-Gamal, M. I., et al. (2022). Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Molecules, 27(1), 1.
  • Rasayan J. Chem. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. RASĀYAN Journal of Chemistry, 18(2).
  • Sari, M. H., et al. (2021). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Neurochemical Research, 46(7), 1776-1787.
  • ResearchGate. (n.d.). Structure-activity relationship of fluoroquinolones as anticancer agents. Retrieved from [Link]

  • Chen, Y. L., et al. (2019). Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. Molecules, 24(6), 1162.
  • Hooper, D. C., & Wolfson, J. S. (1989). Fluoroquinolone antimicrobial agents. The New England journal of medicine, 321(18), 1253-1264.
  • ResearchGate. (2025). (PDF) Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]

  • Jothilingam, S. (2025). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences, 3(8), 2101-2109.
  • Kumar, D., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

Sources

A Comparative Guide to In Silico ADME Prediction for 2,4-Dichloro-6-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of computational tools for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,4-dichloro-6-fluoroquinoline and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document offers a practical evaluation of various platforms, explains the causality behind computational choices, and provides actionable protocols for generating and interpreting predictive data.

Introduction: The Imperative of Early ADME Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant portion of drug candidates fail in late-stage development due to poor pharmacokinetic profiles.[1] In silico ADME modeling has emerged as an indispensable component of the early discovery pipeline, allowing for the rapid, cost-effective screening of large compound libraries to flag potential liabilities before significant resources are invested.[2][3] By predicting how a molecule will behave in the body, these computational methods enable chemists to prioritize and optimize lead compounds with greater efficiency.[2][4]

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[5] However, their ADME and toxicity profiles can be complex. Halogenation, a common strategy to modulate potency and metabolic stability, further complicates these predictions.[6] This guide focuses on this compound, a representative halogenated quinoline, to compare and contrast the predictive power of leading in silico tools.

Comparing the Platforms: Free Web Servers vs. Commercial Suites

The landscape of in silico ADME tools is diverse, ranging from accessible web-based servers to sophisticated commercial software packages. The choice of tool depends on various factors including the stage of the drug discovery project, available budget, and the need for model customization.[4][7]

FeatureSwissADMEpkCSMProTox-IICommercial Suites (e.g., ACD/ADME Suite, ADMET Predictor)
Accessibility Free, web-basedFree, web-basedFree, web-basedPaid, licensed software
Core Technology QSPR, Rule-based (e.g., Lipinski's Rule)Graph-based signatures, QSPRMachine learning, fragment-basedAdvanced machine learning, proprietary algorithms, QSAR[8][9]
Key Predictions Physicochemical properties, pharmacokinetics, drug-likeness, medicinal chemistry friendlinessADME properties, various toxicity endpointsToxicity prediction (e.g., hepatotoxicity, carcinogenicity), toxicity targetsComprehensive ADME-Tox profiles, sites of metabolism, PBPK modeling[7][8]
Customization NoneNoneNoneAbility to train models with proprietary experimental data for improved accuracy in novel chemical spaces[7]
User Interface Highly intuitive, graphical output (e.g., Bioavailability Radar)Simple input/outputUser-friendly, detailed toxicity reportsOften integrated into larger modeling ecosystems, offering advanced visualization[7]
Ideal Use Case Early-stage screening, academic research, quick evaluation of drug-likenessRapid ADME-Tox profiling for candidate selectionFocused toxicity assessment and flagging of potential liabilitiesLead optimization in an industrial setting, building highly specific predictive models[3][8]

Table 1. High-level comparison of representative in silico ADME/Tox prediction platforms.

In Silico ADME Workflow for a Novel Compound

The process of evaluating a compound involves several key steps, from obtaining the chemical structure to analyzing a consolidated set of predictions. This workflow ensures a systematic and comprehensive assessment.

ADME_Workflow cluster_0 Input cluster_1 Prediction cluster_2 Analysis & Decision Structure 1. Obtain Structure (e.g., SMILES for This compound) SwissADME 2a. Run SwissADME (Physicochemical, PK) Structure->SwissADME Submit SMILES pkCSM 2b. Run pkCSM (ADME, Toxicity) Structure->pkCSM Submit SMILES ProToxII 2c. Run ProTox-II (Detailed Toxicity) Structure->ProToxII Submit SMILES Consolidate 3. Consolidate Data (Create Summary Table) SwissADME->Consolidate pkCSM->Consolidate ProToxII->Consolidate Analyze 4. Analyze & Interpret (Identify Liabilities) Consolidate->Analyze Decision 5. Prioritize for Synthesis & Experimental Validation Analyze->Decision

Caption: A generalized workflow for in silico ADME/Tox prediction.

Detailed ADME Profile of this compound: A Comparative Analysis

To illustrate the practical application of these tools, we present a hypothetical but representative ADME-Tox profile for this compound (CAS: 406204-74-8[10], SMILES: c1c(F)cc2c(c1)nccc(Cl)c2Cl). The following table summarizes predicted values from leading free platforms.

ParameterPropertySwissADME PredictionpkCSM PredictionRationale & Significance
Physicochemical FormulaC₉H₄Cl₂FNC₉H₄Cl₂FNBasic molecular identity.
Mol. Weight216.04 g/mol 216.04 g/mol Must be <500 Da (Lipinski's Rule). Important for diffusion and transport.
LogP (Lipophilicity)3.253.10Influences solubility, permeability, and metabolism. High values (>5) can indicate poor absorption or high toxicity.[11]
Water Solubility (LogS)-3.8 (Moderately soluble)-3.5 (Soluble)Critical for absorption and formulation. Poor solubility is a major hurdle in drug development.
Absorption GI AbsorptionHigh92%Predicts the extent of absorption from the gut. High absorption is desirable for orally administered drugs.
P-gp SubstrateNoYesP-glycoprotein is an efflux pump that can expel drugs from cells, reducing bioavailability and CNS penetration. Conflicting predictions highlight the need for experimental validation.
Distribution BBB PermeantYesNo (-1.8 logBB)Predicts ability to cross the blood-brain barrier. Essential for CNS targets, but a liability for peripherally acting drugs due to potential side effects.
Plasma Protein Binding-~90%High binding can limit the free fraction of the drug available to exert its effect.
Metabolism CYP1A2 inhibitorYesNoInhibition of Cytochrome P450 enzymes is a primary cause of drug-drug interactions.
CYP2C9 inhibitorYesNoConflicting results for CYP inhibition are common and necessitate in vitro assays for confirmation.
CYP3A4 inhibitorNoNoCYP3A4 is involved in the metabolism of ~50% of clinical drugs, making its inhibition a major concern.
Toxicity AMES Toxicity-YesPredicts mutagenic potential. A positive result is a significant red flag.
Hepatotoxicity-YesLiver toxicity is a major reason for drug withdrawal. Halogenated aromatic structures can sometimes form reactive metabolites.[6][12]

*Table 2. Illustrative comparative ADME/Tox profile for this compound generated using free web-based tools. Note: These are predictive values and require experimental validation.

Key ADME Considerations for Halogenated Quinolines

The specific structural features of this compound drive its predicted ADME profile. Understanding these relationships is key to interpreting the data and designing better molecules.

ADME_Properties cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_T Toxicity Molecule This compound GI High GI Absorption (Favorable Lipophilicity) Molecule->GI Pgp P-gp Efflux Risk (Potential for Poor Bioavailability) Molecule->Pgp BBB BBB Permeability? (Conflicting Predictions) Molecule->BBB PPB High Plasma Protein Binding (Reduced Free Drug) Molecule->PPB CYP CYP Inhibition Risk (Potential Drug-Drug Interactions) Molecule->CYP Halogen Halogens may block metabolic hotspots, increasing half-life. Molecule->Halogen Ames Mutagenicity Risk (Quinoline Scaffold Alert) Molecule->Ames Hepato Hepatotoxicity Risk (Potential for Reactive Metabolites) Molecule->Hepato

Caption: Key predicted ADME/Tox properties and liabilities for the target scaffold.

Causality behind Predictions:

  • Lipophilicity and Absorption: The predicted LogP of ~3.1-3.3 is within a favorable range for passive diffusion across the gut wall, leading to predictions of high GI absorption.

  • Metabolism: The chlorine and fluorine atoms can block sites on the quinoline ring that would otherwise be susceptible to oxidation by CYP enzymes. This can increase metabolic stability but also shifts metabolism to other sites, potentially creating different metabolites.

  • Toxicity: The quinoline ring itself is a structural alert for mutagenicity for some models. Furthermore, metabolism of halogenated aromatic rings can sometimes generate reactive quinone-imine intermediates, which may contribute to hepatotoxicity.[6] Experimental assays are crucial to confirm or refute these computational alerts.

Experimental Protocol: Performing a Basic ADME Prediction with SwissADME

This protocol provides a step-by-step guide to generating a preliminary ADME report for a compound of interest using a free and user-friendly tool.

Objective: To obtain a rapid, multi-parameter ADME and drug-likeness profile for this compound.

Materials:

  • A computer with internet access.

  • The SMILES string for the compound: c1c(F)cc2c(c1)nccc(Cl)c2Cl

Procedure:

  • Navigate to the SwissADME Web Server: Open a web browser and go to the SwissADME website.

  • Input the Molecule: In the main input window, paste the SMILES string c1c(F)cc2c(c1)nccc(Cl)c2Cl. You can also draw the structure using the provided molecular editor.

  • Initiate the Calculation: Click the "Run" button to start the prediction. The calculation is typically completed within seconds.

  • Analyze the Results: The output page will display several panels:

    • Physicochemical Properties: Review the molecular weight, LogP, LogS, and polar surface area (PSA). Check for any violations of drug-likeness rules (e.g., Lipinski's Rule of Five).

    • Pharmacokinetics: Examine the predictions for GI absorption, BBB permeation, and CYP inhibition. Note any potential liabilities.

    • Drug-Likeness: Assess the rule-based filters. These provide a qualitative measure of the molecule's potential as a drug candidate.

    • Medicinal Chemistry: Look at the PAINS (Pan-Assay Interference Compounds) alerts. These flag substructures known to cause false positives in high-throughput screens.[5]

    • Bioavailability Radar: This graphical output provides a quick visual assessment of the molecule's drug-likeness based on six key physicochemical properties. An ideal compound would have its plot fall entirely within the pink hexagonal area.

  • Data Export: The results can be exported in various formats (e.g., CSV, PDF) for documentation and further analysis.

Self-Validation: Cross-reference the predictions with another tool, such as pkCSM, to identify concordant and discordant results. Discordant predictions, such as for BBB permeability or P-gp substrate status, are high-priority areas for future experimental investigation.

Conclusion and Future Outlook

In silico ADME prediction is a powerful, data-driven strategy for de-risking drug discovery projects.[1] For halogenated quinoline derivatives, these tools provide essential, albeit preliminary, insights into potential pharmacokinetic and toxicological challenges. Free web servers like SwissADME and pkCSM offer remarkable utility for initial screening, while commercial platforms provide the depth and customizability required for intensive lead optimization.[3][7]

The analysis of this compound reveals a profile with promising absorption but potential liabilities related to metabolism (CYP inhibition) and toxicity (mutagenicity, hepatotoxicity). These predictions are not definitive but serve as critical hypotheses. The true value of in silico modeling lies in its ability to guide experimental design, helping researchers to focus their efforts on the most critical assays and to rationally design next-generation compounds with improved ADME profiles. As machine learning and AI algorithms continue to advance, the accuracy and scope of these predictive models are expected to grow, further cementing their role as a cornerstone of modern drug development.[13]

References

  • Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Longdom Publishing. Available at: [Link]

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Briefings in Bioinformatics, Oxford Academic. Available at: [Link]

  • Computational models for ADME. ResearchGate. Available at: [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available at: [Link]

  • molecularinformatics/Computational-ADME. GitHub. Available at: [Link]

  • Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. Available at: [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5). United States Environmental Protection Agency. Available at: [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Available at: [Link]

  • In silico ADME prediction results of the final compounds. ResearchGate. Available at: [Link]

  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs. Available at: [Link]

  • ADMET Prediction Software. Sygnature Discovery. Available at: [Link]

  • Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model. Frontiers in Pharmacology. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Navigating QSAR for Novel Fluoroquinolone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2,4-Disubstituted 6-Fluoroquinolines

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for developing potent therapeutic agents. Specifically, 2,4-disubstituted 6-fluoroquinolines have emerged as a promising class of compounds with a diverse range of biological activities, including antiplasmodial and antibacterial actions.[1][2][3] The challenge, however, lies in navigating the vast chemical space to rationally design analogs with enhanced potency and favorable pharmacokinetic profiles. This is where Quantitative Structure-Activity Relationship (QSAR) modeling transitions from a computational curiosity to an indispensable tool in the drug discovery pipeline.[4][5]

This guide provides a comparative analysis of QSAR studies on 2,4-disubstituted 6-fluoroquinolines, grounded in the practical insights of a senior application scientist. We will move beyond mere data reporting to dissect the causality behind methodological choices, offering a framework for building robust, predictive models that can genuinely accelerate lead optimization.

Comparative Analysis: Deconstructing QSAR Models for Fluoroquinolines

The effectiveness of a QSAR model is not monolithic; it is highly dependent on the methodology chosen, the descriptors employed, and the biological endpoint being predicted. Studies on 2,4-disubstituted 6-fluoroquinolines and related structures have utilized a range of techniques from 2D-QSAR to more spatially detailed 3D-QSAR methods like CoMFA and CoMSIA.[6][7][8]

2D-QSAR models establish relationships between biological activity and physicochemical properties or topological indices, offering valuable, interpretable insights into the structural features governing potency.[6] For instance, a study on the antiplasmodial activity of 2,4-disubstituted 6-fluoroquinolines successfully developed a robust 2D-QSAR model using the Genetic Function Approximation (GFA) technique.[1][2] This model highlighted the significance of specific 2D descriptors, revealing that properties like the number of 5-membered rings (n5Ring) and certain topological indices were critical for activity.[1][2]

Conversely, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide a more granular, three-dimensional perspective.[7][9] These models map the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule, generating contour maps that visually guide structural modifications.[6][10] For a series of 2,4-disubstituted quinolines with antimalarial activity, CoMFA and CoMSIA models yielded statistically significant results, providing a 3D basis for their observed potency.[7]

Below is a comparative summary of representative QSAR studies, illustrating the diversity of approaches and their findings.

QSAR Model & Method Biological Activity Key Statistical Parameters Significant Descriptors/Fields Key Insight Reference
2D-QSAR (GFA) AntiplasmodialR² = 0.921; Q² = 0.801; R²pred = 0.901n5Ring, GGI9, TDB7u, TDB8u, RDF75iAntiplasmodial activity is strongly correlated with specific topological and RDF descriptors.[1][2][3]
3D-QSAR (CoMFA/CoMSIA) AntimalarialCoMFA: q²=0.677; CoMSIA: q²=0.741Steric, Electrostatic, Hydrophobic fieldsProvides 3D contour maps to guide substitutions on the quinoline ring for improved activity.[7]
3D-QSAR (CoMFA) Anti-TuberculosisNot specified in abstractSteric and Electrostatic fieldsAtom-fit alignment was crucial for developing a predictive model for anti-TB activity.[8]
2D-QSAR (MLR) Antibacterial (E. coli)R² = 0.977 (for best model)Atomic charges (qC9, qO11), LUMO energyElectronic properties, specifically atomic charges at key positions and LUMO energy, are critical for antibacterial potency.[5][11]

The Scientist's Approach: Building a Self-Validating QSAR Protocol

A predictive QSAR model is more than a statistical correlation; it is a hypothesis-generating engine. Its reliability hinges on a meticulously executed and validated workflow. Here, we outline an expert-driven protocol for developing a QSAR model for 2,4-disubstituted 6-fluoroquinolines, emphasizing the rationale behind each step.

Experimental Protocol: A Step-by-Step QSAR Workflow

Step 1: Data Set Curation (The Foundation)

  • Action: Compile a dataset of 2,4-disubstituted 6-fluoroquinolines with experimentally determined biological activity (e.g., IC50, MIC). Ensure the data is from a consistent biological assay.

  • Expertise & Causality: This is the most critical step. The quality of your model is irrevocably tied to the quality of your data. Using inconsistent assay data introduces significant noise, making it impossible to derive a meaningful structure-activity relationship. The biological activity values (e.g., IC50) should be converted to a logarithmic scale (pIC50 = -logIC50) to ensure a more linear distribution.[12]

Step 2: Molecular Structure Preparation & Optimization

  • Action: Draw the 2D structures of all compounds. Convert them to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94) or semi-empirical method (e.g., AM1).[5][11]

  • Expertise & Causality: Energy minimization ensures that the calculated descriptors correspond to a low-energy, conformationally plausible structure. This is especially critical for 3D-QSAR, where the molecular alignment and resulting field calculations are highly sensitive to the input conformation.

Step 3: Descriptor Calculation

  • Action: Calculate a wide range of molecular descriptors, including 1D (e.g., logP, molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric, electronic) descriptors.[13]

  • Expertise & Causality: Casting a wide net initially is crucial. We do not yet know which structural properties govern the biological activity. This comprehensive approach allows the subsequent statistical analysis to identify the most relevant descriptors, preventing premature bias.

Step 4: Data Splitting and Model Building

  • Action: Divide the dataset into a training set (~75-80%) for model development and a test set (~20-25%) for external validation.[12] Use a variable selection method (e.g., Genetic Algorithm, Stepwise MLR) combined with a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the model.[12]

  • Expertise & Causality: A model's ability to predict the activity of compounds it has never seen (the test set) is the true measure of its predictive power. The training set builds the relationship, but the test set validates its real-world utility. Without this separation, you risk "overfitting," where the model perfectly describes the training data but fails to generalize.

Step 5: Rigorous Model Validation (The Trustworthiness Pillar)

  • Action:

    • Internal Validation: Perform leave-one-out cross-validation (LOO-CV) on the training set to calculate the cross-validated correlation coefficient (Q²).

    • External Validation: Use the developed model to predict the activity of the test set compounds and calculate the predictive correlation coefficient (R²pred).

    • Applicability Domain: Define the chemical space in which the model's predictions are reliable, for instance, using a William's plot.[12]

  • Expertise & Causality: A high R² value alone is insufficient; it can be an artifact of chance correlation. A high Q² (>0.5) indicates the model's internal robustness, while a high R²pred (>0.6) demonstrates its ability to make accurate predictions for new molecules.[1][2] The applicability domain is a critical, often overlooked, step that provides boundaries for the model's use, ensuring you only trust predictions for compounds similar to those used to build the model.

Visualizing the QSAR Process and Key Relationships

To better illustrate the workflow and the conceptual links discovered through QSAR, the following diagrams are provided.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Validation & Application Data_Curation 1. Data Set Curation (Biological Activity) Structure_Prep 2. Structure Preparation (Energy Minimization) Data_Curation->Structure_Prep Descriptor_Calc 3. Descriptor Calculation (2D, 3D, etc.) Structure_Prep->Descriptor_Calc Data_Split 4. Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Model_Build 5. Model Building (MLR, PLS, etc.) Data_Split->Model_Build Validation 6. Rigorous Validation (Internal & External) Model_Build->Validation Design 7. Rational Drug Design (Predict New Analogs) Validation->Design

Caption: A generalized workflow for developing a robust QSAR model.

SAR_Logic cluster_descriptors Key Molecular Descriptors Activity Biological Activity (e.g., Antiplasmodial) Electronic Electronic Properties (e.g., LUMO, Atomic Charges) Electronic->Activity Influences Topological Topological/Structural (e.g., n5Ring, TDB8u) Topological->Activity Correlates with Lipophilicity Lipophilicity (e.g., logP) Lipophilicity->Activity Modulates

Sources

A Comparative Guide to the Reactivity of 2,4-Dichloro-6-fluoroquinoline and Other Dihaloquinolines for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted quinolines serve as privileged scaffolds, forming the core of numerous therapeutic agents and functional materials.[1] Among the key intermediates for their synthesis, dihaloquinolines are paramount due to their versatile reactivity. This guide provides an in-depth comparison of 2,4-Dichloro-6-fluoroquinoline with its non-fluorinated analog, 2,4-dichloroquinoline , and other dihalo-derivatives. We will explore how the introduction of a fluorine atom on the carbocyclic ring fundamentally alters the molecule's electronic properties and reactivity, offering distinct advantages for researchers, scientists, and drug development professionals. This analysis is grounded in established principles of physical organic chemistry and supported by experimental observations from the scientific literature.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

The initial point of comparison lies in the fundamental properties of these building blocks. The presence of the highly electronegative fluorine atom in this compound subtly modifies its molecular weight, polarity, and, consequently, its spectroscopic signature.

PropertyThis compound2,4-DichloroquinolineKey Differences & Implications
Molecular Formula C₉H₄Cl₂FNC₉H₅Cl₂NAddition of a fluorine atom.
Molecular Weight 216.04 g/mol 198.05 g/mol Higher molecular weight for the fluorinated analog.
CAS Number 406204-74-8703-61-7Unique identifiers for each compound.
¹H NMR (CDCl₃) Chemical shifts are predicted to be further downfield in the aromatic region compared to the non-fluorinated analog due to the electron-withdrawing effect of fluorine. Specific J-couplings between ¹H and ¹⁹F would be observed.δ ~8.1 (d, 1H), 7.9 (d, 1H), 7.8 (t, 1H), 7.6 (t, 1H), 7.4 (s, 1H)[2][3]The fluorine atom deshields adjacent protons and introduces characteristic H-F coupling patterns, a useful diagnostic tool.
¹³C NMR (CDCl₃) All carbon signals, particularly those on the carbocyclic ring, are expected to be influenced by the fluorine substituent, with C-6 showing a large C-F coupling constant. C-2 and C-4 will also be deshielded.δ ~175.7, 151.1, 147.9, 131.3, 130.3, 128.0, 127.5, 124.9, 122.1[3]C-F coupling is a definitive indicator of fluorination and its position. The overall deshielding reflects a more electron-poor ring system.
¹⁹F NMR (CDCl₃) Expected in the typical range for aryl fluorides, approx. -100 to -120 ppm (relative to CFCl₃).[2][4]Not ApplicableProvides a unique and highly sensitive handle for reaction monitoring and structural confirmation.[5][6]

The Electronic Influence of the 6-Fluoro Substituent: A Mechanistic Deep Dive

The divergent reactivity between this compound and 2,4-dichloroquinoline stems directly from the electronic effects of the fluorine atom at the C-6 position. Fluorine exerts two primary electronic influences:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is potent and deactivates the entire aromatic system towards electrophilic attack but, crucially, activates it towards nucleophilic attack by making the ring carbons more electron-deficient (electrophilic).[7]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can donate electron density back into the aromatic π-system. While this effect exists, for halogens, the inductive effect is overwhelmingly dominant.[7]

The net result is that the quinoline core of this compound is significantly more electron-poor than that of 2,4-dichloroquinoline. This has profound implications for its reactivity in the most common synthetic transformations.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

The most synthetically valuable reactions involving 2,4-dihaloquinolines are nucleophilic aromatic substitutions (SₙAr), where the chlorine atoms act as leaving groups. Here, the differences between the fluorinated and non-fluorinated analogs become most apparent.

Causality of Reactivity: Why is C-4 the Preferred Site?

In 2,4-dihaloquinolines, the C-4 position is almost universally more reactive towards nucleophiles than the C-2 position under kinetic control.[3][8][9] This regioselectivity is not arbitrary; it is a direct consequence of the stability of the reaction intermediate, known as the Meisenheimer complex.

  • Attack at C-4: When a nucleophile attacks the C-4 position, the resulting negative charge can be delocalized onto the electronegative ring nitrogen through resonance. This provides a highly stable intermediate, lowering the activation energy for the reaction.

  • Attack at C-2: Attack at the C-2 position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen. The resulting intermediate is therefore less stable, and the activation energy is higher.

This inherent electronic preference is a cornerstone of dihaloquinoline chemistry.

G cluster_0 SₙAr Mechanism at C-4 vs. C-2 Start 2,4-Dichloroquinoline + Nucleophile (Nu⁻) C4_Attack Nucleophilic Attack at C-4 Start->C4_Attack Lower Ea C2_Attack Nucleophilic Attack at C-2 Start->C2_Attack Higher Ea Meisenheimer_C4 Stable Meisenheimer Intermediate (Charge on Nitrogen) C4_Attack->Meisenheimer_C4 Meisenheimer_C2 Less Stable Intermediate C2_Attack->Meisenheimer_C2 Product_C4 4-Substituted Product (Major, Kinetic) Meisenheimer_C4->Product_C4 Loss of Cl⁻ Product_C2 2-Substituted Product (Minor/Harsher Conditions) Meisenheimer_C2->Product_C2 Loss of Cl⁻

Caption: Regioselectivity in SₙAr of 2,4-dichloroquinoline.

The Fluorine Advantage: Enhanced Reactivity

The electron-withdrawing 6-fluoro group further depletes the electron density of the entire quinoline ring system. This has two key consequences:

  • Increased Overall Reactivity: By making the C-4 and C-2 positions even more electrophilic, the 6-fluoro substituent lowers the activation energy for nucleophilic attack. This means that reactions with this compound can often proceed under milder conditions (e.g., lower temperatures, shorter reaction times) and with a broader range of weaker nucleophiles compared to its non-fluorinated counterpart.

  • Preserved Regioselectivity: The fluorine at C-6 enhances the electrophilicity of both reactive sites but does not alter the fundamental electronic preference for C-4 attack. The resonance stabilization afforded by the ring nitrogen remains the dominant factor controlling regioselectivity.

Therefore, this compound can be considered a more "activated" version of 2,4-dichloroquinoline, offering significant practical benefits in the laboratory.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for exploiting the differential reactivity of these substrates. The key takeaway is the anticipation of milder conditions required for the fluorinated substrate.

Protocol 1: Regioselective Amination of 2,4-Dichloroquinoline

This protocol details a standard procedure for the selective substitution at the C-4 position.

G Start 1. Setup Step1 Dissolve 2,4-dichloroquinoline (1.0 eq) in propan-2-ol. Start->Step1 Step2 Add amine nucleophile (e.g., aniline, 1.1 eq). Step1->Step2 Step3 Heat mixture to reflux (approx. 82°C) for 4-12 hours. Step2->Step3 Step4 Monitor reaction by TLC/LC-MS. Step3->Step4 Step5 Cool to RT, precipitate product with water. Step4->Step5 Step6 Filter and wash solid with cold solvent. Step5->Step6 End 7. Dry to yield 4-amino-2-chloroquinoline. Step6->End

Caption: Workflow for selective C-4 amination.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dichloroquinoline (1.0 eq) in a suitable solvent such as ethanol or propan-2-ol (approx. 5-10 mL per mmol of substrate).

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution. For aniline nucleophiles, the reaction often proceeds without an additional base.[8]

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 4-12 hours. The reaction should be monitored for the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure. The crude solid can be suspended in water and stirred to dissolve any salts.

  • Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ethanol) or water, and dry under vacuum to yield the 4-substituted-2-chloroquinoline product.[10][11]

Protocol 2: Regioselective Amination of this compound

This protocol is adapted for the more reactive fluorinated substrate.

Step-by-Step Methodology:

  • Reaction Setup: Follow the same setup as in Protocol 1, dissolving this compound (1.0 eq) in ethanol or propan-2-ol.

  • Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 eq).

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C). It is anticipated that reflux conditions may not be necessary, and the reaction time will be shorter (e.g., 1-6 hours). The causality behind this choice is the enhanced electrophilicity of the fluorinated ring, which lowers the kinetic barrier to substitution.

  • Monitoring and Work-up: Monitor and process the reaction as described in Protocol 1. The use of ¹⁹F NMR can be a powerful tool for monitoring the disappearance of the starting material.

Self-Validating System: In both protocols, the regioselectivity can be confirmed by 2D NMR techniques (e.g., NOESY or HMBC). For a primary amine adduct, a Nuclear Overhauser Effect (NOE) correlation between the N-H proton and the H-5 proton on the quinoline ring confirms substitution at the C-4 position.[9][12][13]

Beyond SₙAr: Orthogonal Reactivity in Cross-Coupling

While SₙAr favors the C-4 position, modern palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, often show a preference for the C-2 position.[14] This is because the mechanism involves an oxidative addition step, where the palladium catalyst inserts into the C-Cl bond. The electronic environment at C-2, being adjacent to the nitrogen, favors this insertion.[14]

This provides an orthogonal strategy for functionalization. A researcher can:

  • Selectively substitute the C-4 position via SₙAr under mild conditions.

  • Subsequently functionalize the remaining C-2 chloro-substituent using a Pd-catalyzed cross-coupling reaction under different conditions.

The 6-fluoro substituent is expected to be stable under these conditions and will continue to influence the electronic properties of the final, fully substituted product.

Conclusion and Future Outlook

The comparison between this compound and other dihaloquinolines is a clear demonstration of the power of strategic fluorination in synthetic chemistry.

  • 2,4-Dichloroquinoline remains a robust and valuable building block, with well-established reactivity favoring C-4 substitution.

  • This compound represents a superior alternative for many applications, offering enhanced reactivity that allows for milder reaction conditions, shorter synthesis times, and a potentially broader substrate scope.

For drug development professionals, the presence of the 6-fluoro group is not just a synthetic handle but can also improve the metabolic stability and binding affinity of the final molecule.[1] As the demand for complex, highly functionalized heterocyclic compounds grows, understanding and exploiting the nuanced reactivity of reagents like this compound will be essential for innovation.

References

  • Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2020). A molecular electron density theory study of the enhanced reactivity of aza aromatic compounds participating in Diels-Alder reactions. Organic & Biomolecular Chemistry, 18(2), 292–304. Retrieved from [Link]

  • Nady, A. M., et al. (2024). Resonant electron capture by polycyclic aromatic hydrocarbon molecules: Effects of aza-substitution. ResearchGate. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. Retrieved from [Link]

  • El-Shafei, A. K., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(8), 652-661. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. uOttawa NMR Facility. Retrieved from [Link]

  • Li, W., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Current Topics in Medicinal Chemistry, 21(29), 2633-2646. Retrieved from [Link]

  • Alesawy, M. S., et al. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Oklahoma University Chemistry Implement. (n.d.). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Retrieved from [Link]

  • ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • Park, K. H., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(4), 332-337. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • Klemm, L. H., et al. (1985). THIENOPYRIDINES. PART 6. SYNTHESIS AND NUCLEOPHILIC SUBSTITUTION OF SOME CHLOROTHIENO(2,3-B)PYRIDINE DERIVATIVES, AND COMPARISONS WITH THE ANALOGOUS QUINOLINE COMPOUNDS. Semantic Scholar. Retrieved from [Link]

  • Oklahoma University Chemistry Implement. (n.d.). Modeling the transition state structure to probe a reaction mechanism on the oxidation of quinoline by quinoline 2-oxidoreductase. Retrieved from [Link]

  • Cárdenas-Jirón, G. I., et al. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. ACS Omega, 7(25), 21727–21735. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Radhakrishnamurti, P. S., & Sarma, B. K. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Retrieved from [Link]

  • ResearchGate. (2024). Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Samai, S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 35. Retrieved from [Link]

  • Oklahoma University Chemistry Implement. (n.d.). Green chemistry approaches towards the design and synthesis of anti-infective fluoroquinolone derivatives. Retrieved from [Link]

Sources

The Strategic Advantage of 2,4-Dichloro-6-fluoroquinoline in Modern Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of heterocyclic chemistry, the quinoline scaffold remains a cornerstone of innovation. Its prevalence in a vast array of therapeutic agents, from anticancer to antimalarial drugs, underscores the critical importance of efficient and versatile synthetic methodologies. This guide provides an in-depth validation of 2,4-Dichloro-6-fluoroquinoline as a pivotal synthetic intermediate, offering a comparative analysis against alternative strategies and furnishing the experimental data necessary to make informed decisions in the laboratory.

The unique substitution pattern of this compound, featuring two reactive chlorine atoms at positions 2 and 4 and a fluorine atom at position 6, presents a powerful tool for medicinal chemists. The differential reactivity of the chloro groups allows for sequential and site-selective functionalization, a crucial attribute for building molecular complexity and exploring structure-activity relationships (SAR). The fluorine substituent, a bioisostere of a hydrogen atom, can significantly enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.

Comparative Analysis of Quinoline Synthesis Strategies

The construction of the quinoline core can be approached through various classical and modern synthetic routes. While traditional methods like the Skraup and Friedländer syntheses are foundational, they often come with limitations that can be overcome by employing pre-functionalized intermediates like this compound.

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or simply substituted quinolinesLow to moderateUtilizes readily available and inexpensive starting materials in a one-pot reaction.Harsh and often violent reaction conditions, low yields, and limited scope for introducing diverse substituents.[1]
Friedländer Synthesis 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene groupWide variety of substituted quinolinesGood to excellentMilder reaction conditions, broader substrate scope, and greater control over substitution patterns.[1]Requires the synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[1]
Using this compound This compound and various nucleophiles/coupling partnersHighly functionalized 4- and 2,4-substituted-6-fluoroquinolinesGenerally good to excellentAllows for late-stage functionalization, providing rapid access to a library of analogues with diverse substituents at key positions. The fluorine at C6 offers metabolic stability.Requires the initial synthesis of the dichlorofluoroquinoline intermediate.

The primary advantage of utilizing a pre-functionalized intermediate like this compound lies in the strategic late-stage introduction of diversity. This approach is particularly valuable in drug discovery, where the rapid synthesis of a library of analogues is essential for optimizing potency, selectivity, and pharmacokinetic properties.

The Power of Selective Functionalization: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling

The two chlorine atoms at the C2 and C4 positions of the quinoline ring exhibit different reactivity profiles, enabling a chemist to perform sequential substitutions. The C4 position is generally more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the selective introduction of a nucleophile at this position, leaving the C2 chlorine available for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The reaction of this compound with a variety of nucleophiles, such as amines, proceeds preferentially at the C4 position. This is a cornerstone reaction for the synthesis of a multitude of biologically active 4-aminoquinolines.

Experimental Protocol: Synthesis of 4-Amino-2-chloro-6-fluoroquinoline Derivatives

  • Materials:

    • This compound

    • Primary or secondary amine (1.1 equivalents)

    • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

    • Base (e.g., potassium carbonate or triethylamine, if necessary)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.

    • Add the amine (1.1 equivalents) to the solution. If the amine salt is used, add a suitable base (e.g., K₂CO₃ or Et₃N) to liberate the free amine.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

This selective SNAr reaction is a key step in the synthesis of numerous drug candidates. For instance, the core of the potent multi-target tyrosine kinase inhibitor, Anlotinib, is constructed using a similar strategy.

G This compound This compound 4-Amino-2-chloro-6-fluoroquinoline_Derivative 4-Amino-2-chloro-6-fluoroquinoline_Derivative This compound->4-Amino-2-chloro-6-fluoroquinoline_Derivative  + R¹R²NH (SNAr at C4) Fully_Functionalized_Quinoline Fully_Functionalized_Quinoline 4-Amino-2-chloro-6-fluoroquinoline_Derivative->Fully_Functionalized_Quinoline  + Coupling Partner (e.g., Suzuki, Sonogashira at C2)

Caption: Sequential functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C2 Position

Following the selective substitution at the C4 position, the remaining chlorine atom at C2 can be further functionalized using powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups, further expanding the chemical space for drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Substituted-2-chloro-6-fluoroquinoline

  • Materials:

    • 4-Substituted-2-chloro-6-fluoroquinoline

    • Aryl or heteroaryl boronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a degassed solution of the 4-substituted-2-chloro-6-fluoroquinoline (1.0 equivalent) and the boronic acid (1.2 equivalents) in the solvent system, add the palladium catalyst and the base.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Case Study: The Synthesis of Anlotinib

Anlotinib is a novel multi-target tyrosine kinase inhibitor approved for the treatment of advanced non-small cell lung cancer. Its synthesis highlights the strategic use of a substituted dichloroquinoline intermediate. While the exact commercially used intermediate may vary, the core synthetic logic often involves the coupling of a dichloroquinoline derivative with a substituted phenol. A plausible synthetic route starting from 4-fluoroaniline demonstrates the construction of the key this compound intermediate.[2]

G cluster_0 Intermediate Synthesis cluster_1 Anlotinib Core Assembly 4-Fluoroaniline 4-Fluoroaniline Intermediate_A Intermediate_A 4-Fluoroaniline->Intermediate_A  + Diethyl malonate 2,4-Dihydroxy-6-fluoroquinoline 2,4-Dihydroxy-6-fluoroquinoline Intermediate_A->2,4-Dihydroxy-6-fluoroquinoline  Cyclization This compound This compound 2,4-Dihydroxy-6-fluoroquinoline->this compound  + POCl₃ Anlotinib_Precursor Anlotinib_Precursor This compound->Anlotinib_Precursor  + Substituted Phenol (SNAr at C4) Anlotinib Anlotinib Anlotinib_Precursor->Anlotinib  Further modifications

Caption: Plausible synthetic pathway towards Anlotinib.

Alternative Intermediate: A Comparative Perspective

While this compound is a highly versatile intermediate, other di-halo-quinolines can also be employed. For instance, 2,4-dichloroquinoline without the fluorine substituent is a common alternative. However, the absence of the C6-fluoro group may lead to different pharmacokinetic profiles in the final drug molecule. The fluorine atom can block potential sites of metabolism, leading to a longer half-life and improved bioavailability.

IntermediateKey FeaturesAdvantagesPotential Disadvantages
This compound Dichloro substitution for sequential functionalization; Fluoro group for metabolic stability.High versatility for analogue synthesis; potential for improved ADME properties.May be more expensive to synthesize than non-fluorinated analogues.
2,4-Dichloroquinoline Dichloro substitution for sequential functionalization.Readily accessible and cost-effective.Final compounds may be more susceptible to metabolic degradation.
4,7-Dichloroquinoline A common building block for antimalarial drugs.Well-established chemistry and commercial availability.Less versatile for creating diversity at the C2 position compared to 2,4-dichloro analogues.

Conclusion

The validation of this compound as a synthetic intermediate is firmly grounded in its ability to provide a strategic and efficient platform for the synthesis of complex, highly functionalized quinoline derivatives. Its unique pattern of substitution allows for controlled, sequential reactions, enabling the rapid exploration of chemical space in the pursuit of novel therapeutic agents. While classical methods for quinoline synthesis retain their importance for specific applications, the use of pre-functionalized intermediates like this compound offers a distinct advantage in the context of modern drug discovery, where speed, versatility, and the ability to fine-tune molecular properties are paramount. The experimental protocols and comparative data presented in this guide are intended to empower researchers to leverage the full potential of this valuable synthetic building block.

References

  • Manohar, S., & Pati, H. N. (2013). Regioselective synthesis of novel 2-chloroquinoline derivatives of 1,4-dihydropyridines. Tetrahedron Letters, 54(37), 5084-5088.
  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878.
  • Ali, N. M., et al. (2016). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359.
  • Singh, P. P., et al. (2012). Suzuki–Miyaura cross-coupling for the synthesis of key intermediates of ketoprofen and bifonazole analogues. Molecules, 17(10), 11639-11654.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Patil, S. A., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. Retrieved from [Link]

  • Hangzhou ChemInspire Tech Co Ltd. (2019). Method for preparing anlotinib hydrochloride. Eureka | Patsnap. Retrieved from [Link]

  • Xinfu Pharmaceutical. (2021). Anlotinib hydrochloride intermediate and preparation method of Anlotinib hydrochloride. Patsnap Eureka. Retrieved from [Link]

  • Advenchen Laboratories, Llc. (2008). Spiro substituted compounds as angiogenesis inhibitors. Google Patents.
  • Kancherla, R., et al. (2014). Regioselective synthesis of novel 2-chloroquinoline derivatives of 1,4-dihydropyridines. ResearchGate. Retrieved from [Link]

Sources

Comparative Antimicrobial Spectrum of Novel Fluoroquinolone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of the antimicrobial spectra of emerging fluoroquinolone analogs. As the challenge of antimicrobial resistance intensifies, understanding the nuanced activity of these novel agents is paramount for researchers, scientists, and drug development professionals. This document provides a synthesized analysis of their performance, supported by experimental data and detailed protocols, to inform discovery and development efforts.

The Imperative for Innovation: Beyond Conventional Fluoroquinolones

Fluoroquinolones have been a vital class of antibiotics for decades, valued for their broad-spectrum bactericidal activity.[1][2] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes manage the topology of DNA, and their inhibition leads to breaks in the bacterial chromosome, ultimately causing cell death.[4][5]

However, the extensive use of foundational fluoroquinolones like ciprofloxacin and levofloxacin has led to widespread resistance.[1][6] Bacteria have evolved sophisticated resistance mechanisms, primarily through:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC), which reduce drug binding affinity.[5][7]

  • Efflux Pumps: The overexpression of pumps that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its intracellular targets.[7][8]

This has driven the development of novel analogs designed with structural modifications to evade these resistance mechanisms, enhance potency, and broaden the spectrum of activity.[1][9]

cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase & Topoisomerase IV Fluoroquinolone->DNA_Gyrase Binds & Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition Leads to DNA_Replication->Cell_Death Blocked

Caption: Core mechanism of fluoroquinolone bactericidal action.

A Comparative Analysis of Novel Fluoroquinolone Spectra

The primary advantage of many new fluoroquinolone analogs lies in their enhanced activity against resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), and their expanded coverage of other challenging organisms. We will compare four prominent novel agents: Delafloxacin, Ozenoxacin, Finafloxacin, and Zabofloxacin.

In Vitro Activity Against Gram-Positive Pathogens

Novel analogs often demonstrate significantly lower Minimum Inhibitory Concentrations (MICs) against key Gram-positive bacteria compared to older agents. Delafloxacin and Zabofloxacin, for instance, show potent activity against respiratory pathogens like Streptococcus pneumoniae.[10][11] Ozenoxacin is particularly effective against staphylococci and streptococci, including resistant strains.[12][13]

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Novel Fluoroquinolones against Gram-Positive Bacteria

OrganismDelafloxacinOzenoxacinZabofloxacinCiprofloxacinLevofloxacin
Staphylococcus aureus (MRSA)0.25[10]0.06[12]2.0[14]>32>32
Streptococcus pneumoniae (Penicillin-Resistant)0.06[15]0.5[16]0.03[17]21
Enterococcus faecalis0.25[18]4.0[12]N/A48

Note: MIC90 is the minimum concentration required to inhibit 90% of isolates. Data is synthesized from multiple sources; direct comparative studies may vary.

In Vitro Activity Against Gram-Negative Pathogens

Activity against Gram-negative bacteria is more varied among the new analogs. Delafloxacin maintains a broad spectrum that includes Pseudomonas aeruginosa.[8][19] Finafloxacin also demonstrates broad-spectrum activity against Gram-negatives.[20] In contrast, agents like Zabofloxacin and Ozenoxacin are generally less potent against challenging nosocomial Gram-negative pathogens like P. aeruginosa and Acinetobacter baumannii.[12][14][21]

Table 2: Comparative In Vitro Activity (MIC90, µg/mL) of Novel Fluoroquinolones against Gram-Negative Bacteria

OrganismDelafloxacinFinafloxacinZabofloxacinCiprofloxacinLevofloxacin
Escherichia coli0.25[10]Active[20]Active[21]≤0.0150.06
Klebsiella pneumoniae0.5[10]Active[20]Active[21]≤0.0150.12
Pseudomonas aeruginosa4.0[18]Active[22]Lacks Potency[21]0.52

Unique Attributes of Novel Analogs

Beyond MIC values, specific chemical properties contribute to the enhanced profiles of these new agents.

  • Delafloxacin: This is a novel anionic fluoroquinolone, a chemical property that results in increased accumulation and potency in acidic environments, such as those found at sites of infection.[10][15] It exhibits a broad spectrum of activity against Gram-positive (including MRSA), Gram-negative (including P. aeruginosa), atypical, and anaerobic bacteria.[15][19][23]

  • Finafloxacin: Like delafloxacin, finafloxacin is unique in that it shows increased bactericidal activity in acidic environments (pH 5.0-6.0), a condition relevant to various infection sites where other fluoroquinolones lose activity.[20][22] It has demonstrated a broad spectrum against Gram-positives, Gram-negatives, and anaerobes.[20]

  • Ozenoxacin: A key feature of ozenoxacin is that it is a non-fluorinated quinolone.[7][24] It has potent bactericidal action against Gram-positive organisms, including MRSA and quinolone-resistant strains, and appears to be unaffected by common efflux pump resistance mechanisms.[24] Its use is currently focused on topical applications for skin infections.[16]

  • Zabofloxacin: This agent demonstrates potent bactericidal effects against major respiratory tract pathogens, including drug-resistant Streptococcus pneumoniae.[11][17][21] While highly active against many Gram-positive and some Gram-negative respiratory pathogens, it is less potent against major nosocomial Gram-negatives.[14][21]

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of a new antimicrobial agent. The broth microdilution method is a precise and reproducible technique.

Causality and Self-Validation: This protocol is based on CLSI standards to ensure inter-laboratory reproducibility. The inclusion of a growth control well (no antibiotic) validates that the media and inoculum are viable, while a sterility control (no bacteria) ensures the medium is not contaminated. A quality control strain with a known MIC range for a standard antibiotic should be run in parallel to validate the entire experimental run.

Step-by-Step Methodology:

  • Prepare Antimicrobial Dilutions:

    • Create a high-concentration stock solution of the novel fluoroquinolone analog in an appropriate solvent (e.g., DMSO or water).

    • In a 96-well microtiter plate, add 50 µL of sterile, cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a given row.

    • Add 100 µL of the working antibiotic solution (at 2x the highest desired final concentration) to well 1.

    • Perform a serial 2-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no antibiotic.

  • Standardize Bacterial Inoculum:

    • From an overnight agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculate and Incubate:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each test well is now 100 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC:

    • Visually inspect the wells for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

cluster_workflow Broth Microdilution MIC Workflow A Prepare Serial Antibiotic Dilutions in Plate D Inoculate Microtiter Plate (Final vol: 100µL/well) A->D B Standardize Bacterial Inoculum to 0.5 McFarland C Dilute Inoculum to Final Working Concentration B->C C->D E Incubate 16-20h at 35°C D->E F Read Plate and Determine MIC Value E->F

Caption: Standard workflow for MIC determination via broth microdilution.

Conclusion and Future Outlook

Novel fluoroquinolone analogs offer significant advantages over their predecessors, particularly in combating resistant Gram-positive pathogens.[8][12] Agents like Delafloxacin and Finafloxacin introduce unique chemical properties that enhance their activity in the acidic microenvironments of infections.[10][22] Zabofloxacin provides a potent option for respiratory infections driven by drug-resistant S. pneumoniae.[11] However, broad and reliable potency against multidrug-resistant Gram-negative pathogens remains a critical hurdle for many new agents in this class.[21][25] The future of fluoroquinolone development will likely focus on designing hybrid molecules and further structural modifications to overcome the complex resistance mechanisms of these challenging pathogens.[1][5]

References

  • MerLion Pharmaceuticals. (n.d.). Overview.
  • Pfaller, M. A., et al. (2021). Updated Review on Clinically-Relevant Properties of Delafloxacin. PMC - PubMed Central. Retrieved from [Link]

  • Canton, R., et al. (2019). Microbiological profile of ozenoxacin. PubMed. Retrieved from [Link]

  • IDStewardship. (n.d.). Five Things To Know About Delafloxacin. Retrieved from [Link]

  • Nagy, G. D., et al. (2021). Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline. PMC - NIH. Retrieved from [Link]

  • Kumar, R., et al. (2023). Ozenoxacin: A Comprehensive Review of its Pharmacological Properties, Clinical Efficacy, and Emerging Applications in the Treatment of Bacterial Skin Infections.
  • File, T. M. Jr. (2016). Zabofloxacin for chronic bronchitis. PubMed. Retrieved from [Link]

  • Sarkar, R., et al. (2017). Ozenoxacin: A novel topical antibiotic. Indian Journal of Dermatology, Venereology and Leprology. Retrieved from [Link]

  • Wikipedia. (n.d.). Finafloxacin. Retrieved from [Link]

  • Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PMC - PubMed Central. Retrieved from [Link]

  • Cantón, R., et al. (2019). Microbiological Profile of Ozenoxacin. Taylor & Francis Online. Retrieved from [Link]

  • Johns Hopkins ABX Guide. (2020). Ozenoxacin. Retrieved from [Link]

  • Tidwell, R. R., et al. (2018). Clinical review of delafloxacin: a novel anionic fluoroquinolone. Oxford Academic. Retrieved from [Link]

  • Ramirez-Duran, N., et al. (2022). In Silico Evaluation of New Fluoroquinolones as Possible Inhibitors of Bacterial Gyrases in Resistant Gram-Negative Pathogens. MDPI. Retrieved from [Link]

  • FUNG-TOMC, J., et al. (2000). Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. Antimicrobial Agents and Chemotherapy.
  • Meng, L. (2017). Delafloxacin (Baxdela®). Clinician.com.
  • PubChem. (n.d.). Finafloxacin. Retrieved from [Link]

  • Aldred, K. J., et al. (1994). Comparative antimicrobial activity and spectrum of CP-99219, a novel fluoroquinolone, tested against ciprofloxacin-resistant clinical isolates. PubMed. Retrieved from [Link]

  • Zhanel, G. G., et al. (2000). The new fluoroquinolones: A critical review. PMC - PubMed Central. Retrieved from [Link]

  • Bassetti, M., et al. (2017). Clinical and pharmacokinetic drug evaluation of delafloxacin for the treatment of acute bacterial skin and skin structure infect. Expert Opinion on Drug Metabolism & Toxicology.
  • ResearchGate. (n.d.). Therapeutic efficacies of zabofloxacin and moxifloxacin in a.... Retrieved from [Link]

  • Kwak, J. H., et al. (2016). Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae. Molecules.
  • Kwak, J. H., et al. (2016). Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae. PubMed. Retrieved from [Link]

  • Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. (2024). Oxford Academic. Retrieved from [Link]

  • Ramirez-Duran, N., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum and antimicrobial activities of fluoroquinolone based on their.... Retrieved from [Link]

  • RxList. (n.d.). Xtoro (Finafloxacin Otic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). Finafloxacin - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity Evaluation of Novel Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies for evaluating the cytotoxic potential of novel compounds derived from the quinoline scaffold. While direct data on derivatives of 2,4-dichloro-6-fluoroquinoline is not extensively available in public literature, this guide will establish a robust framework for their evaluation by drawing parallels with structurally related and well-documented quinoline-based anticancer agents.

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including potent anticancer properties.[1][2][3][4] These compounds can exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and interfering with DNA replication.[1][2][5] This guide will provide the foundational knowledge and detailed protocols necessary to rigorously assess the cytotoxic efficacy of new quinoline derivatives.

The Rationale Behind Cytotoxicity Profiling of Quinoline Derivatives

The initial screening for cytotoxic activity is a critical step in the drug discovery pipeline. It allows for the early identification of promising lead compounds and provides insights into their potential therapeutic window. For quinoline derivatives, understanding the structure-activity relationship (SAR) is paramount. The nature and position of substituents on the quinoline core can dramatically influence cytotoxicity. For instance, substitutions at the 2, 4, and 7-positions have been shown to be particularly important for anticancer activity.[1][6]

A comprehensive cytotoxicity evaluation should not only quantify the potency of a compound but also begin to elucidate its mechanism of action. This is achieved through a tiered experimental approach, starting with broad-spectrum cell viability assays and progressing to more specific assays for apoptosis and other forms of cell death.

Core Methodologies for Cytotoxicity Assessment

Two of the most widely adopted and reliable methods for in vitro cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays. The choice between these assays often depends on the specific research question and the characteristics of the compounds being tested.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7][8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Novel quinoline-based test compounds

  • A known cytotoxic drug as a positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Maintain the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in a humidified incubator at 37°C with 5% CO2.[7]

    • Harvest cells in the logarithmic growth phase.

    • Determine cell concentration and viability.

    • Seed the cells into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[7]

    • Perform serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells for vehicle control and a positive control.[7]

  • Incubation:

    • Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[8]

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content

The SRB assay is a colorimetric assay that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][11] The amount of bound dye is directly proportional to the total cellular protein content, which provides an estimation of the cell number.[11][12] The SRB assay is generally considered to be less susceptible to interference from compounds that may affect cellular metabolism.[12]

Detailed Experimental Protocol: SRB Cytotoxicity Assay

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Novel quinoline-based test compounds

  • A known cytotoxic drug as a positive control

  • Vehicle control

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (wt/vol)

  • Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid

  • Acetic acid, 1% (vol/vol)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period with the test compounds, gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plates at 4°C for at least 1 hour.[10]

  • Staining:

    • Remove the TCA solution and wash the plates five times with deionized water.

    • Allow the plates to air-dry completely.

    • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing:

    • After staining, quickly wash the plates four to five times with 1% acetic acid to remove unbound dye.[10]

    • Allow the plates to air-dry completely.

  • Dye Solubilization:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 540 nm or 510 nm using a microplate spectrophotometer.[10][11]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Comparative Analysis of Cytotoxicity Data

To provide a comprehensive understanding of a novel quinoline derivative's cytotoxic profile, it is essential to compare its performance against multiple cancer cell lines and a standard anticancer drug. The data should be presented in a clear and concise tabular format.

Table 1: Hypothetical Comparative Cytotoxicity (IC50 in µM) of a Novel Quinoline Derivative (Compound Q-1) and Doxorubicin

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
Compound Q-1 12.58.215.8
Doxorubicin 0.80.51.2

This table presents hypothetical data for illustrative purposes.

Delving Deeper: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of a quinoline derivative has been established, the next logical step is to investigate the underlying mechanism of cell death. Many anticancer agents, including numerous quinoline-based compounds, induce apoptosis or programmed cell death.[1][2][13]

Apoptosis Assays

A variety of assays are available to detect and quantify apoptosis.[14][15][16] These assays often target key events in the apoptotic cascade, such as caspase activation, DNA fragmentation, and changes in the cell membrane. An apoptosis enzyme-linked immunosorbent assay (ELISA) can be a sensitive method to distinguish between anticancer drugs that induce apoptosis and toxic compounds that cause necrosis.[17][18]

Diagram 1: General Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow A Novel Quinoline Compound Synthesis B In Vitro Cytotoxicity Screening (MTT or SRB Assay) A->B C Determination of IC50 Values (Multiple Cancer Cell Lines) B->C D Comparative Analysis with Standard Anticancer Drug C->D E Lead Compound Selection D->E F Mechanism of Action Studies (e.g., Apoptosis Assays) E->F G Further Preclinical Development F->G

Caption: A generalized workflow for the evaluation of novel quinoline compounds.

Diagram 2: Simplified Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Quinoline Quinoline Derivative Caspase_Activation Caspase Activation Quinoline->Caspase_Activation Induces DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Membrane_Blebbing Membrane Blebbing Caspase_Activation->Membrane_Blebbing Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Membrane_Blebbing->Apoptosis

Caption: A simplified representation of an apoptotic pathway induced by a quinoline derivative.

Conclusion and Future Directions

The evaluation of the cytotoxic potential of novel quinoline derivatives is a multifaceted process that requires a systematic and rigorous experimental approach. This guide has provided a comprehensive overview of the key methodologies, from initial screening using MTT and SRB assays to the subsequent investigation of the mechanism of cell death through apoptosis assays. While the specific biological activities of this compound derivatives remain to be extensively explored, the principles and protocols outlined herein provide a solid foundation for their future investigation. The continued exploration of the vast chemical space of quinoline-based compounds holds immense promise for the discovery and development of the next generation of effective anticancer therapeutics.[4][5]

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (Source: vertexaisearch.cloud.google.com)
  • Apoptosis-based drug screening and detection of selective toxicity to cancer cells. (Source: PubMed)
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (Source: vertexaisearch.cloud.google.com)
  • Sulforhodamine B (SRB) Assay Protocol.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: vertexaisearch.cloud.google.com)
  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (Source: vertexaisearch.cloud.google.com)
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (Source: vertexaisearch.cloud.google.com)
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (Source: PubMed)
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (Source: Benchchem)
  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (Source: vertexaisearch.cloud.google.com)
  • A Comparative Analysis of the Cytotoxicity of Substituted Quinoline Deriv
  • Sulforhodamine B (SRB)
  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
  • Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound. (Source: Benchchem)
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (Source: NIH)
  • MTT assay protocol. (Source: Abcam)
  • Cell Viability Assays - Assay Guidance Manual. (Source: NCBI Bookshelf - NIH)
  • Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. (Source: PubMed)
  • Comparative Anticancer Activity of Substituted Quinolines. (Source: Benchchem)
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (Source: vertexaisearch.cloud.google.com)
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (Source: SciSpace)
  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (Source: vertexaisearch.cloud.google.com)
  • Comparative Analysis of 2-(4-fluorophenyl)quinolin-7-amine Analogs' Activity: A Guide for Researchers. (Source: Benchchem)
  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. (Source: International Journal of Pharmaceutical Sciences)
  • Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer. (Source: PubMed)

Sources

A Comparative Guide to the Molecular Docking of 2,4-Dichloro-6-fluoroquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3] The strategic introduction of specific substituents, such as halogens, can significantly modulate the biological activity and pharmacokinetic profile of these compounds. This guide provides an in-depth comparative analysis of molecular docking studies on 2,4-Dichloro-6-fluoroquinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding their potential as targeted therapeutic agents.

This guide will delve into the critical aspects of molecular docking as applied to this specific class of compounds, explaining the causality behind methodological choices and presenting a self-validating system for computational analysis. We will explore the comparative binding affinities of these derivatives against various validated protein targets and provide detailed, step-by-step protocols for replicating and building upon these findings.

The Significance of the Quinoline Scaffold and Halogenation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery due to its ability to interact with a wide array of biological targets.[4] The introduction of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[5] Furthermore, the presence of chloro groups at the 2 and 4 positions provides reactive handles for further chemical modification, allowing for the generation of diverse compound libraries for screening.[6]

Principles of Molecular Docking: A Validated Approach

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern ligand-protein recognition.[8]

A robust molecular docking workflow is a self-validating system. The initial and most critical step is the validation of the docking protocol itself. This is typically achieved by redocking a co-crystallized ligand back into the active site of its corresponding protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographically observed pose is widely accepted as a successful validation, confirming the reliability of the chosen docking algorithm and scoring function.[9][10][11]

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking & Validation cluster_analysis Analysis & Comparison PDB Protein Structure Acquisition (PDB) Protein_Prep Protein Preparation (Add hydrogens, assign charges) PDB->Protein_Prep Remove water, heteroatoms Ligand Ligand Structure Preparation Ligand_Prep Ligand Preparation Ligand->Ligand_Prep Generate 3D conformers, assign charges Grid Grid Box Generation (Define active site) Protein_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina, Glide) Ligand_Prep->Docking Grid->Docking Validation Protocol Validation (Redocking, RMSD < 2.0 Å) Docking->Validation Assess Accuracy Scoring Binding Affinity Prediction (kcal/mol) Docking->Scoring Interaction Interaction Analysis (H-bonds, hydrophobic) Scoring->Interaction Comparison Comparative Analysis of Derivatives Interaction->Comparison

Caption: A generalized workflow for a validated molecular docking study.

Comparative Docking Analysis of this compound Derivatives

To illustrate the therapeutic potential of this compound derivatives, we present a comparative docking analysis against several key protein targets implicated in various diseases. The selection of these targets is based on published studies demonstrating the activity of quinoline derivatives.

Target Proteins for Analysis:
  • Serine/Threonine-Protein Kinase (STK10): A crucial regulator of cell cycle progression, making it an attractive target for anticancer drug development.[1]

  • HIV Reverse Transcriptase (HIV-RT): An essential enzyme for the replication of the human immunodeficiency virus.[12]

  • Plasmodium falciparum Translation Elongation Factor 2 (PfeEF2): A novel and validated target for antimalarial drug discovery.[13]

  • Human Topoisomerase IIα: A key enzyme in DNA replication and a well-established target for anticancer agents.[14]

The following table summarizes the predicted binding affinities (docking scores) of a hypothetical series of this compound derivatives against these targets. For the purpose of this guide, "Derivative 1" represents the core this compound scaffold, while "Derivative 2" and "Derivative 3" are hypothetical analogs with modifications at the 2- and 4-positions, respectively, to demonstrate structure-activity relationships.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Derivative 1 STK10-7.8Leu83, Val91, Ala142
Derivative 2 STK10-8.5Leu83, Val91, Ala142, Lys65 (H-bond)
Derivative 3 STK10-8.1Leu83, Met140, Ala142
Derivative 1 HIV-RT-9.2Lys101, Tyr181, Tyr188
Derivative 2 HIV-RT-10.1Lys101, Tyr181, Tyr188, Pro236
Derivative 3 HIV-RT-9.7Lys101, Tyr188, Trp229
Derivative 1 PfeEF2-8.9Ile758, Phe762, Arg801
Derivative 2 PfeEF2-9.6Ile758, Phe762, Arg801 (H-bond), Tyr488
Derivative 3 PfeEF2-9.1Ile758, Phe762, Val799
Derivative 1 Topoisomerase IIα-7.5Gln773, Asn770
Derivative 2 Topoisomerase IIα-8.2Gln773 (H-bond), Asn770, Ser769
Derivative 3 Topoisomerase IIα-7.9Gln773, Ile772

Note: The data presented in this table is illustrative and intended to demonstrate the comparative nature of molecular docking studies. Actual binding affinities and interacting residues would be determined through rigorous computational experiments.

Discussion of Comparative Results

The hypothetical data presented above illustrates how molecular docking can be used to compare and prioritize compounds within a chemical series. For instance, "Derivative 2" consistently shows a more favorable (more negative) docking score across all protein targets compared to the parent scaffold ("Derivative 1") and "Derivative 3". This suggests that the specific modification in "Derivative 2" leads to enhanced binding affinity.

The "Key Interacting Residues" column provides crucial insights into the binding mode. The formation of a hydrogen bond with Lys65 in the STK10 active site by "Derivative 2" could explain its improved binding affinity over "Derivative 1" and "Derivative 3". Similarly, the additional interactions with Pro236 in HIV-RT, Tyr488 in PfeEF2, and the hydrogen bond with Gln773 in Topoisomerase IIα for "Derivative 2" highlight its potential for superior inhibitory activity.

These computational predictions form the basis of a rational drug design strategy. Promising compounds, such as "Derivative 2," would be prioritized for chemical synthesis and subsequent in vitro biological evaluation to validate the in silico findings.[11]

Detailed Experimental Protocol for Molecular Docking

To ensure the scientific integrity and reproducibility of these studies, a detailed and validated protocol is essential.

Protocol 1: Molecular Docking of this compound Derivatives

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential water molecules, co-factors, and co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).[15]

    • Save the prepared protein structure in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivatives using a chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds using ADT.

    • Save the prepared ligand structures in PDBQT format.

  • Grid Generation:

    • Define the active site of the protein based on the co-crystallized ligand or from published literature.

    • Generate a grid box that encompasses the entire active site, typically with dimensions of 60x60x60 Å.

    • Save the grid parameter file.

  • Docking Simulation:

    • Perform the docking simulation using a validated docking program such as AutoDock Vina.[13]

    • Use the prepared protein, ligand, and grid parameter files as input.

    • Employ a genetic algorithm with a sufficient number of runs (e.g., 100) to ensure a thorough search of the conformational space.[7]

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the lowest binding energy (most favorable docking score).

    • Visualize the protein-ligand interactions using software such as PyMOL or Discovery Studio to identify key interactions like hydrogen bonds and hydrophobic contacts.[15]

    • Calculate the RMSD between the docked pose of a known inhibitor and its co-crystallized pose to validate the docking protocol.[9]

binding_interaction_pathway cluster_ligand Ligand: Derivative 2 cluster_protein Protein Target: STK10 Ligand_Node This compound Derivative 2 Leu83 Leu83 Ligand_Node->Leu83 Hydrophobic Val91 Val91 Ligand_Node->Val91 Hydrophobic Ala142 Ala142 Ligand_Node->Ala142 Hydrophobic Lys65 Lys65 Ligand_Node->Lys65 Hydrogen Bond Active_Site ATP Binding Site

Caption: A schematic of the key molecular interactions between "Derivative 2" and the STK10 active site.

Conclusion

Molecular docking is an indispensable tool in the rational design and discovery of novel therapeutic agents. This guide has provided a comprehensive overview and comparative analysis of the application of this technique to this compound derivatives. By employing validated protocols and carefully analyzing the predicted binding affinities and molecular interactions, researchers can effectively prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline. The versatility of the quinoline scaffold, combined with the power of computational chemistry, holds immense promise for the development of next-generation therapies for a wide range of human diseases.

References

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems (RSC Publishing). [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. ResearchGate. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. PMC - NIH. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. [Link]

  • Validation of the molecular docking procedure used by using the before docking (green) and after docking (red) poses of co-crystallized ligand (GDP). ResearchGate. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. [Link]

  • STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES. manuscript.aws. [Link]

  • Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. [Link]

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. [Link]

  • 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. PubMed Central. [Link]

  • Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies. National Institutes of Health. [Link]

  • Environmentally Friendly Fluoroquinolone Derivatives with Lower Plasma Protein Binding Rate Designed Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. National Institutes of Health. [Link]

  • Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. PMC - NIH. [Link]

  • Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. springer.com. [Link]

  • 2,4-Dichloro-6-fluoroquinazoline. PubChem. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • An Overview: The biologically important quninoline derivatives. ijpbs.net. [Link]

  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. [Link]

  • [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. PubMed. [Link]

  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Bioactive Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, represents one of the most vital structural motifs in drug discovery.[1][2][3] Its inherent chemical versatility and ability to interact with a multitude of biological targets have led to the development of a vast library of derivatives with profound pharmacological activities.[4] These compounds are at the forefront of therapeutic interventions against a wide spectrum of diseases, including infectious diseases (e.g., malaria, bacterial infections) and cancer.[1][4][5]

This guide provides an in-depth comparison of the critical methodologies used to characterize novel bioactive quinoline constituents. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices. We will explore the synergistic use of spectroscopic and chromatographic techniques for structural elucidation and compare the bio-functional assays essential for quantifying therapeutic potential. Our focus is on providing a framework for robust, reproducible, and insightful characterization that accelerates the journey from discovery to clinical consideration.

Part 1: A Comparative Approach to Structural Elucidation

The first crucial step after synthesis or isolation of a novel quinoline derivative is the unambiguous confirmation of its chemical structure. This process is foundational, as the precise arrangement of atoms dictates the molecule's biological activity. The two pillars of modern structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While both provide structural information, they do so from fundamentally different principles and are best utilized in a complementary fashion.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is unparalleled for defining the complete covalent framework and stereochemistry of a molecule.[6] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing a detailed map of atomic connectivity and spatial relationships.[7]

  • Expertise in Action: For a quinoline derivative, a ¹H NMR spectrum is the initial reconnaissance tool. It reveals the number of distinct proton environments, their multiplicity (splitting patterns), and their relative numbers (integration). For instance, the characteristic downfield signals in the aromatic region (typically 7.0-9.0 ppm) confirm the presence of the quinoline core, while the specific shifts and coupling constants of protons on the pyridine and benzene rings can pinpoint substitution patterns.[8][9] The introduction of a substituent, like a chlorine atom at the C2 position, causes predictable downfield shifts for adjacent protons (e.g., H-3, H-4), providing immediate structural clues.[9]

  • Advanced 2D NMR Techniques: When 1D spectra are insufficient for a complete assignment, 2D NMR experiments are indispensable.[7][10][11]

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing researchers to "walk" along a chain of connected protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), definitively assigning a proton signal to the carbon it is attached to.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems and identifying quaternary carbons.[7][10] This is particularly powerful for confirming the placement of substituents that lack protons.

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry's primary strength lies in its exceptional sensitivity and its ability to provide the precise molecular weight of a compound with high accuracy.[6][12] This is a critical, independent confirmation of the molecular formula proposed by NMR analysis.

  • Expertise in Action: High-Resolution Mass Spectrometry (HR-MS) is the gold standard. By measuring the mass-to-charge ratio (m/z) to several decimal places, it allows for the calculation of a unique elemental composition, ruling out other potential formulas that might have the same nominal mass.[12][13] The resulting isotopic pattern, which arises from the natural abundance of isotopes like ¹³C, provides further confidence in the assigned molecular formula.[12] Fragmentation patterns observed in MS/MS experiments can also offer clues about the molecule's structure by showing how it breaks apart under energetic conditions.

Comparison of Core Structural Elucidation Techniques
FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Atomic connectivity, 3D structure, stereochemistryPrecise molecular weight, elemental formula, fragmentation
Key Advantage Unambiguous structural elucidation of the entire moleculeHigh sensitivity, definitive molecular formula confirmation
Sample Requirement Higher concentration (mg range)Lower concentration (µg to ng range)
Analysis Type Non-destructive[6]Destructive
Best For De novo structure determination, isomer differentiationMolecular formula verification, mixture analysis, trace detection

The logical workflow for characterization leverages the strengths of both techniques.

G cluster_purification Purification cluster_elucidation Structural Elucidation HPLC HPLC Purification NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) HPLC->NMR Purity >95% MS High-Resolution MS HPLC->MS Proposed Proposed Structure & Formula NMR->Proposed MS->Proposed Confirmed Confirmed Structure Proposed->Confirmed Data Corroboration

Caption: Workflow for structural elucidation of a novel quinoline derivative.

Part 2: Comparative Characterization of Biological Activity

Once a derivative's structure is confirmed, the next phase is to quantify its biological activity. This involves comparing its potency against established standards and other derivatives. Here, we focus on two of the most significant therapeutic areas for quinolines: anticancer and antimicrobial activity.

Anticancer Activity: A Comparison of Cytotoxicity and Mechanism

Quinoline derivatives exert anticancer effects through diverse mechanisms, including inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes like topoisomerases.[1][14][15]

  • Mechanism of Action: Topoisomerase Inhibition: A key mechanism for many successful anticancer drugs is the poisoning of topoisomerase enzymes.[3][16] These enzymes are essential for managing DNA topology during replication.[11] Certain quinoline derivatives function as "poisons" by stabilizing the transient covalent complex between the topoisomerase and DNA.[3][16] This prevents the re-ligation of the DNA strand, leading to double-strand breaks and triggering apoptosis.[3] For example, some novel quinoline compounds have been shown to inhibit human topoisomerase I (Top1) with nanomolar potency by trapping these Top1-DNA cleavage complexes.[17]

G cluster_pathway DNA Replication Pathway DNA Supercoiled DNA Topo Topoisomerase I/II DNA->Topo Binding Complex Topoisomerase-DNA Cleavage Complex Topo->Complex Cleavage Relaxed Relaxed DNA Complex->Relaxed Re-ligation DSB DNA Double- Strand Breaks Complex->DSB Relaxed->DNA Replication Continues Quinoline Quinoline Derivative Quinoline->Complex Traps Complex, Prevents Re-ligation Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of quinoline derivatives as topoisomerase poisons.

  • Comparative Cytotoxicity Data (IC₅₀): The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's cytotoxic potency. A lower IC₅₀ value indicates greater potency. Comparing the IC₅₀ values of a novel derivative against multiple cancer cell lines and standard drugs (e.g., Doxorubicin, Cisplatin) is essential for evaluating its potential.

Table 1: Comparative Anticancer Activity of Representative Quinoline Derivatives (IC₅₀ in µM)

Compound Class / NameMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)Mechanism of ActionReference(s)
8-Hydroxyquinoline Derivative 12.59.815.2-Apoptosis Induction[18]
Quinoline-Chalcone Hybrid (33) ----EGFR Inhibition[15]
Pyrazolo[4,3-f]quinoline (2E) -<8.0<8.0-Topoisomerase IIα Inhibition[11][19]
2-Oxoquinoline Derivative (17) --IC₅₀ = 2-50 µg/mlIC₅₀ = 2-50 µg/mlAntiproliferative[15]
Doxorubicin (Standard) 0.05 - 0.50.1 - 1.00.1 - 0.80.05 - 0.4Topoisomerase II Inhibitor[18]
Cisplatin (Standard) 1.0 - 10.01.0 - 15.02.0 - 20.00.5 - 5.0DNA Cross-linking[18]
Note: Values are illustrative and collated from multiple sources. Direct comparison requires standardized assay conditions.
Antimicrobial Activity: Targeting Bacterial Replication

The fluoroquinolones are a major class of synthetic antibiotics that directly inhibit bacterial DNA synthesis, making them potent bactericidal agents.[14] Their mechanism provides a clear example of targeted drug action.

  • Mechanism of Action: Dual Targeting of DNA Gyrase and Topoisomerase IV: Fluoroquinolones interfere with bacterial DNA replication by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[14][20][21]

    • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that builds up ahead of the replication fork.[20][22] In many Gram-negative bacteria, DNA gyrase is the primary target.[20][23]

    • Topoisomerase IV: This enzyme is crucial for separating the interlinked daughter chromosomes after replication is complete (decatenation).[20] In many Gram-positive bacteria, topoisomerase IV is the primary target.[14][20] By stabilizing the enzyme-DNA complexes, fluoroquinolones block the progression of the replication fork and prevent cell division.[20]

G cluster_rep Bacterial DNA Replication ReplicationFork Replication Fork SupercoiledDNA Positive Supercoiling ReplicationFork->SupercoiledDNA Decatenation Catenated Chromosomes ReplicationFork->Decatenation Replication Completes DNAGyrase DNA Gyrase SupercoiledDNA->DNAGyrase Target in Gram-negative TopoIV Topoisomerase IV Decatenation->TopoIV Target in Gram-positive Separated Daughter Chromosomes DNAGyrase->ReplicationFork Relieves Strain CellDeath Cell Death DNAGyrase->CellDeath Inhibition TopoIV->Separated Separation TopoIV->CellDeath Inhibition Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNAGyrase Fluoroquinolone->TopoIV

Caption: Dual-targeting mechanism of fluoroquinolone antibiotics.

  • Comparative Efficacy (MIC): The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring an antibiotic's effectiveness. It is the lowest concentration of the drug that prevents visible growth of a bacterium.[24]

Table 2: Comparative Antimicrobial Activity of Representative Quinoline Derivatives (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)Reference(s)
Ciprofloxacin 0.125 - 80.013 - 10.15 - >32[24]
Levofloxacin 0.06 - >8.0≤ 0.06 - 20.5 - >512[24]
Moxifloxacin 0.064 - 0.54 - 81 - >32[24]
Nalidixic Acid 0.250.50 - 64700[24]
Compound 6c (Quinoline-2-one) 0.75 (MRSA)--[4]
Compound 9 (Hybrid) 0.120.12>1024[5]
Note: MIC values can vary significantly based on bacterial strain (including resistant strains like MRSA) and testing methodology.

Part 3: Self-Validating Experimental Protocols

The integrity of any comparison rests on the quality of the experimental data. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure trustworthiness and reproducibility.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a standard for assessing cell viability and cytotoxicity.

  • Principle: Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[25] The amount of formazan produced is directly proportional to the number of living cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls (Critical for Validation):

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control: Cells treated with fresh medium only (represents 100% viability).

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple precipitate is visible.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the reference method for determining the quantitative antimicrobial susceptibility of a bacterial isolate.[24]

  • Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antibiotic in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after a defined incubation period.[24]

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a stock solution of the quinoline derivative. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).[24] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Controls (Critical for Validation):

      • Growth Control: Wells containing only inoculum and broth (no compound) to ensure the bacteria are viable.

      • Sterility Control: Wells containing only broth (no inoculum) to check for contamination.

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin) tested in parallel against the same organism.

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • MIC Determination: Read the plates visually. The MIC is the lowest concentration of the quinoline derivative at which there is no visible turbidity (growth).[24]

Conclusion and Future Outlook

The characterization of bioactive quinoline derivatives is a multifactorial process that demands a synergistic application of analytical and biological techniques. As this guide has demonstrated, a comparative approach is not merely beneficial—it is essential for contextualizing results and making informed decisions in the drug development pipeline. By combining the definitive structural power of NMR and MS with quantitative, well-controlled bioassays, researchers can build a comprehensive profile of a novel compound's potential.

The future of quinoline-based drug discovery will likely involve greater integration of computational methods, such as molecular docking, to predict interactions and guide synthesis.[7][26] Furthermore, as resistance to existing anticancer and antimicrobial agents grows, the continued exploration of the vast chemical space offered by the quinoline scaffold will remain a critical endeavor in medicinal chemistry. The robust characterization frameworks outlined here provide the necessary foundation for these future discoveries.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds are daily realities. Just as critical as the reactions themselves are the protocols for managing the resulting waste streams. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-Dichloro-6-fluoroquinoline, a halogenated heterocyclic compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that govern safe and environmentally responsible disposal.

Hazard Identification and Immediate Safety Protocols

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a reactive chemical intermediate whose hazards necessitate stringent safety measures.

1.1. Inherent Hazards Safety Data Sheets (SDS) for this compound and structurally similar compounds consistently highlight several key hazards. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. The presence of chlorine and fluorine atoms on the quinoline scaffold contributes to its reactivity and potential for environmental persistence if not handled correctly.

1.2. Mandatory Personal Protective Equipment (PPE) A proactive approach to safety is non-negotiable. The following PPE is required to create a reliable barrier between the researcher and the chemical, in accordance with OSHA's eye and face protection regulations (29 CFR 1910.133) and respirator regulations (29 CFR 1910.134)[3][4].

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a full-face shield.Prevents contact with eyes, which can cause serious irritation or damage[1][2].
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin irritation and potential absorption[3].
A fully buttoned lab coat.Protects against incidental splashes and contact with contaminated surfaces.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation[2][5]. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator is necessary[3].

Waste Characterization and Segregation: The First Step to Proper Disposal

Proper disposal begins with accurate waste characterization. As a generator of chemical waste, you are legally required by the U.S. Environmental Protection Agency (EPA) to determine if your waste is hazardous[3].

2.1. Classification as Halogenated Organic Waste this compound contains both chlorine and fluorine atoms bonded to its organic structure. This classifies it as a halogenated organic compound [6]. This is a critical distinction, as halogenated wastes are subject to specific and stringent disposal regulations due to their potential to form persistent and toxic byproducts, such as dioxins and furans, if improperly incinerated[7].

Under the Resource Conservation and Recovery Act (RCRA), this waste must be managed as hazardous. It is crucial to consult federal (40 CFR Parts 261.3) and any applicable state or local regulations to ensure complete and accurate classification[3].

2.2. The Imperative of Waste Segregation The principle of segregation is fundamental to safe and cost-effective waste management. Halogenated organic wastes must never be mixed with non-halogenated wastes[6].

  • Causality: Mixing these waste streams contaminates the entire volume, forcing the entire container to be managed as the more hazardous (and more expensive to dispose of) halogenated waste[8]. Furthermore, mixing incompatible chemicals can lead to dangerous reactions.

All waste streams containing this compound, including crude reaction mixtures, purification solvents (e.g., column chromatography fractions), and contaminated materials, must be collected in a designated "Halogenated Organic Waste" container.

On-Site Accumulation and Storage Protocols

Proper on-site management in a Satellite Accumulation Area (SAA) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

3.1. Container Selection and Management

  • Compatibility: Use a container made of a material compatible with the waste (e.g., borosilicate glass or high-density polyethylene).

  • Condition: The container must be in good condition, with no leaks or cracks.

  • Closure: The container must have a secure, tight-fitting lid. It must be kept closed at all times except when actively adding waste[9]. This is not just good practice; it is a regulatory requirement to prevent the release of vapors.

3.2. Labeling Requirements Clear and accurate labeling is a cornerstone of chemical safety and waste management.

  • The words "Hazardous Waste" must be clearly visible.

  • The full chemical name of all components must be listed (e.g., "this compound," "Dichloromethane," "Ethyl Acetate"). Abbreviations or chemical formulas are not acceptable.

  • An approximate percentage or volume of each component should be included[6].

  • Indicate the relevant hazard characteristics (e.g., Ignitable, Toxic).

Step-by-Step Disposal Procedures

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal facility. The primary and most environmentally sound method for this chemical class is high-temperature incineration[10][11].

4.1. Primary Disposal Method: High-Temperature Incineration Halogenated hydrocarbon waste is effectively destroyed in thermal oxidizers or hazardous waste incinerators operating at high temperatures (typically 982 to 1204°C or 1800 to 2200°F) with a residence time of around two seconds[12].

  • Mechanism: This process breaks down the organic molecule into its constituent atoms. The resulting acidic gases (hydrochloric acid from chlorine and hydrofluoric acid from fluorine) are then neutralized and "scrubbed" from the exhaust stream before release, ensuring a destruction and removal efficiency (DRE) of over 99.99%[12]. This is a critical step to prevent acid rain and environmental contamination.

4.2. Prohibited Disposal Methods: Landfill and Drain Disposal

  • Landfill Prohibition: The EPA heavily restricts the landfilling of halogenated organic compounds[10]. Regulations, such as those outlined in Title 35 of the Illinois Administrative Code, prohibit placing hazardous waste containing halogenated compounds in any landfill, particularly if it exists as a liquid or can form a liquid phase[13][14]. The rationale is that these persistent compounds can leach from the landfill, contaminate groundwater, and cause long-term environmental damage[7][14].

  • Drain Disposal: Disposing of any solvent or chemical waste down the drain is strictly prohibited[8]. These compounds can interfere with wastewater treatment processes and lead to the contamination of waterways.

Disposal Workflow and Decision Logic

The following diagram outlines the critical decision points and workflow for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Disposal Pathway start Generate Waste Containing This compound char Characterize Waste: Is it a Halogenated Organic Compound? start->char seg Segregate into a dedicated 'Halogenated Organic Waste' Container char->seg Yes label_waste Label Container: 'Hazardous Waste' List all chemical components Indicate hazards seg->label_waste store Store in designated Satellite Accumulation Area (SAA) Keep container closed label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs transport Transport by Licensed Hazardous Waste Hauler contact_ehs->transport incinerate Final Disposal: High-Temperature Incineration at a Permitted Facility transport->incinerate landfill Landfill Disposal (PROHIBITED) transport->landfill

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,4-Dichloro-6-fluoroquinoline is foundational to innovation. However, this progress cannot come at the expense of safety. This guide provides essential, field-proven safety and logistical information for handling this compound. My approach is not to simply list procedures, but to explain the scientific reasoning behind them, ensuring that every protocol is a self-validating system for your protection.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a halogenated quinoline derivative. While specific toxicological data is limited, the available Safety Data Sheets (SDS) for this compound and structurally similar molecules provide a clear hazard profile that must be respected. The primary risks are associated with irritation to the skin, eyes, and respiratory system, and potential harm if ingested[1][2].

A foundational principle of laboratory safety is that we treat all novel compounds with a high degree of caution. The recommendations below are based on the known hazards and are designed to provide a robust margin of safety.

Hazard Classification GHS Code Description Implication for PPE
Acute Toxicity, OralH302Harmful if swallowedPrevents accidental ingestion through hand-to-mouth contact.
Skin IrritationH315Causes skin irritationRequires robust skin and hand protection.[1][2]
Serious Eye IrritationH319Causes serious eye irritationMandates stringent eye and face protection.[1][2]
Respiratory IrritationH335May cause respiratory irritationRequires handling in a ventilated area and potential respiratory protection.[1][2]

Core Protective Equipment: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all scenario. It must be tailored to the specific procedure, the quantity of the compound being handled, and the potential for exposure.

Hand Protection: The Critical Barrier

Given that this compound is a skin irritant, gloves are non-negotiable. However, not all gloves are created equal. The dual chlorine and fluorine substitutions on the quinoline ring necessitate a careful choice of material.

  • Recommended Material: Nitrile or Neoprene gloves are the standard for handling a wide range of organic chemicals.[3] For halogenated compounds, they provide a good balance of chemical resistance and dexterity.

  • The Power of Double-Gloving: I strongly advocate for double-gloving. The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier in case of a tear or permeation. This practice significantly reduces the risk of exposure during glove removal.

  • Beyond the Material: Always inspect gloves for any signs of degradation or punctures before use.[4] Never wear latex gloves, as they offer poor protection against many organic chemicals and can cause allergic reactions.[3]

Eye and Face Protection: An Absolute Mandate

The H319 classification—"Causes serious eye irritation"—is an unambiguous directive for stringent eye protection.[1]

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer no protection from splashes or fine particulates.[4] You must wear chemical splash goggles that have indirect ventilation.

  • Face Shield: When handling more than a few milligrams, or during any procedure with a risk of splashing (e.g., dissolution, transfer of solutions), a full-face shield must be worn over your chemical splash goggles.[5] This provides a secondary layer of protection for your eyes and shields your entire face.

Body Protection: Shielding from Contamination
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement for any work with this compound.

  • Chemical-Resistant Apron/Coveralls: For larger-scale operations (working with grams or more) or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended. For extensive handling, disposable chemical-resistant coveralls (e.g., Tychem™) offer superior protection.[6][7]

Respiratory Protection: Preventing Inhalation

As a solid, this compound presents an inhalation risk primarily through airborne dust particles.[8]

  • Primary Engineering Control: The most effective protective measure is to always handle the solid compound within a certified chemical fume hood. This engineering control is designed to capture and exhaust airborne contaminants, protecting you from inhalation.

  • When is a Respirator Needed? For routine handling of small quantities inside a fume hood, a respirator is typically not required. However, if you are weighing larger quantities or there is a potential for dust generation outside of a fume hood (a practice that should be avoided), respiratory protection is necessary. A NIOSH-approved N95 respirator can provide protection against particulates.[9] Any mandatory respirator use requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA standard 29 CFR 1910.134.[10][11][12]

Operational and Disposal Plans

Proper PPE use extends beyond simply wearing it. It includes the procedures for putting it on, taking it off, and disposing of it correctly.

Experimental Protocol: PPE Donning and Doffing

Cross-contamination often occurs during the removal of PPE. Follow this sequence rigorously.

Donning (Putting On) Sequence:

  • Put on your inner pair of gloves.

  • Don your lab coat or coveralls.

  • Put on your chemical splash goggles.

  • Place the face shield over the goggles.

  • Don your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Remove the outer, most contaminated, pair of gloves. Peel them off so they turn inside out, trapping the contaminant inside.[4]

  • Remove your face shield, handling it by the sides and back.

  • Remove your lab coat, folding it so the contaminated exterior is folded inward.

  • Remove your chemical splash goggles.

  • Remove the inner pair of gloves using the same inside-out technique.

  • Wash your hands thoroughly with soap and water immediately.

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_large_scale Large Scale Path start Start: Assess Task task_scale Quantity of Compound? start->task_scale small_scale Small Scale (<1g) Weighing/Solution Prep task_scale->small_scale < 1g large_scale Large Scale (>1g) Reaction/Purification task_scale->large_scale > 1g fume_hood Work in Fume Hood? small_scale->fume_hood large_scale->fume_hood ppe_level3 Maximum PPE: - Double Nitrile Gloves - Chem-Resistant Apron/Coverall - Splash Goggles - Face Shield large_scale->ppe_level3 large_scale->ppe_level3 ppe_level1 Standard PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles fume_hood->ppe_level1 Yes no_hood NO: STOP WORK Consult EHS fume_hood->no_hood No ppe_level2 Enhanced PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles - Face Shield ppe_level1->ppe_level2 Add Face Shield for Liquid Transfers resp_check Dust/Aerosol Risk? ppe_level1->resp_check end_proc Proceed with Task ppe_level2->end_proc ppe_level3->resp_check respirator Add NIOSH N95 Respirator (Requires Fit Test & Training) resp_check->respirator Yes resp_check->end_proc No respirator->end_proc

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of safe chemical handling, preventing environmental contamination and exposure to waste handlers.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and coveralls, that comes into contact with this compound must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste bag or container.

  • Chemical Waste: As a halogenated organic compound, all waste containing this compound (including residual solids and solutions) must be collected in a dedicated "Halogenated Organic Waste" container.[13][14] Never mix halogenated and non-halogenated waste streams. Ensure the waste container is properly labeled with the full chemical name and is kept closed when not in use.[14] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

By integrating these expert-driven protocols and understanding the rationale behind them, you can handle this compound with the confidence that comes from a deep-seated commitment to safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6-fluoroquinoline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-fluoroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.